Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
Description
The exact mass of the compound Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-hydroxypiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKHORVNXWLTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-43-3 | |
| Record name | methyl 5-hydroxypiperidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a valuable heterocyclic building block in modern drug discovery and development. The piperidine motif is a cornerstone of medicinal chemistry, and this particular functionalized derivative offers multiple points for diversification, making it a key intermediate in the synthesis of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.
The most robust and widely adopted strategy for constructing the piperidine core of the target molecule is through the reduction of a corresponding pyridine precursor. This approach is favored for its high efficiency and the general availability of substituted pyridine starting materials.
Rationale for Synthetic Route
The chosen synthetic pathway begins with a commercially available pyridine derivative, methyl 5-hydroxynicotinate. The core of the synthesis lies in the complete saturation of the aromatic pyridine ring via catalytic hydrogenation. This transformation is a cornerstone of heterocyclic chemistry, offering a direct route to the desired piperidine scaffold.[1][2] The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.
Experimental Workflow: Synthesis
The overall synthetic process is a two-step procedure as illustrated below.
Sources
An In-Depth Technical Guide to Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a heterocyclic organic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. Its piperidine core, a privileged scaffold in medicinal chemistry, coupled with its hydroxyl and methyl ester functionalities, offers versatile opportunities for chemical modification. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and applications, tailored for professionals in research and drug discovery.
Chemical Properties and Structure
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a salt, which typically enhances the stability and solubility of the parent amine in aqueous media.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1186663-43-3 | [1] |
| Molecular Formula | C₇H₁₄ClNO₃ | [1][2] |
| Molecular Weight | 195.64 g/mol | [1][2] |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available |
Due to the presence of two stereocenters at positions 3 and 5 of the piperidine ring, Methyl 5-hydroxypiperidine-3-carboxylate can exist as four possible stereoisomers (two pairs of enantiomers). The commercially available product is often a mixture of these stereoisomers. The specific stereochemistry can significantly influence the biological activity of its derivatives, making chiral separation or stereoselective synthesis a critical consideration in drug development.[4][5][6][7]
Structure:
Caption: Workflow illustrating the use of the title compound in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. *[1] Handling: Avoid inhalation of dust. Use in a well-ventilated area. *[1] Storage: Store in a cool, dry place in a tightly sealed container. *[1] First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.
[1]For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its structural features offer multiple points for chemical modification, enabling the creation of diverse molecular architectures for the exploration of new therapeutic agents. While detailed experimental data is somewhat limited in the public domain, its utility is demonstrated through its incorporation in the synthesis of complex molecules like kinase inhibitors. As research in drug discovery continues to evolve, the demand for such well-defined and functionalized heterocyclic intermediates is likely to increase.
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BOCSCI. 1186663-43-3|5-羟基-3-哌啶甲酸甲酯盐酸盐|Methyl5 ...
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An In-Depth Technical Guide to Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride: A Key Building Block in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a pivotal heterocyclic intermediate. As a Senior Application Scientist, this document synthesizes its fundamental properties, synthesis methodologies, and critical applications in the development of novel therapeutics, grounding all claims in verifiable scientific literature.
Core Compound Identification and Properties
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a functionalized piperidine derivative valued for its utility as a versatile scaffold in medicinal chemistry. The piperidine ring is a highly privileged structure, frequently found in clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1186663-43-3 | [2] |
| Molecular Formula | C₇H₁₄ClNO₃ | [2] |
| Molecular Weight | 195.64 g/mol | [2] |
| Purity | Typically >95% | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | [4] |
Note: Physical properties such as melting point and exact solubility are best obtained from the certificate of analysis of a specific batch.
Synthesis and Methodology: Constructing the Piperidine Core
Representative Synthetic Protocol: Catalytic Hydrogenation
The logical precursor for this molecule is Methyl 5-hydroxy-nicotinate (a pyridine derivative). The synthesis proceeds via the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Reaction Scheme: Methyl 5-hydroxynicotinate -> Methyl 5-hydroxypiperidine-3-carboxylate -> Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
Step-by-Step Methodology:
-
Hydrogenation:
-
To a solution of Methyl 5-hydroxynicotinate (1 equivalent) in a suitable solvent such as ethanol or methanol, a heterogeneous catalyst like Rhodium on Carbon (Rh/C, ~5 mol%) is added in a high-pressure hydrogenation vessel.
-
The vessel is purged and then pressurized with hydrogen gas (typically 100-200 psi).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).
-
Scientific Rationale: The rhodium catalyst facilitates the addition of hydrogen across the double bonds of the aromatic pyridine ring, leading to its saturation. The choice of a heterogeneous catalyst simplifies post-reaction workup, as it can be removed by simple filtration.
-
-
Work-up and Isolation of the Free Base:
-
Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude free base, Methyl 5-hydroxypiperidine-3-carboxylate.
-
This crude product can be used directly or purified via column chromatography on silica gel.
-
-
Salt Formation:
-
The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product, Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
-
Scientific Rationale: Conversion to the hydrochloride salt often improves the compound's stability, crystallinity, and handling properties, making it ideal for storage and subsequent use in synthesis.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Applications in Drug Discovery
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is not an active pharmaceutical ingredient (API) itself but serves as a critical starting material for the synthesis of complex APIs. Its bifunctional nature (secondary amine and hydroxyl group) allows for diverse chemical modifications.
Case Study 1: Synthesis of TYK2 Kinase Inhibitors
This compound is explicitly cited as a key reactant in the synthesis of novel thiazolopyridine compounds that act as inhibitors of Tyrosine Kinase 2 (TYK2).[7] TYK2 is a member of the Janus kinase (JAK) family and is a crucial mediator in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.
Experimental Protocol: N-Arylation
A patent for TYK2 inhibitors describes the following nucleophilic aromatic substitution reaction:[7]
-
Reaction Setup:
-
A mixture of 4-chloro-2-methylsulfonyl-thiazolo[5,4-c]pyridine (1.0 eq), Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (1.15 eq), and potassium carbonate (K₂CO₃, 2.5 eq) is prepared in dimethylformamide (DMF).
-
Scientific Rationale: Potassium carbonate acts as a base to deprotonate the hydrochloride salt, liberating the free secondary amine of the piperidine. This free amine then acts as a nucleophile. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
-
Reaction Execution:
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The progress is monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
The mixture is diluted with water and extracted with ethyl acetate and dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude product is then purified by chromatography to yield the desired TYK2 inhibitor precursor.
-
The TYK2 Signaling Pathway
Inhibitors derived from this piperidine building block target the TYK2 pathway, which is central to immune response.
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An In-Depth Technical Guide to the Discovery and History of 5-Hydroxypiperidine-3-carboxylate Derivatives
A Senior Application Scientist's Synthesis of Chemical Evolution and Pharmacological Significance
Introduction: The Piperidine Scaffold in Neuroscience
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility allows it to present appended functional groups in precise three-dimensional orientations, making it an ideal framework for interacting with biological targets. Within the central nervous system (CNS), piperidine derivatives have been instrumental in probing and modulating the activity of various neurotransmitter systems. A particularly significant area of research has focused on derivatives of piperidine-3-carboxylic acid, commonly known as nipecotic acid, which has been identified as a potent inhibitor of the reuptake of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This guide delves into the discovery and history of a key class of nipecotic acid analogues: the 5-hydroxypiperidine-3-carboxylate derivatives. These compounds, which introduce a hydroxyl group onto the piperidine ring, have played a crucial role in elucidating the structure-activity relationships of GABA uptake inhibitors and have served as foundational structures in the quest for novel therapeutics for neurological and psychiatric disorders.
The Genesis of a Pharmacophore: The Rise of Nipecotic Acid and its Hydroxylated Analogue
The story of 5-hydroxypiperidine-3-carboxylate is intrinsically linked to the broader exploration of GABAergic neurotransmission. In the 1970s, the Danish medicinal chemist Povl Krogsgaard-Larsen and his research group embarked on a systematic investigation of conformationally restricted analogues of GABA to probe the distinct conformations recognized by GABA receptors and transporters. This pioneering work led to the identification of nipecotic acid as a potent inhibitor of GABA uptake into neurons and glial cells. While nipecotic acid itself had limited therapeutic potential due to its poor ability to cross the blood-brain barrier, it became an invaluable pharmacological tool.
The subsequent logical step in this line of inquiry was to explore the impact of introducing substituents onto the piperidine ring of nipecotic acid. This led to the synthesis and evaluation of various hydroxylated derivatives. Among these, 5-hydroxypiperidine-3-carboxylic acid (also known as 5-hydroxynipecotic acid) emerged as a compound of significant interest. The introduction of the hydroxyl group not only altered the molecule's polarity but also introduced a new stereocenter, leading to the possibility of cis and trans diastereomers, each with its own unique biological activity profile. These early studies demonstrated that even minor structural modifications to the nipecotic acid scaffold could profoundly impact inhibitory potency and selectivity for different GABA transporter (GAT) subtypes.
Evolving Synthetic Strategies: From Racemic Mixtures to Stereoselective Mastery
The journey of synthesizing 5-hydroxypiperidine-3-carboxylate derivatives has mirrored the broader advancements in synthetic organic chemistry, moving from the preparation of racemic mixtures to highly sophisticated stereoselective methods that provide access to specific enantiomers and diastereomers.
Early Approaches: Functionalization of Pyridine Precursors
Initial synthetic routes often relied on the hydrogenation of appropriately substituted pyridine precursors. For instance, the synthesis of a related compound, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, involved the treatment of 1-benzyl-3-piperidone with potassium cyanide followed by hydrolysis. This classical approach, while effective, typically resulted in racemic mixtures requiring subsequent resolution.
Stereoselective Syntheses: The Key to Unlocking Biological Specificity
Recognizing that the biological activity of these compounds is highly dependent on their stereochemistry, researchers developed elegant stereoselective synthetic strategies. These methods often employ chiral starting materials or chiral catalysts to control the formation of the desired stereoisomers. A common strategy involves the use of chiral pool starting materials, such as amino acids, to construct the piperidine ring with predefined stereocenters.
One notable approach involves the asymmetric dihydroxylation of a protected 3,4-unsaturated piperidine precursor. This reaction, often employing osmium tetroxide with a chiral ligand, can introduce the hydroxyl group at the 5-position with a high degree of stereocontrol. Subsequent functional group manipulations then yield the desired 5-hydroxypiperidine-3-carboxylate derivative.
The development of these stereoselective routes has been critical for detailed structure-activity relationship (SAR) studies, allowing for the individual assessment of each stereoisomer's biological activity and providing a deeper understanding of the pharmacophore's interaction with the GABA transporters.
Pharmacological Profile: Modulating GABAergic Tone
The primary pharmacological action of 5-hydroxypiperidine-3-carboxylate derivatives is the inhibition of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the extracellular concentration of this inhibitory neurotransmitter, thereby enhancing GABAergic signaling. There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. The various derivatives of 5-hydroxypiperidine-3-carboxylate exhibit different potencies and selectivities for these subtypes.
Mechanism of Action: Targeting the GABA Transporters
GABA transporters are sodium and chloride-dependent symporters located on the plasma membranes of neurons and glial cells. The transport of one molecule of GABA into the cell is coupled to the co-transport of two sodium ions and one chloride ion. This process is electrogenic and relies on the electrochemical gradients of these ions across the cell membrane. Inhibitors like the 5-hydroxypiperidine-3-carboxylate derivatives bind to the transporter protein, preventing the binding and translocation of GABA.
Caption: Mechanism of GABA uptake by GAT and its inhibition.
Structure-Activity Relationship (SAR) and Therapeutic Potential
The introduction of the 5-hydroxy group and the inherent stereochemistry have profound effects on the inhibitory activity of these compounds. Generally, the (3R)-stereochemistry at the carboxylic acid-bearing carbon is preferred for potent GAT inhibition. The relative stereochemistry of the hydroxyl group (cis or trans to the carboxylate) further refines the activity and selectivity profile.
The development of potent and selective GAT inhibitors based on the 5-hydroxypiperidine-3-carboxylate scaffold holds significant therapeutic promise for a range of neurological and psychiatric conditions characterized by deficient GABAergic neurotransmission, including epilepsy, anxiety disorders, and neuropathic pain.
Quantitative Analysis of GABA Uptake Inhibition
The following table summarizes the inhibitory potencies (IC₅₀ values) of nipecotic acid and some of its derivatives at different murine GABA transporter (mGAT) subtypes. This data highlights the impact of structural modifications on activity and selectivity.
| Compound | mGAT1 IC₅₀ (µM) | mGAT2 IC₅₀ (µM) | mGAT3 IC₅₀ (µM) | mGAT4 IC₅₀ (µM) | Reference |
| (±)-Nipecotic acid | 2.6 | 310 | 29 | 16 | [1] |
| Guvacine | 10 | >1000 | 110 | 110 | [1] |
| (R)-Nipecotic acid | 1.8 | 200 | 15 | 10 | [1] |
| Tiagabine | 0.07 | 100 | 12 | 20 | [1] |
Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative synthesis of a 5-hydroxypiperidine-3-carboxylate derivative, adapted from established methodologies in the literature. This multi-step sequence illustrates a common strategy for constructing the core scaffold with stereochemical control.
Synthesis of (S)-N-Boc-3-hydroxypiperidine
-
Hydrogenation of 3-Hydroxypyridine:
-
To a solution of 3-hydroxypyridine (100 g) in water (500 mL) in a high-pressure reactor, add 5% Rh/C catalyst (5 g).
-
Pressurize the reactor with hydrogen gas to 5 MPa and heat to 90°C.
-
Maintain the reaction under these conditions for 48 hours.
-
Cool the reactor to room temperature, vent the hydrogen, and filter the reaction mixture to recover the catalyst.
-
Concentrate the filtrate under reduced pressure to afford 3-hydroxypiperidine as a crude solid.
-
-
Chiral Resolution with D-pyroglutamic acid:
-
Dissolve the crude 3-hydroxypiperidine (100 g) and D-pyroglutamic acid (127 g) in ethanol (1 L) and heat to reflux.
-
Cool the solution to -5°C and allow the (S)-3-hydroxypiperidine D-pyroglutamate salt to crystallize.
-
Collect the solid by filtration and wash with cold ethanol to yield the resolved salt.
-
-
Boc-Protection:
-
To a solution of the (S)-3-hydroxypiperidine D-pyroglutamate salt (100 g) in a mixture of water (500 mL) and tert-butanol (500 mL), add sodium bicarbonate (73 g).
-
Add di-tert-butyl dicarbonate (Boc₂O) (105 g) portion-wise at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.
-
Caption: Synthetic workflow for a key chiral intermediate.
Conclusion: A Legacy of Rational Drug Design
The discovery and historical development of 5-hydroxypiperidine-3-carboxylate derivatives exemplify a paradigm of rational drug design in neuroscience. From the foundational insights into the conformational requirements of GABA uptake provided by nipecotic acid, medicinal chemists have systematically explored the chemical space around this scaffold. The introduction of the 5-hydroxy group was a pivotal step, leading to a deeper understanding of the stereochemical and electronic factors governing the interaction with GABA transporters. The evolution of synthetic methodologies, from classical approaches to sophisticated stereoselective strategies, has been instrumental in this journey, enabling the precise crafting of molecules to probe and modulate GABAergic signaling. The legacy of this research continues to inspire the development of novel CNS-active agents with improved efficacy and selectivity, offering hope for the treatment of a wide array of neurological and psychiatric disorders.
References
Spectroscopic Characterization of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride: A Technical Guide
Introduction
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide array of bioactive molecules and approved pharmaceuticals. The presence of hydroxyl and methyl ester functionalities provides avenues for further chemical modification, making it a versatile building block in organic synthesis. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule.[1][2][3][4][5] This technical guide provides an in-depth analysis of the spectroscopic data of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, offering insights into the principles behind the data acquisition and interpretation for researchers, scientists, and drug development professionals.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[3] It is based on the principle that many atomic nuclei have a magnetic moment and, when placed in a strong magnetic field, will absorb electromagnetic radiation at a specific frequency.[1][3] For organic molecules, ¹H and ¹³C NMR are the most common techniques, offering a window into the hydrogen and carbon framework of the molecule, respectively.[6]
A. Experimental Protocol: ¹H and ¹³C NMR
High-quality NMR spectra are obtained through careful sample preparation and parameter optimization. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -OH, -NH₂⁺).
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shift scale to 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
For ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
For ¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.
3. Data Processing:
-
The acquired free induction decay (FID) is processed by applying a Fourier transform.
-
The resulting spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.
-
The chemical shifts are referenced to the internal standard.
B. Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in D₂O is summarized in the table below. The chemical shifts are estimated based on the electronic environment of each proton. Protons attached to carbons adjacent to electronegative atoms (oxygen and nitrogen) are expected to be deshielded and appear at a higher chemical shift (downfield).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.0-4.2 | Multiplet | 1H | H5 | Proton on the carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. |
| ~3.7 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group, a singlet due to the absence of adjacent protons. |
| ~3.2-3.6 | Multiplet | 2H | H2 (axial & equatorial) | Protons on the carbon adjacent to the protonated nitrogen, significantly deshielded. |
| ~3.0-3.2 | Multiplet | 1H | H3 | Proton on the carbon with the ester group, deshielded by the carbonyl and adjacent to other ring protons. |
| ~2.8-3.0 | Multiplet | 2H | H6 (axial & equatorial) | Protons on the carbon adjacent to the protonated nitrogen. |
| ~1.8-2.2 | Multiplet | 2H | H4 (axial & equatorial) | Protons on the carbon between the hydroxyl and ester-bearing carbons. |
C. Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. Carbons in carbonyl groups are highly deshielded and appear at the downfield end of the spectrum.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O | Carbonyl carbon of the methyl ester group, highly deshielded. |
| ~65 | C5 | Carbon attached to the hydroxyl group, deshielded by the oxygen atom. |
| ~52 | -OCH₃ | Carbon of the methyl ester group. |
| ~48 | C2 | Carbon adjacent to the protonated nitrogen. |
| ~45 | C6 | Carbon adjacent to the protonated nitrogen. |
| ~40 | C3 | Carbon bearing the ester group. |
| ~35 | C4 | Methylene carbon in the piperidine ring. |
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule.[7][8] It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[9][10]
A. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Attenuated Total Reflectance (ATR) is a popular sampling technique for IR spectroscopy because it requires minimal sample preparation.[11][12][13]
1. Sample Preparation:
-
A small amount of the solid Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is placed directly onto the ATR crystal.
2. Data Acquisition:
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The beam interacts with the sample at the point of contact, and the attenuated radiation is detected.[14][15]
B. Predicted Mass Spectrum and Fragmentation
In positive ion mode ESI-MS, Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is expected to be observed as its protonated molecular ion of the free base, [M+H]⁺. The molecular weight of the free base (C₇H₁₃NO₃) is 159.18 g/mol .
-
Molecular Ion: The most prominent peak in the mass spectrum will be the protonated molecule [M+H]⁺ at an m/z of approximately 160.09.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and provide further structural information. Common fragmentation pathways for piperidine derivatives include the loss of small neutral molecules and ring cleavage. [16][17] * Loss of H₂O: A fragment ion at m/z ~142.08 may be observed due to the loss of a water molecule from the hydroxyl group.
-
Loss of CH₃OH: A fragment ion at m/z ~128.07 could result from the loss of methanol from the methyl ester group.
-
Ring Cleavage: Fragmentation of the piperidine ring can lead to a variety of smaller fragment ions, providing further confirmation of the core structure.
-
Conclusion
The combined application of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous structural characterization of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key functional groups: the hydroxyl, ester, and secondary amine hydrochloride. Mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further corroborating the proposed structure. This detailed spectroscopic analysis is fundamental for quality control, reaction monitoring, and for understanding the chemical behavior of this important synthetic building block in the context of drug discovery and development.
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Solubility and stability of "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride"
An In-depth Technical Guide to the Solubility and Stability of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
Introduction
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for the development of a safe, effective, and stable dosage form. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes established principles of physical chemistry and pharmaceutical sciences to provide robust, field-proven methodologies for its complete characterization.
The molecule's structure, featuring a secondary amine hydrochloride, a methyl ester, and a secondary alcohol, dictates its chemical behavior. The hydrochloride salt form is expected to enhance aqueous solubility, a desirable trait for many formulations.[1][2] However, the ester and hydroxyl functionalities present potential liabilities for chemical degradation, primarily through hydrolysis and oxidation.[3][4] This guide outlines the necessary experimental protocols to quantify these properties, enabling researchers and drug development professionals to make informed decisions.
Physicochemical Properties: An Overview
A precise understanding of the physicochemical properties of an API is the foundation of rational formulation design.[5] Based on the structure of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, several key properties can be inferred, which must be confirmed experimentally.
| Property | Inferred Characteristic/Value | Rationale & Implication for Drug Development |
| Chemical Formula | C₇H₁₄ClNO₃ | Confirmed. |
| Molecular Weight | 195.64 g/mol | Confirmed. |
| Appearance | White to off-white crystalline solid | Typical for small molecule hydrochloride salts. Visual inspection is a key identity test. |
| pKa | ~8-10 (for the secondary amine) | The piperidine ring nitrogen is basic. The pKa will dictate the pH range over which the compound is ionized, significantly impacting solubility and permeability.[6] |
| Aqueous Solubility | High in acidic to neutral pH | As a hydrochloride salt, the compound is expected to be highly water-soluble.[1][2] Solubility is likely to decrease as the pH increases above the pKa, where the free base form predominates. |
| Organic Solvent Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol); sparingly soluble in non-polar solvents. | The polar functional groups (hydroxyl, ester, ionized amine) favor solubility in polar solvents. Limited solubility is expected in solvents like hexane or toluene.[7][8][9][10] |
| Melting Point | To be determined (TBD) | A sharp melting point is indicative of purity and a specific crystalline form. |
Part 1: Solubility Characterization
Solubility is a critical determinant of a drug's bioavailability. For oral dosage forms, an API must dissolve in the gastrointestinal fluids to be absorbed. The following protocols are designed to comprehensively characterize the solubility of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[11]
Objective: To determine the saturation solubility of the compound in various pharmaceutically relevant media.
Methodology:
-
Preparation of Media: Prepare a panel of solvents including purified water, 0.1 N HCl (simulated gastric fluid), phosphate buffers at pH 4.5 and 6.8 (simulating intestinal fluid), and relevant organic solvents (e.g., ethanol, propylene glycol).[12]
-
Sample Preparation: Add an excess amount of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride to vials containing a known volume of each solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a known volume of the supernatant. Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Dilute the filtered sample to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV). Analyze the sample and calculate the original concentration.
Experimental Workflow: pH-Solubility Profiling
A pH-solubility profile is crucial for predicting a drug's behavior in the variable pH environment of the gastrointestinal tract.[6]
Caption: Workflow for generating a pH-solubility profile.
Part 2: Stability Assessment and Forced Degradation
Stability testing is mandated by regulatory agencies to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[13][14][15][16] Forced degradation studies are a critical component, used to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14]
Prerequisite: Development of a Stability-Indicating Analytical Method (SIAM)
Before conducting stability studies, a validated SIAM is essential. This is typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating the intact API from all potential degradation products.
Method Development & Validation Workflow:
Caption: Workflow for SIAM development and validation.
Validation must be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1), assessing parameters like specificity, linearity, accuracy, precision, and robustness.[17][18][19][20]
Protocol: Forced Degradation (Stress Testing)
Forced degradation studies expose the API to conditions more severe than accelerated stability testing to provoke degradation.[13][14]
Objective: To identify likely degradation pathways and products, and to demonstrate the specificity of the SIAM.
Methodology:
The API should be stressed in both solid and solution states.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 N HCl, 60°C, for up to 7 days. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, for up to 24 hours. |
| Oxidation | 3% H₂O₂, Room Temperature, for up to 48 hours. |
| Thermal Stress | Solid API, 80°C, for up to 7 days. |
| Photostability | Solid API and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |
Samples should be taken at appropriate time points (e.g., 0, 6, 24, 48 hours, etc.), neutralized if necessary, and analyzed using the validated SIAM. A mass balance should be calculated to ensure that the decrease in API concentration corresponds to the increase in degradation products.
Part 3: Potential Degradation Pathways
Based on the functional groups present in Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, several degradation pathways can be anticipated.
-
Ester Hydrolysis: The methyl ester is the most probable site of hydrolytic degradation. Under acidic conditions, this reaction is reversible, while under basic conditions (saponification), it is irreversible, yielding the carboxylate salt.[3][21][22][23][24]
-
Oxidation: The secondary alcohol at the C5 position can be oxidized to a ketone.[4][25][26][27][28] The secondary amine of the piperidine ring is also susceptible to oxidation, potentially leading to N-oxides or ring-opening products.
-
Thermal Degradation: Piperidine and its derivatives can undergo thermal degradation, although this typically requires high temperatures.[29][30] The specific pathways for this molecule would need to be elucidated through characterization of degradants formed during thermal stress studies.
Predicted Degradation Pathways:
Caption: Predicted primary degradation pathways.
Conclusion
A comprehensive understanding of the solubility and stability of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. While publicly available data is scarce, this guide provides a scientifically rigorous and regulatory-compliant framework for its characterization. By systematically applying the detailed protocols for solubility determination, pH-profiling, stability-indicating method development, and forced degradation, researchers can generate the critical data package needed to guide formulation strategies, establish appropriate storage conditions, and ensure the delivery of a safe and effective final product. The anticipated liabilities—ester hydrolysis and oxidation—must be carefully investigated to mitigate risks and define the molecule's chemical stability limits.
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An In-Depth Technical Guide to Methyl 5-hydroxypiperidine-3-carboxylate Hydrochloride: Derivatives and Analogs in Modern Drug Discovery
This guide provides an in-depth technical exploration of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a pivotal scaffold in medicinal chemistry. We will dissect its chemical attributes, stereoselective synthesis, and its role as a foundational structure for developing potent and selective therapeutic agents, particularly for central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs.[1][2][3][4] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise interaction with biological targets.[5] The specific substitution pattern of Methyl 5-hydroxypiperidine-3-carboxylate, featuring hydroxyl and carboxylate functionalities at the 3- and 5-positions, offers stereo- and regiochemically defined points for derivatization, making it a highly valuable starting point for creating diverse chemical libraries.[2]
This guide will focus on the synthesis and application of this core, with a particular emphasis on its role in the development of gamma-aminobutyric acid (GABA) uptake inhibitors, a critical class of drugs for treating neurological conditions.[6]
Physicochemical Properties of the Core Scaffold
A thorough understanding of the core molecule's properties is essential for its application in synthesis and drug design.
| Property | Value | Source |
| Chemical Name | Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride | N/A |
| CAS Number | 1186663-43-3 | [7] |
| Molecular Formula | C₇H₁₄ClNO₃ | [8] |
| Molecular Weight | 195.64 g/mol | [8] |
| Parent Compound (Free Base) | Methyl 5-hydroxypiperidine-3-carboxylate | N/A |
| Parent CAS | 1095010-44-8 | [9][10] |
| Parent Formula | C₇H₁₃NO₃ | [9] |
| Parent Mol. Weight | 159.18 g/mol | [9] |
The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and formulation. The free base is typically generated in situ during reactions requiring a non-protonated nitrogen.
Stereoselective Synthesis: Mastering the Chiral Core
The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, controlling the chiral centers at the C3 and C5 positions is paramount. The parent acid, 5-hydroxypiperidine-3-carboxylic acid (also known as 5-hydroxynipecotic acid), is the key precursor.
General Synthetic Strategy
A common and effective strategy for the enantioselective synthesis of the 5-hydroxynipecotic acid core involves the hydrogenation of a substituted pyridine precursor, followed by chiral resolution or asymmetric synthesis. An alternative approach begins with a chiral starting material from the natural chiral pool, such as pyroglutamic acid.
Below is a representative workflow for obtaining the N-protected, esterified core scaffold, which is the immediate precursor to the final hydrochloride salt.
Caption: General Synthetic Pathways to the Target Compound
Detailed Experimental Protocol (Representative)
The following protocol is a synthesized representation based on established chemical transformations for this class of compounds, illustrating the key steps from a resolved chiral intermediate.[11][12]
Step 1: N-Protection of (S)-3-Hydroxypiperidine
-
To a stirred solution of (S)-3-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with water), add a base such as sodium bicarbonate or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine. This intermediate is often used without further purification.
Rationale: The Boc protecting group is used to prevent the nitrogen from participating in side reactions during subsequent steps. It is stable under a wide range of conditions but can be easily removed under acidic conditions at the end of the synthesis.
Step 2: Synthesis of the Carboxylic Acid (Illustrative from a precursor)
This step is highly variable and depends on the chosen synthetic route. For this guide, we assume the chiral 5-hydroxynipecotic acid is available or synthesized via a multi-step process as indicated in the diagram.
Step 3: Esterification of N-Boc-5-hydroxynipecotic acid
-
Suspend N-Boc-(3S,5R)-5-hydroxypiperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH).
-
Cool the suspension to 0 °C.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. The addition is exothermic and generates HCl gas.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude product is the methyl ester.
Rationale: The reaction of thionyl chloride with methanol generates HCl in situ, which catalyzes the Fischer esterification. This is a classic and efficient method for converting carboxylic acids to methyl esters.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc protected methyl ester from Step 3 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Bubble dry HCl gas through the solution or add a saturated solution of HCl in diethyl ether or isopropanol until precipitation is complete.
-
Stir the resulting slurry at 0 °C for 1-2 hours.
-
Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride as a crystalline solid.
Rationale: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the piperidine nitrogen. The excess HCl protonates the nitrogen, forming the stable and isolable hydrochloride salt.
Pharmacological Significance: Targeting GABA Transporters
The primary therapeutic rationale for developing derivatives of this scaffold is the modulation of the GABAergic system. GABA is the principal inhibitory neurotransmitter in the mammalian CNS.[13] Its synaptic concentration is tightly regulated by a family of sodium-dependent plasma membrane GABA transporters (GATs).[14]
There are four main GAT subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[14] Inhibiting these transporters prevents the re-uptake of GABA from the synaptic cleft, thereby increasing its concentration and enhancing inhibitory neurotransmission. This mechanism is a validated strategy for treating CNS disorders such as epilepsy and anxiety.[6][15]
Caption: Mechanism of GABA Transporter Inhibition
Structure-Activity Relationship (SAR) and Subtype Selectivity
The unsubstituted piperidine-3-carboxylic acid (nipecotic acid) is a non-selective GAT inhibitor. The key to developing clinically useful drugs lies in achieving selectivity for specific GAT subtypes. The Methyl 5-hydroxypiperidine-3-carboxylate scaffold provides multiple vectors for modification to tune this selectivity.
-
N-Substitution: This is the most critical position for imparting selectivity. Attaching large, lipophilic groups to the piperidine nitrogen has been a successful strategy. For instance, the GAT1-selective drug Tiagabine features a diarylbutenyl substituent on the nipecotic acid core.[6][15] In contrast, derivatives with different lipophilic groups, such as tris(4-methoxyphenyl)methoxy]ethyl, have been shown to confer selectivity towards GAT3.[13]
-
Hydroxyl Group (C5): The hydroxyl group can serve as a hydrogen bond donor or acceptor, potentially enhancing binding affinity to the target transporter. It also provides a handle for further derivatization, such as etherification, to probe the binding pocket.
-
Carboxylate Group (C3): The carboxylate is crucial for mimicking the endogenous GABA substrate. It is generally conserved, although esterification (as in the title compound) creates a prodrug that may improve blood-brain barrier penetration before being hydrolyzed to the active carboxylic acid in vivo.
Quantitative Potency of Key Analogs
The following table summarizes the inhibitory potency (IC₅₀) of nipecotic acid and related analogs against different human GAT subtypes, illustrating the principles of selectivity.
| Compound | GAT1 IC₅₀ (µM) | GAT3 IC₅₀ (µM) | GAT2 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) | Selectivity Profile | Reference |
| Nipecotic Acid | > 200 | 106 - 110 | - | - | Non-selective | [13][16] |
| (S)-SNAP-5114 | > 100 | ~5 | - | - | GAT3-selective | [1][16] |
| 4(S)¹ | > 200 | 5 | 21 | 140 | GAT3-selective | [13] |
| Tiagabine | 0.07 | - | - | - | GAT1-selective | [15] |
¹ 4(S) = (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid
These data clearly demonstrate that while the core piperidine-3-carboxylic acid structure provides the basis for GAT inhibition, the N-substituent is the primary determinant of potency and subtype selectivity.[13] Derivatives based on the 5-hydroxy core are explored to further refine these properties.
Analytical Characterization
Rigorous characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure and, crucially, the relative stereochemistry of piperidine rings.
-
Expected ¹H NMR Signals: For Methyl 5-hydroxypiperidine-3-carboxylate, one would expect to see signals corresponding to the methoxy group protons (~3.7 ppm), protons on carbons adjacent to the nitrogen, and protons on carbons bearing the hydroxyl and ester groups. The piperidine ring protons would appear as a series of complex multiplets in the aliphatic region (~1.5-3.5 ppm).
-
Stereochemical Assignment: The coupling constants (³JHH) between adjacent protons on the piperidine ring are diagnostic of their relative orientation (axial or equatorial). For example, a large coupling constant (10-13 Hz) is typically observed between two axial protons (trans-diaxial relationship), while smaller coupling constants (2-5 Hz) are seen for axial-equatorial or equatorial-equatorial relationships.[17] This analysis is critical for confirming the cis or trans relationship between the substituents at C3 and C5.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound and intermediates. A typical method would involve:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.
-
Detection: UV detection (e.g., at 210 nm) or mass spectrometry (LC-MS).
-
Purity Assessment: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Conclusion and Future Directions
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is more than just a chemical intermediate; it is a strategically designed scaffold for the development of sophisticated neurological drugs. Its inherent functionality and stereochemical complexity provide a rich platform for generating analogs with fine-tuned pharmacological profiles. The demonstrated success of the related nipecotic acid core in producing the GAT1-selective drug Tiagabine underscores the therapeutic potential of this compound class.
Future research will likely focus on:
-
Exploring Novel N-Substituents: The design of novel, diverse lipophilic side chains to achieve even greater selectivity for GAT2, GAT3, and BGT-1, which remain underexplored targets.
-
Stereochemically Pure Analogs: The synthesis and evaluation of all possible stereoisomers of 5-hydroxynipecotic acid derivatives to fully map the structure-activity and structure-selectivity landscape.
-
Prodrug Strategies: Leveraging the ester and hydroxyl functionalities to create novel prodrugs with improved pharmacokinetic profiles, such as enhanced brain penetration or duration of action.
By combining rational design, stereoselective synthesis, and detailed pharmacological evaluation, derivatives of Methyl 5-hydroxypiperidine-3-carboxylate will continue to be a valuable source of new chemical entities for treating challenging CNS disorders.
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Molecular basis of human GABA transporter 3 inhibition. bioRxiv. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
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Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. PubMed. [Link]
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Methyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride (CAS No. 1186663-43-3) SDS. ChemSrc. [Link]
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The GABA transporter and its inhibitors. PubMed. [Link]
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(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. SpringerLink. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. [Link]
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Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]
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4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC. PubMed Central. [Link]
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(PDF) Inhibitors of GABA Uptake. Syntheses and 1H NMR Spectroscopic Investigations of Guvacine, (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic Acid, and Related Compounds. ResearchGate. [Link]
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Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. PubMed. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Novel Diazabicyclooctane (DBO) β-Lactamase Inhibitors from Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The emergence of multi-drug resistant bacteria constitutes a pressing global health crisis, largely driven by the production of β-lactamase enzymes that inactivate β-lactam antibiotics. A promising strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. The diazabicyclooctane (DBO) scaffold has emerged as the core of a new generation of potent, non-β-lactam-based inhibitors, such as avibactam and relebactam.[1][2] This application note outlines a detailed synthetic pathway for the creation of novel DBO-based β-lactamase inhibitors, utilizing the readily available starting material, Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride . While established syntheses for marketed inhibitors often commence with 2,5-substituted piperidines, this guide provides a robust, logically structured framework for researchers to explore novel chemical space by employing a 3,5-substituted piperidine precursor. The protocols herein are designed to be self-validating, with in-depth explanations for each experimental choice, empowering researchers to adapt and optimize these methods for the discovery of next-generation therapeutics.
Introduction: The Diazabicyclooctane (DBO) Scaffold as a Privileged Motif
β-Lactamases hydrolytically cleave the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive. First-generation inhibitors, such as clavulanic acid, possess a β-lactam ring themselves and are susceptible to resistance mechanisms. The DBO scaffold represents a significant advancement; these compounds are mechanism-based, reversible covalent inhibitors that acylate the active site serine of serine-based β-lactamases (Classes A, C, and some D) to form a stable carbamate ester, effectively inactivating the enzyme.[3] The unique bicyclic urea structure of the DBO core mimics the transition state of β-lactam hydrolysis, leading to potent inhibition.[4]
The synthesis of the DBO core is a key challenge in the development of these inhibitors. Most established routes, such as those for avibactam, rely on piperidine intermediates with functionality at the C-2 and C-5 positions. This application note details a strategic pathway to construct a novel DBO scaffold based on a C-3/C-5 substitution pattern, starting from Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. This approach opens avenues for the synthesis of new analogues with potentially different inhibitory profiles, selectivity, and pharmacokinetic properties.
Strategic Synthetic Overview
The proposed synthetic pathway is a multi-step process designed to construct the DBO core and install the requisite functional groups for biological activity. The key strategic transformations are:
-
Piperidine Ring Preparation: Neutralization of the hydrochloride salt and protection of the secondary amine with a tert-butoxycarbonyl (Boc) group to facilitate subsequent reactions.
-
Stereochemical Inversion: A crucial Mitsunobu reaction to invert the stereocenter at the hydroxyl-bearing carbon (C-5). This is essential to establish the trans relationship between the oxygen and the future bridging nitrogen, a key structural feature of active DBO inhibitors.
-
Introduction of the Second Nitrogen: Conversion of the C-5 hydroxyl group into a protected hydroxylamine, which will become the N-6 nitrogen of the DBO core.
-
Formation of the DBO Core: Intramolecular cyclization to form the bicyclic urea structure.
-
Functional Group End-Game: Conversion of the methyl ester at C-3 to a primary carboxamide and installation of a sulfate group on the N-6 oxygen, both of which are critical for inhibitory activity.
Experimental Workflow Diagram
Caption: Overall synthetic workflow from the starting material to the final DBO inhibitor.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosgene equivalents like triphosgene are highly toxic and must be handled with extreme caution.
Protocol 1: N-Boc Protection of Methyl 5-hydroxypiperidine-3-carboxylate
-
Causality: The secondary amine of the piperidine ring is nucleophilic and would interfere with subsequent reactions. Protection with a tert-butoxycarbonyl (Boc) group is a standard and robust method to render it inert to many reaction conditions. The Boc group can be removed under acidic conditions without affecting other functional groups like the ester.[5] The initial step involves neutralization of the hydrochloride salt to the free amine.
-
Procedure:
-
To a stirred suspension of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (2.2 eq) at 0 °C.
-
Allow the mixture to stir for 20 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield Intermediate I (N-Boc-Methyl 5-hydroxypiperidine-3-carboxylate) .
-
Protocol 2: Stereochemical Inversion via Mitsunobu Reaction
-
Causality: The stereochemistry at C-5 is critical for the proper orientation of the final DBO ring structure. The Mitsunobu reaction provides a reliable method for inverting the stereochemistry of a secondary alcohol.[4][6][7] The reaction proceeds via an SN2 mechanism, where a nucleophile displaces the activated hydroxyl group, resulting in a clean inversion of configuration.[8][9] Here, p-nitrobenzoic acid is used as the nucleophile, and the resulting ester is subsequently hydrolyzed.
-
Procedure:
-
Dissolve Intermediate I (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor for the disappearance of starting material by TLC.
-
Remove the solvent under reduced pressure. The crude residue contains the p-nitrobenzoate ester.
-
Dissolve the crude residue in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 4-6 hours to hydrolyze the ester.
-
Remove methanol under reduced pressure, and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield Intermediate II , the C-5 epimer of Intermediate I.
-
Protocol 3: Introduction of the N-6 Precursor (O-Benzylhydroxylamine)
-
Causality: To form the second ring of the DBO structure, a nitrogen atom must be introduced at the C-5 position. This is achieved by activating the inverted hydroxyl group and displacing it with a protected hydroxylamine. O-benzylhydroxylamine is an ideal reagent as the benzyl group can be removed later by hydrogenolysis.
-
Procedure:
-
Activate the hydroxyl group of Intermediate II (1.0 eq) by converting it to a good leaving group. A common method is reaction with methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (1.5 eq) in DCM at 0 °C to form the mesylate.
-
Once the mesylate formation is complete (monitored by TLC), add O-benzylhydroxylamine (1.5 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to afford Intermediate III (N-Boc-Methyl 5-(benzyloxyamino)piperidine-3-carboxylate) .
-
Protocol 4: DBO Core Formation
-
Causality: This two-step sequence first deprotects the piperidine nitrogen and then performs an intramolecular cyclization to form the bicyclic urea. Triphosgene is a stable, crystalline solid that serves as a safer alternative to gaseous phosgene for forming the carbonyl bridge.[10]
-
Procedure:
-
Boc Deprotection: Dissolve Intermediate III (1.0 eq) in a solution of 4 M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture to dryness to obtain the crude amine salt, Intermediate IV .
-
Cyclization: Dissolve the crude Intermediate IV in anhydrous DCM (20 mL/g) under a nitrogen atmosphere and cool to 0 °C.
-
Add a base such as triethylamine or diisopropylethylamine (DIPEA) (3.0 eq).
-
Slowly add a solution of triphosgene (0.4 eq) in DCM dropwise. Caution: Highly Toxic.
-
Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated NaHCO₃ solution.
-
Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the DBO core, Intermediate V .
-
Protocol 5: Final Functionalization
-
Causality: The final steps install the primary amide and the sulfate group, which are critical pharmacophores for binding to the β-lactamase active site.
-
Procedure:
-
Amidation: Dissolve Intermediate V (1.0 eq) in a 7 N solution of ammonia in methanol. Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the reaction for the conversion of the methyl ester to the primary amide.
-
Concentrate the mixture to dryness to yield the crude amide, Intermediate VI .
-
Debenzylation: Dissolve Intermediate VI in methanol or ethanol and add 10% Palladium on carbon (Pd/C, ~10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved.
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the debenzylated DBO, Intermediate VII .
-
Sulfation: Dissolve Intermediate VII in anhydrous pyridine or DMF. Add sulfur trioxide pyridine complex (SO₃·Py, 3-5 eq) and stir at room temperature for 4-8 hours.[11]
-
Quench the reaction with water and purify the crude product using reverse-phase chromatography or ion-exchange chromatography.
-
A final cation exchange step (e.g., using a sodium-form resin) can be used to prepare the sodium salt of the Final DBO Inhibitor .
-
Data and Characterization
For each intermediate and the final product, comprehensive characterization is essential to confirm structure and purity. The following data should be collected:
| Compound | Analytical Technique | Expected Outcome |
| Intermediate I-VII | ¹H NMR, ¹³C NMR | Signals consistent with the proposed structure, correct integration. |
| LC-MS | Correct mass-to-charge ratio for the molecular ion. | |
| HPLC | Assessment of purity. | |
| Final Inhibitor | ¹H NMR, ¹³C NMR | Confirmation of final structure. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass confirmation. | |
| HPLC | Final purity assessment (typically >95% for biological testing). | |
| Chiral HPLC | Determination of enantiomeric excess if applicable. |
Mechanistic Rationale: The Mitsunobu Inversion
The stereochemical inversion at C-5 is arguably the most critical step in establishing the correct geometry for the DBO core. Understanding its mechanism validates the experimental design.
Caption: Key steps in the Mitsunobu reaction mechanism leading to stereochemical inversion.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded guide for the synthesis of novel diazabicyclooctane (DBO) β-lactamase inhibitors starting from Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. By detailing each critical step—from initial N-protection and stereochemical inversion to the formation of the bicyclic urea core and final functionalization—this document serves as a foundational protocol for researchers in drug discovery. The proposed pathway, while based on established and reliable chemical transformations, ventures into new chemical space due to the unique 3,5-substitution pattern of the starting material. This offers a fertile ground for the discovery of analogues with potentially improved properties over existing inhibitors. Researchers are encouraged to use these protocols as a starting point, with the understanding that optimization of reaction conditions, purification techniques, and chiral separation methods may be necessary to achieve desired yields and purity for biological evaluation.
References
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- Amidine Derivatives of Avibactam: Synthesis and In Vitro β‐Lactamase Inhibition Activity. (2021, February 3).
- Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. (n.d.).
- Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. (2020, February 4). SciSpace.
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- An update on β-lactamase inhibitor discovery and development. (2022, November 17). Usiena air.
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2024, February 17). Royal Society of Chemistry.
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2024, February 17). PMC.
- Methyl N-Boc-piperidine-3-carboxylate: Properties, Synthesis, and Global Supply. (n.d.).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. (n.d.). PMC - NIH.
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- Methyl N-BOC-piperidine-3-carboxyl
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.).
- Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
- 148763-41-1|Methyl N-Boc-piperidine-3-carboxyl
- Studies toward Labeling Cytisine with [ 11 C]Phosgene: Rapid Synthesis of a δ-Lactam Involving a New Chemoselective Lithiation−Annulation Method | Request PDF. (2024, August 6).
- Methyl piperidine-3-carboxyl
- Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2024, May 14). PubMed Central.
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- 3-Hydroxypiperidine synthesis. (n.d.). ChemicalBook.
- Enzyme-Sialylation-Controlled Chemical Sulfation of Glycan Epitopes for Decoding the Binding of Siglec Ligands. (n.d.). PMC - NIH.
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Application Notes and Protocols: N-Protection Strategies for "Methyl 5-hydroxypiperidine-3-carboxylate"
<Step>
Abstract
This document provides a comprehensive guide to the N-protection of Methyl 5-hydroxypiperidine-3-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The strategic selection and implementation of nitrogen protecting groups are critical for the successful synthesis of complex molecules derived from this scaffold. This guide details the application of common N-protecting groups, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). For each protecting group, the underlying chemical principles, detailed experimental protocols, and deprotection strategies are presented. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions on protection strategies and to execute these protocols with confidence.
Introduction: The Strategic Importance of N-Protection
Methyl 5-hydroxypiperidine-3-carboxylate is a valuable chiral starting material in the synthesis of a wide array of biologically active compounds. Its piperidine core is a prevalent motif in many pharmaceuticals. The presence of three distinct functional groups—a secondary amine, a hydroxyl group, and a methyl ester—necessitates a carefully planned synthetic route where the selective protection of the amine is often a crucial first step. Unprotected, the nucleophilic secondary amine can interfere with desired reactions at the hydroxyl or ester functionalities, leading to side products and reduced yields.
The choice of an appropriate N-protecting group is dictated by its stability to various reaction conditions and the ease of its removal at a later synthetic stage. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions planned for subsequent steps.
-
Selectively removable under mild conditions that do not affect other functional groups in the molecule.
This guide explores three of the most widely used N-protecting groups in organic synthesis—Boc, Cbz, and Fmoc—and their application to Methyl 5-hydroxypiperidine-3-carboxylate. The concept of orthogonal protection , where multiple protecting groups can be removed independently of one another, is a central theme.[1][2]
N-Protection Strategies and Protocols
The selection of a protecting group is a critical decision in the synthetic design. The following sections provide detailed protocols for the N-protection of Methyl 5-hydroxypiperidine-3-carboxylate with Boc, Cbz, and Fmoc groups, along with a discussion of the rationale for their use.
Tert-butyloxycarbonyl (Boc) Protection
The Boc group is one of the most common amine protecting groups due to its stability under a wide range of non-acidic conditions and its facile removal with acids.[3] This makes it an excellent choice when subsequent reactions involve basic, nucleophilic, or reductive conditions.
Rationale for Use: The Boc group is particularly useful when planning to perform reactions such as ester hydrolysis (saponification) or oxidation of the secondary alcohol, which are often carried out under basic conditions. The Boc group is stable to these conditions, thus preventing the undesired reactivity of the piperidine nitrogen.
Experimental Protocol: Boc Protection
-
Materials:
-
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)[4]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 3.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in DCM or THF.
-
Add TEA or DIPEA and stir until the starting material dissolves completely.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Deprotection of the Boc Group: The Boc group is typically removed under acidic conditions.[3][5]
-
Strong Acidolysis: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM (typically 1:1 v/v) at room temperature for 1-2 hours ensures complete deprotection.[3][6]
-
Mild Acidolysis: For substrates sensitive to strong acids, milder conditions such as 4M HCl in dioxane or ethyl acetate can be employed.[3]
Workflow for Boc Protection and Deprotection:
Caption: Boc protection and deprotection workflow.
Benzyloxycarbonyl (Cbz or Z) Protection
The Cbz group is another widely used amine protecting group, valued for its stability under both acidic and basic conditions.[7][8] Its removal is typically achieved by catalytic hydrogenolysis, a mild and highly selective method.[7][9]
Rationale for Use: The Cbz group is an excellent choice when the planned synthetic route involves reactions that require either acidic or basic conditions, and where the presence of reducible groups (like alkenes or alkynes) is not a concern in the final deprotection step. It offers an orthogonal protection strategy to the acid-labile Boc group.[7]
Experimental Protocol: Cbz Protection
-
Materials:
-
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Water and Dioxane or THF
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in a mixture of water and dioxane (or THF).
-
Add NaHCO₃ or Na₂CO₃ and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Deprotection of the Cbz Group: The Cbz group is most commonly removed by catalytic hydrogenolysis.[7][9]
-
Catalytic Hydrogenolysis: The Cbz-protected compound is dissolved in a solvent like methanol or ethanol, and a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added.[7][8] The mixture is then stirred under an atmosphere of hydrogen gas (H₂ balloon or hydrogenation apparatus) until the reaction is complete.[7][8]
-
Transfer Hydrogenation: For safer, larger-scale reactions, transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C can be used.[7]
-
Acidic Cleavage: In cases where hydrogenation is not feasible due to the presence of other reducible functional groups, strong acids like HBr in acetic acid can be used for cleavage.[7]
Workflow for Cbz Protection and Deprotection:
Caption: Cbz protection and deprotection workflow.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is a base-labile protecting group, making it orthogonal to both the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[10][11] It is exceptionally stable to acidic conditions.[11]
Rationale for Use: The Fmoc group is the protecting group of choice when subsequent synthetic steps require acidic conditions, and where a very mild deprotection method is desired. Its orthogonality to Boc and Cbz allows for complex synthetic strategies involving multiple protected functional groups.[1][2]
Experimental Protocol: Fmoc Protection
-
Materials:
-
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (1.0 eq)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)
-
Aqueous dioxane or Acetonitrile
-
Dichloromethane (DCM)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in a mixture of aqueous dioxane or acetonitrile.
-
Add NaHCO₃ or DIPEA and stir.
-
Add Fmoc-Cl or Fmoc-OSu to the solution.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add water and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection of the Fmoc Group: The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[10][12][13]
-
Standard Deprotection: A solution of 20% piperidine in DMF is typically used. The reaction is usually complete within 30 minutes at room temperature.[6][13]
Workflow for Fmoc Protection and Deprotection:
Caption: Fmoc protection and deprotection workflow.
Comparative Summary of N-Protection Strategies
The choice of an N-protecting group is a critical strategic decision. The following table provides a comparative summary to aid in this selection process.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |
| Boc | Boc₂O, base (e.g., TEA, DIPEA) | Acidic (TFA, HCl)[3][14] | Base, Nucleophiles, Reductive | Orthogonal to Cbz and Fmoc |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃) | Catalytic Hydrogenolysis (H₂, Pd/C)[7][9] | Acid, Base | Orthogonal to Boc and Fmoc |
| Fmoc | Fmoc-Cl/Fmoc-OSu, base | Basic (e.g., 20% Piperidine in DMF)[10][12] | Acid, Hydrogenolysis (quasi-orthogonal to Cbz)[11] | Orthogonal to Boc |
Conclusion
The successful synthesis of complex molecules derived from Methyl 5-hydroxypiperidine-3-carboxylate is highly dependent on the strategic use of N-protecting groups. This guide has provided detailed protocols for the application of Boc, Cbz, and Fmoc protecting groups, along with the rationale for their selection based on the principles of chemical stability and orthogonal deprotection. By understanding the nuances of each protecting group, researchers can design more efficient and robust synthetic routes, ultimately accelerating the drug discovery and development process.
References
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Retrieved from [Link]
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SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
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GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
- Kociénski, P. J. (1994). Protecting Groups. Thieme.
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Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]
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Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Yogi Vemana University. (n.d.). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
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The Strategic Deployment of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in Multicomponent Reactions: A Guide for Advanced Synthesis
Introduction: The Piperidine Scaffold and the Efficiency of Multicomponent Reactions
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and natural products.[1][2] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates.[3] The development of efficient and modular methods for the synthesis of highly functionalized piperidines is, therefore, a critical endeavor in drug discovery.[4]
Multicomponent reactions (MCRs) have emerged as a powerful strategy in this context. By combining three or more reactants in a single synthetic operation, MCRs offer significant advantages in terms of step-economy, atom economy, and the rapid generation of molecular complexity from simple precursors.[5][6] This guide provides detailed application notes and protocols for the use of a valuable, functionalized building block, methyl 5-hydroxypiperidine-3-carboxylate hydrochloride , in key MCRs, offering researchers a direct path to novel and diverse piperidine-based scaffolds.
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material is paramount for successful reaction design and optimization. The hydrochloride salt of methyl 5-hydroxypiperidine-3-carboxylate is a stable, crystalline solid, readily available for synthetic applications.
| Property | Value | Source |
| CAS Number | 1186663-43-3 | Generic Supplier Data |
| Molecular Formula | C₇H₁₄ClNO₃ | Generic Supplier Data |
| Molecular Weight | 195.64 g/mol | Generic Supplier Data |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in water, methanol, and DMSO | Inferred from structure |
| Storage | Store in a cool, dry place away from incompatible materials. | Generic Supplier Data |
Application in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCRs, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7][8] The use of a secondary cyclic amine, such as methyl 5-hydroxypiperidine-3-carboxylate, introduces a key point of diversity and a rigid scaffold into the final product.
Mechanistic Insight: The Role of the Piperidine Nitrogen
The generally accepted mechanism of the Ugi reaction begins with the formation of an iminium ion from the condensation of the aldehyde and the amine.[8][9] In this case, the secondary amine of the piperidine ring acts as the nucleophile. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by the addition of the carboxylate. The final, irreversible step is a Mumm rearrangement to yield the stable bis-amide product.[8] The presence of the ester and hydroxyl functionalities on the piperidine ring are well-tolerated in this reaction, offering further points for diversification in post-MCR modifications.
Experimental Workflow: Ugi Reaction
Caption: General workflow for the Ugi four-component reaction.
Protocol: Synthesis of a Piperidine-Containing α-Acylamino Amide
This protocol is adapted from a general procedure for the Ugi reaction.[10]
Materials:
-
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
-
Benzaldehyde (or other suitable aldehyde)
-
Acetic acid (or other suitable carboxylic acid)
-
tert-Butyl isocyanide (or other suitable isocyanide)
-
Methanol (anhydrous)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (1.0 mmol) in methanol (5 mL) at room temperature, add triethylamine (1.1 mmol) and stir for 10 minutes.
-
Add benzaldehyde (1.0 mmol) and acetic acid (1.0 mmol) to the reaction mixture.
-
Add tert-butyl isocyanide (1.0 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired α-acylamino amide.
Self-Validation: The successful formation of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of two amide signals in the NMR spectra and a molecular ion peak corresponding to the expected product in the mass spectrum are key indicators of a successful reaction.
Application in the Passerini Three-Component Reaction
The Passerini reaction is another powerful MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[11][12] While structurally similar to the Ugi product, the Passerini product lacks the amino-derived backbone, offering a different scaffold for further chemical exploration. The hydroxyl and ester groups of methyl 5-hydroxypiperidine-3-carboxylate are not directly involved in the canonical Passerini reaction, but the overall molecular framework will be incorporated if a derivative of it is used as one of the components (e.g., as the carboxylic acid or aldehyde). For the purpose of this guide, we will consider a hypothetical scenario where a derivative of our piperidine is used as the carboxylic acid component.
Mechanistic Considerations
The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations.[11][12] The three components are thought to form a cyclic transition state, which then rearranges to the final α-acyloxy amide product. The reaction is typically fast and exothermic.
Experimental Workflow: Passerini Reaction
Caption: General workflow for the Passerini three-component reaction.
Protocol: Synthesis of a Piperidine-Containing α-Acyloxy Amide
This protocol is based on a general procedure for the Passerini reaction.[13] For this hypothetical example, we assume the availability of the corresponding carboxylic acid derived from methyl 5-hydroxypiperidine-3-carboxylate.
Materials:
-
Piperidine-3-carboxylic acid derivative (with 5-hydroxy group)
-
Benzaldehyde
-
Methyl isocyanoacetate
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of the piperidine-3-carboxylic acid derivative (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous dichloromethane (2 mL) in a sealed vial, add methyl isocyanoacetate (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired α-acyloxy amide.
Self-Validation: Characterization by NMR will show the characteristic signals for the newly formed ester and amide functionalities. Mass spectrometry will confirm the molecular weight of the product.
Potential in Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[14][15] While the title compound itself is not a direct substrate for the classical Hantzsch reaction, its structural motifs can be incorporated into precursors for modified Hantzsch-type syntheses. For instance, the piperidine nitrogen could be part of a larger molecule that also contains a β-ketoester functionality, or the entire molecule could be a precursor to one of the components in a more complex, multi-step synthesis that incorporates a Hantzsch reaction. The exploration of such pathways represents an exciting avenue for future research in the synthesis of novel, complex heterocyclic systems.[16]
Conclusion: A Versatile Building Block for Diversity-Oriented Synthesis
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a highly valuable and versatile building block for the synthesis of complex, drug-like molecules using multicomponent reactions. Its bifunctional nature, possessing a secondary amine, a hydroxyl group, and an ester, allows for its strategic incorporation into a variety of scaffolds, particularly through the Ugi reaction. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this piperidine derivative, accelerating the discovery of new chemical entities with potential therapeutic applications.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Wikipedia. (2023). Ugi reaction. In Wikipedia. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
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Slideshare. (2015). Ugi Reaction. Retrieved from [Link]
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-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
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Wikipedia. (2023). Passerini reaction. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
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Protocols for the stereoselective synthesis of "Methyl 5-hydroxypiperidine-3-carboxylate"
An Application Guide to the Stereoselective Synthesis of Methyl 5-hydroxypiperidine-3-carboxylate
Introduction
The chiral 3,5-disubstituted piperidine framework, specifically exemplified by Methyl 5-hydroxypiperidine-3-carboxylate, is a cornerstone structural motif in medicinal chemistry. Its prevalence in a wide range of pharmaceuticals and bioactive natural products stems from its ability to present functional groups in a well-defined three-dimensional orientation, enabling precise interactions with biological targets.[1][2] The stereochemistry at the C3 and C5 positions is critical for pharmacological activity, making the development of robust and stereoselective synthetic protocols a paramount objective for researchers in drug discovery and development.
This document serves as a detailed guide for the stereoselective synthesis of Methyl 5-hydroxypiperidine-3-carboxylate. It moves beyond simple procedural lists to explain the underlying principles and rationale behind various strategic approaches, empowering researchers to select and adapt methodologies for their specific needs. The protocols described herein are grounded in established chemical literature, providing a reliable and authoritative resource.
Strategic Overview of Synthesis
The synthesis of specific stereoisomers of Methyl 5-hydroxypiperidine-3-carboxylate can be approached through several distinct strategies. The optimal choice depends on factors such as available starting materials, desired scale, and the specific stereoisomer required (e.g., cis vs. trans, and the absolute configuration of each). The three primary strategies are:
-
Diastereoselective Reduction of a Prochiral Ketone: This is arguably the most direct route, involving the reduction of an N-protected methyl 5-oxopiperidine-3-carboxylate precursor. Stereocontrol is achieved either through substrate-controlled reduction using sterically demanding reagents or through catalyst-controlled reduction using enzymatic or chiral chemical catalysts.
-
Chiral Pool Synthesis: This classic approach leverages naturally occurring, enantiopure starting materials, such as amino acids or carbohydrates, where the stereocenters are already established.[3][4] The synthesis involves a series of transformations to construct the piperidine ring while preserving the initial stereochemistry.
-
Asymmetric Cyclization: This strategy involves the stereoselective formation of the piperidine ring from an acyclic precursor. Methods like intramolecular aza-Michael additions, catalyzed by chiral organocatalysts, can establish the required stereocenters during the ring-closing step.[2]
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Application Notes and Protocols for the Incorporation of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in Solid-Phase Peptide Synthesis
Introduction: Expanding the Chemical Diversity of Peptides
Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed the landscape of peptide science, enabling the routine assembly of natural peptide sequences.[1] The frontiers of drug discovery and materials science, however, are increasingly defined by the ability to venture beyond the canonical 20 amino acids.[2] The incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to engineer peptides with enhanced stability against proteolysis, refined pharmacological profiles, and novel functionalities.[3][4]
This guide provides detailed application notes and protocols for the successful incorporation of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride , a heterocyclic, non-canonical building block, into peptide sequences using standard Fmoc/tBu-based solid-phase synthesis strategies. This molecule presents unique opportunities for creating peptidomimetics with constrained conformations, potentially leading to increased receptor affinity and specificity.[5] However, its bifunctional nature, containing both a secondary amine and a secondary hydroxyl group, coupled with its cyclic structure, necessitates a carefully considered synthetic strategy to avoid common pitfalls associated with sterically hindered or functionally complex ncAAs.[1][6]
This document will detail the necessary protecting group strategy, optimized coupling conditions, and specific cleavage and deprotection protocols required for the successful integration of this versatile building block.
Chemical Properties of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
A thorough understanding of the building block's chemical properties is foundational to its successful application.
| Property | Value | Source |
| CAS Number | 1186663-43-3 | [7][8] |
| Molecular Formula | C₇H₁₄ClNO₃ | [7][8] |
| Molecular Weight | 195.64 g/mol | [7][9] |
| Structure | A piperidine ring with a methyl carboxylate at C3 and a hydroxyl group at C5. Supplied as a hydrochloride salt. | [9] |
The key reactive sites for SPPS are the secondary amine within the piperidine ring and the secondary hydroxyl group. Both require appropriate protection to ensure the fidelity of peptide chain elongation.
Core Challenge: Orthogonal Protection Strategy
The presence of two reactive nucleophiles (the secondary amine and the hydroxyl group) on Methyl 5-hydroxypiperidine-3-carboxylate requires an orthogonal protecting group strategy. This ensures that the protecting groups can be selectively removed under different conditions, allowing for the desired peptide bond formation at the N-terminus without unwanted side reactions at the hydroxyl group.[10][11]
For compatibility with the widely used Fmoc-based SPPS, the secondary amine of the piperidine ring must be protected with an Fmoc group. The secondary hydroxyl group requires a protecting group that is stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) and can be removed during the final acidolytic cleavage. A common and effective choice for the hydroxyl group is the tert-butyl (tBu) ether, which is cleaved by trifluoroacetic acid (TFA).
Workflow for Preparing the Building Block for SPPS
Caption: Preparation of the orthogonally protected building block.
Experimental Protocols
PART 1: Resin Preparation and Swelling
Standard protocols for resin preparation are applicable. The choice of resin depends on whether a C-terminal acid or amide is desired. For C-terminal amides, Rink Amide resin is a common choice.[3]
-
Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.[3] b. Add N,N-dimethylformamide (DMF) to fully cover the resin. c. Allow the resin to swell for at least 30 minutes with gentle agitation.[3] d. Drain the DMF.
PART 2: Standard Fmoc-SPPS Cycles (for preceding amino acids)
Follow standard Fmoc-SPPS protocols for coupling any amino acids before the introduction of the piperidine building block. Each cycle consists of:
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[3] b. Agitate for 5-10 minutes. c. Drain and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Coupling: a. In a separate vessel, activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent and a base. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Allow the reaction to proceed for 1-2 hours at room temperature. d. Wash the resin thoroughly with DMF.
PART 3: Incorporation of the Piperidine Building Block
The incorporation of Methyl 5-hydroxypiperidine-3-carboxylate, even when properly protected, can be challenging due to its steric bulk.[1] Therefore, the use of a more potent coupling reagent is highly recommended to ensure efficient acylation and prevent the formation of deletion sequences.
Recommended Coupling Reagents for Hindered Systems
| Reagent | Full Name | Rationale for Use |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms highly reactive OAt active esters, often considered superior for difficult couplings.[6][12] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Generates more reactive O-6-ClBt esters compared to HOBt-based reagents.[12] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation uronium salt with coupling efficiencies comparable to HATU, and with improved safety and solubility profiles.[13] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent known for its effectiveness in coupling sterically hindered amino acids.[12][14] |
Protocol for Coupling the Piperidine Building Block:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been removed as per the standard deprotection protocol.
-
Activation of the Building Block: a. In a separate vial, dissolve the protected piperidine building block (2-4 equivalents relative to resin loading). b. Add a potent coupling reagent (e.g., HATU, 1.95 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (4 equivalents). c. Allow the pre-activation to proceed for 2-5 minutes.
-
Coupling Reaction: a. Add the activated building block solution to the deprotected peptide-resin. b. Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40 °C). c. After the coupling, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3 times).
-
Monitoring the Coupling Reaction: It is highly advisable to perform a qualitative ninhydrin test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling should be performed.
Caption: Workflow for the coupling of the sterically hindered piperidine building block.
PART 4: Peptide Cleavage and Deprotection
The final step is to cleave the peptide from the solid support and remove all side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the other amino acids present in the sequence.[15][16]
Standard Cleavage Cocktail (Reagent K):
A widely used cleavage cocktail that is effective for most peptides, including those with Arg(Pbf), is Reagent K.
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., tBu, Boc, Pbf, Trt). |
| Water | 5% | Scavenger for carbocations. |
| Phenol | 5% | Scavenger. |
| Thioanisole | 5% | Scavenger. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, particularly for Trp protection. |
Protocol for Cleavage and Peptide Precipitation:
-
Resin Preparation: a. Ensure the final N-terminal Fmoc group has been removed. b. Wash the dried peptide-resin thoroughly with DCM to remove any residual DMF.[15]
-
Cleavage Reaction: a. Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).[1] b. Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[1][16]
-
Peptide Isolation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Wash the resin with a small amount of fresh TFA. c. Combine the filtrates.
-
Peptide Precipitation: a. Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether (-20°C).[1] b. A white precipitate should form. c. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers. d. Dry the crude peptide pellet under vacuum.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency of the Piperidine Building Block | - Steric hindrance.[1] - Inappropriate coupling reagent.[6] | - Use a more potent coupling reagent like HATU or PyAOP.[6][14] - Increase the equivalents of the building block and coupling reagents. - Extend the coupling time or perform the reaction at a slightly elevated temperature. |
| Incomplete Deprotection of the tBu Group on the Hydroxyl | - Insufficient cleavage time. | - Extend the cleavage time to 4-6 hours.[15] For very long or complex peptides, a second cleavage with fresh reagents may be necessary.[15] |
| Presence of Deletion Sequences in Final Peptide | - Incomplete coupling at one or more steps. | - Implement a capping step (e.g., with acetic anhydride) after each coupling to block any unreacted free amines. - Use a qualitative test like the ninhydrin test to confirm complete coupling at each step. |
| Racemization | - Over-activation of the carboxylic acid.[6] - Use of a strong base like DIEA. | - Minimize the pre-activation time before adding to the resin. - Consider using a weaker base such as N-methylmorpholine (NMM) or collidine.[6] |
Conclusion
The incorporation of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride into peptides via SPPS is a viable and powerful method for generating novel peptidomimetics. Success hinges on a well-defined orthogonal protection strategy for the secondary amine and hydroxyl groups, the use of potent coupling reagents to overcome steric hindrance, and carefully optimized cleavage conditions. By following the detailed protocols and troubleshooting guidelines presented in this document, researchers can confidently integrate this and other complex non-canonical building blocks into their synthetic workflows, thereby expanding the horizons of peptide-based drug discovery and materials science.
References
- Benchchem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Benchchem. Accessed December 15, 2023.
- Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem. Accessed December 15, 2023.
- Autech. methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. Autech Scientific. Accessed December 15, 2023.
- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Published August 28, 2025.
- Guryanov, I., et al. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Published May 7, 2021.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Accessed December 15, 2023.
- Wang, L., et al. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Published November 23, 2022.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
- Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem. Accessed December 15, 2023.
- ResearchGate. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- ChemWhat. Methyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride (CAS No. 1186663-43-3) SDS.
- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Accessed December 15, 2023.
- G.M. Blanco, M.J., et al. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC - NIH. Published April 24, 2023.
- Appchem. Methyl 5-hydroxypiperidine-3-carboxylate, HCl | 1186663-43-3. Appchem. Accessed December 15, 2023.
- Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides. Accessed December 15, 2023.
- ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Published August 6, 2025.
- CymitQuimica. Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. CymitQuimica. Accessed December 15, 2023.
- Benchchem. protecting group strategies for the amino and hydroxyl groups of (S)-1-Aminopentan-3-ol. Benchchem. Accessed December 15, 2023.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Accessed December 15, 2023.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich. Accessed December 15, 2023.
- Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. Accessed December 15, 2023.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Published March 5, 2021.
- PubMed. Solid Phase Synthesis of Short Peptide-Based Multimetal Tags for Biomolecule Labeling. PubMed. Published June 18, 2014.
- ChemicalBook. Methyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride | 1186663-43-3. ChemicalBook. Accessed December 15, 2023.
- LookChem. Cas 1095010-45-9,Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate. LookChem. Accessed December 15, 2023.
- ResearchGate. How can we protect a hydroxyl group leaving an amino group free?.
- Organic Chemistry @ University of Konstanz. Protecting Groups. University of Konstanz. Accessed December 15, 2023.
- PubMed Central. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PubMed Central. Published March 29, 2022.
- Bocsci. CAS 1186663-43-3 | Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. Bocsci. Accessed December 15, 2023.
- Mesa Labs. SPPS Tips For Success Handout. Mesa Labs. Accessed December 15, 2023.
- PubMed Central. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. Published March 4, 2020.
- PubMed Central. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PubMed Central. Accessed December 15, 2023.
- National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- PubMed Central. Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. Accessed December 15, 2023.
- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- UPCommons. DESIGNING PEPTIDOMIMETICS. UPCommons. Accessed December 15, 2023.
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- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Methods for the Synthesis of 5-Hydroxypiperidine-3-Carboxylates
Introduction
The 5-hydroxypiperidine-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its rigid, yet conformationally versatile, piperidine core, decorated with key functional groups—a hydroxyl and a carboxylate—makes it an invaluable building block for a diverse range of biologically active molecules. These include potent inhibitors of enzymes such as β-lactamase and aspartyl proteases, as well as components of complex natural products with antimicrobial or anticancer properties.[1][2] The precise spatial arrangement of the substituents, particularly the stereochemistry at the C3 and C5 positions, is often critical for biological activity, demanding synthetic methods that offer stringent stereocontrol.
This document provides a comprehensive guide to modern catalytic methodologies for the synthesis of 5-hydroxypiperidine-3-carboxylates. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are grounded in authoritative literature, covering key strategies including catalytic hydrogenation of pyridine precursors and chemoenzymatic resolutions, which offer powerful solutions for accessing enantiomerically pure target compounds.
Catalytic Hydrogenation of Pyridine Precursors
The most direct approach to the piperidine core is the catalytic hydrogenation of a corresponding substituted pyridine. While conceptually straightforward, the reduction of functionalized pyridines can be challenging, often requiring harsh conditions.[3] However, recent advancements in catalyst design have enabled efficient hydrogenation under milder conditions, preserving sensitive functional groups.
Rhodium-Catalyzed Hydrogenation
Rhodium-based catalysts are particularly effective for the hydrogenation of functionalized pyridines.[3][4] Commercially available rhodium oxide (Rh₂O₃) has emerged as a robust and versatile catalyst that operates under mild pressure and temperature, tolerating a broad range of functional groups, including esters and carboxylic acids.[4]
Causality of Experimental Design:
-
Catalyst Choice (Rh₂O₃): Rhodium oxide is a stable, easy-to-handle precatalyst that is reduced in situ to form active rhodium nanoparticles. Its efficacy stems from its high activity for aromatic ring reduction without aggressively reducing other functional groups like esters.
-
Solvent (TFE): 2,2,2-Trifluoroethanol (TFE) is a polar, non-coordinating solvent that enhances the rate of hydrogenation. Its high hydrogen solubility and ability to stabilize cationic intermediates in the catalytic cycle contribute to its effectiveness.
-
Conditions: The use of mild conditions (5 bar H₂, 40 °C) is a key advantage, preventing over-reduction or degradation of the substrate and product, thereby leading to cleaner reactions and higher yields.[4]
Workflow for Rhodium-Catalyzed Hydrogenation
Caption: General workflow for the hydrogenation of a pyridine precursor.
Protocol 1: Rh₂O₃-Catalyzed Hydrogenation of Ethyl 5-Hydroxypyridine-3-carboxylate
This protocol is adapted from methodologies reported for the reduction of functionalized pyridines.[4]
Materials:
-
Ethyl 5-hydroxypyridine-3-carboxylate (1.0 eq)
-
Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Equipment:
-
High-pressure autoclave or Parr hydrogenator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To the pressure reactor vessel, add ethyl 5-hydroxypyridine-3-carboxylate (0.8 mmol, 1.0 eq) and Rh₂O₃ (1 mg, 0.5 mol%).
-
Place a magnetic stir bar in the vessel.
-
Seal the reactor and purge the system with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous TFE (1 mL) via syringe.
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Stir the reaction mixture at 40 °C for 16 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with inert gas.
-
Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol.
-
Concentrate the combined filtrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
Expected Outcome: High yield of the corresponding ethyl 5-hydroxypiperidine-3-carboxylate. The reaction typically proceeds with high chemoselectivity, preserving the ester and hydroxyl groups.
Bimetallic and Supported Rhodium Catalysts
For industrial-scale synthesis, catalyst stability, reusability, and efficiency are paramount. Bimetallic catalysts, such as rhodium-nickel on carbon (Rh-Ni/C), or supported catalysts like rhodium on carbon (Rh/C), are often employed under aqueous conditions.[5][6]
Causality of Experimental Design:
-
Bimetallic System (Rh-Ni/C): The addition of a second metal like nickel can improve the catalytic activity and stability of the primary rhodium catalyst, potentially lowering the required catalyst loading and leading to higher product yields (>90%).[5]
-
Aqueous Solvent: Using water as a solvent is cost-effective, environmentally friendly, and safe for large-scale production.[6]
-
Acidic Additive: The addition of an acid like phosphoric acid can facilitate the reaction, likely by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[5]
Chemoenzymatic Synthesis Strategies
Chemoenzymatic methods leverage the exquisite selectivity of enzymes to achieve high levels of stereocontrol that are often difficult to attain with traditional chemical catalysts.[7] For the synthesis of chiral 5-hydroxypiperidine-3-carboxylates, enzymatic resolution and desymmetrization are particularly powerful techniques.[2][8]
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a cornerstone of asymmetric synthesis. In this approach, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol). Lipases are robust and versatile enzymes for this purpose.
Causality of Experimental Design:
-
Enzyme Choice (Lipase): Lipases, such as Lipozyme CALB (Candida antarctica Lipase B), are highly effective at catalyzing transesterification reactions with excellent enantioselectivity.[2] They are also commercially available and stable in organic solvents.
-
Acyl Donor: An acyl donor like vinyl acetate is often used because the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction forward.
-
Reaction Control: The reaction is typically monitored and stopped at ~50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining starting material.
Conceptual Workflow: Enzymatic Resolution
Caption: Lipase-catalyzed kinetic resolution of a racemic alcohol.
Enzymatic Desymmetrization of Prochiral Diesters
An elegant alternative to resolution is the desymmetrization of a prochiral or meso compound. Starting with an achiral meso-diester, an enzyme can selectively hydrolyze one of the two enantiotopic ester groups to produce a chiral monoacid with high enantiomeric excess.[8]
Causality of Experimental Design:
-
Enzyme Choice (PLE, Lipase M): Pig Liver Esterase (PLE) and certain lipases are well-known for their ability to differentiate between enantiotopic functional groups in prochiral substrates.[8]
-
Substrate Design: The synthesis starts from an achiral precursor, like dimethyl meso-piperidine-3,5-dicarboxylate, which is readily accessible. The enzyme's action introduces chirality in a single, highly selective step.
-
pH Control: For hydrolysis reactions, maintaining the optimal pH for the enzyme is crucial. This is typically done using a buffered aqueous solution.
Protocol 2: Lipase M-Catalyzed Desymmetrization of a Prochiral Piperidine Diester
This protocol is based on the chemoenzymatic synthesis of optically pure isogalactofagomine precursors.[8]
Materials:
-
Dimethyl 1-benzyl-4-hydroxypiperidine-3,5-dicarboxylate (prochiral diester)
-
Lipase M (from Mucor javanicus)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH adjustment
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Acid for work-up (e.g., 1 M HCl)
Equipment:
-
pH-stat or automatic titrator (recommended) or pH meter
-
Reaction vessel with temperature control and stirring
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the prochiral diester (e.g., 1.0 g) in a minimal amount of a water-miscible co-solvent like acetone or DMSO if necessary, and add it to the phosphate buffer (e.g., 50 mL) in the reaction vessel.
-
Bring the solution to the optimal temperature for the enzyme (e.g., 30 °C).
-
Add Lipase M to the mixture.
-
Maintain the pH of the reaction at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat. The consumption of base is indicative of the reaction progress (hydrolysis produces a carboxylic acid).
-
Continue the reaction until one equivalent of base has been consumed, indicating the formation of the monoacid.
-
Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The resulting chiral monoacid can be purified by crystallization or chromatography.
Expected Outcome: Formation of the asymmetric monoacid with high enantiomeric excess (often >98% ee), which can then be carried forward to synthesize the target 5-hydroxypiperidine-3-carboxylate.[8]
Comparative Data Summary
The choice of synthetic method often depends on factors such as desired stereochemistry, scale, and cost. The following table summarizes key performance indicators for the discussed catalytic approaches.
| Catalytic Method | Catalyst / Enzyme | Substrate | Key Conditions | Yield | Stereoselectivity (ee/dr) | Reference |
| Hydrogenation | Rh₂O₃ (0.5 mol%) | Functionalized Pyridines | 5 bar H₂, TFE, 40°C | Good to Excellent | N/A (produces racemate or meso) | [4] |
| Hydrogenation | Rh-Ni/C | 3-Hydroxypyridine | 3 atm H₂, Isopropanol, 25°C | 96% | N/A | [5] |
| Desymmetrization | Lipase M | Prochiral Diester | pH 7 buffer, 30°C | High | >98% ee | [8] |
| Resolution | Lipozyme CALB | Racemic Piperidine | Organic Solvent | ~40-50% (for each enantiomer) | High | [2] |
Conclusion
The synthesis of 5-hydroxypiperidine-3-carboxylates is well-served by a variety of powerful catalytic methods. Direct catalytic hydrogenation of pyridine precursors offers an efficient and scalable route to the core piperidine structure, with modern rhodium catalysts providing excellent yields under mild conditions. For accessing enantiomerically pure compounds, chemoenzymatic strategies are unparalleled. Lipase-catalyzed resolutions and desymmetrizations provide access to chiral building blocks with exceptional levels of stereocontrol, often under environmentally benign, aqueous conditions. The choice between these methods will be dictated by the specific needs of the research program, including scale, cost, and the desired final stereochemistry of the target molecule. By understanding the principles behind each catalytic system, researchers can select and optimize the ideal route for their synthetic goals.
References
-
Chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters and their 5-hydroxymethyl derivatives. ResearchGate. Available at: [Link]
-
Diastereoselective Synthesis of (3R,5R)-γ-Hydroxypiperazic Acid. Synlett. Available at: [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]
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Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. Organic Process Research & Development. Available at: [Link]
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Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
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Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Diastereoselective Synthesis of (3R,5R)-γ-Hydroxypiperazic Acid. ResearchGate. Available at: [Link]
- Catalytic hydrogenation of 3-and 4-hydroxy pyridines. Google Patents.
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Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. Available at: [Link]
- Preparation method of 3-hydroxy piperidine. Google Patents.
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Functional Approaches to Enzymatic Synthesis of New Compounds. Preprints.org. Available at: [Link]
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Asymmetric synthesis of 2-substituted piperidin-3-ols. Semantic Scholar. Available at: [Link]
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Asymmetric Synthesis in the Pursuit of Biologically Important Natural Products. University of Oxford. Available at: [Link]
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents.
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5-hydroxypiperidine-3-carboxylic Acid. PubChem. Available at: [Link]
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Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/ N-debenzylation procedure. ResearchGate. Available at: [Link]
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Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. ResearchGate. Available at: [Link]
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Direct organocatalytic coupling of carboxylated piperazine-2,5-diones with indoles through conjugate addition of carbon nucleophiles to indolenine intermediates. National Institutes of Health. Available at: [Link]
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Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
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Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. PubMed. Available at: [Link]
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Enzymatic synthesis of health-beneficial oligoindoles using peroxidase. Green Chemistry. Available at: [Link]
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Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI. Available at: [Link]
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An Update: Enzymatic Synthesis for Industrial Applications. National Institutes of Health. Available at: [Link]
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Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
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Organocatalytic Synthesis of Alkynes. Organic Chemistry Portal. Available at: [Link]
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Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. OUCI. Available at: [Link]
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Application Notes and Protocols for the Derivatization of the Hydroxyl Group in Methyl 5-hydroxypiperidine-3-carboxylate
Introduction
Methyl 5-hydroxypiperidine-3-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and the presence of both a hydroxyl and an ester functional group allows for diverse structural modifications.[1] The secondary hydroxyl group at the C-5 position serves as a key handle for introducing a variety of substituents to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
This comprehensive guide provides detailed application notes and protocols for the derivatization of the hydroxyl group in methyl 5-hydroxypiperidine-3-carboxylate. We will explore three primary strategies: etherification, esterification, and the Mitsunobu reaction, offering insights into the rationale behind experimental choices and providing step-by-step protocols to ensure reproducible and efficient synthesis of novel derivatives.
Strategic Considerations for Derivatization
The presence of multiple functional groups in methyl 5-hydroxypiperidine-3-carboxylate (a secondary amine, a secondary alcohol, and a methyl ester) necessitates careful consideration of reaction conditions to achieve chemoselectivity.
-
The Secondary Amine (NH): This group is nucleophilic and basic. It can be acylated under standard esterification conditions or alkylated under certain etherification conditions. To prevent unwanted side reactions, N-protection (e.g., with a Boc or Cbz group) is often a prudent initial step.
-
The Secondary Hydroxyl (OH): This is the target for derivatization. Its reactivity can be enhanced by conversion to an alkoxide (for Williamson ether synthesis) or activated for nucleophilic substitution (in the Mitsunobu reaction).
-
The Methyl Ester (COOCH₃): This group is susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, reactions should ideally be conducted under neutral or mildly basic/acidic conditions to preserve this functionality.
The following diagram outlines the general strategic workflow for the derivatization of the hydroxyl group, including an optional N-protection step.
Caption: General workflow for the derivatization of the hydroxyl group.
Protocol 1: Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers by reacting an alkoxide with an alkyl halide.[2][3][4][5] To avoid N-alkylation, prior protection of the piperidine nitrogen is highly recommended.
Part A: N-Protection of Methyl 5-hydroxypiperidine-3-carboxylate
Objective: To protect the secondary amine with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during etherification.
Materials:
-
Methyl 5-hydroxypiperidine-3-carboxylate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
Part B: O-Alkylation (Williamson Ether Synthesis)
Objective: To synthesize 5-alkoxy-piperidine derivatives from the N-Boc protected intermediate.
Materials:
-
N-Boc-methyl 5-hydroxypiperidine-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to form the alkoxide.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Parameter | N-Protection (Part A) | O-Alkylation (Part B) |
| Starting Material | Methyl 5-hydroxypiperidine-3-carboxylate | N-Boc-protected intermediate |
| Key Reagents | (Boc)₂O, TEA | NaH, Alkyl Halide |
| Solvent | DCM | Anhydrous DMF |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 12-16 hours | 4-12 hours |
| Typical Yield | >95% | 60-90% (substrate dependent) |
Protocol 2: Esterification of the Hydroxyl Group
Esterification of the secondary hydroxyl group can be achieved using acyl chlorides or carboxylic acids in the presence of a coupling agent.[6] To ensure O-acylation over N-acylation, N-protection is again recommended. Alternatively, performing the reaction in the presence of an acid scavenger at low temperatures can favor O-acylation.
Objective: To synthesize 5-acyloxy-piperidine derivatives.
Materials:
-
N-Boc-methyl 5-hydroxypiperidine-3-carboxylate
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid
-
Coupling agent (if using carboxylic acid), e.g., DCC, EDC
-
Base (e.g., Pyridine, Triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using Acyl Chloride):
-
Dissolve N-Boc-methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in anhydrous DCM containing pyridine (1.5 eq).
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-6 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry.[1][7][8][9] This reaction proceeds under mild, neutral conditions, making it highly compatible with the ester functionality. It is an excellent choice for introducing diverse nucleophiles at the C-5 position.
Objective: To introduce various nucleophiles at the C-5 position with inversion of configuration.
Materials:
-
N-Boc-methyl 5-hydroxypiperidine-3-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Nucleophile (e.g., a phenol, a carboxylic acid, hydrazoic acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve N-Boc-methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the dihydrazide byproduct.
The following diagram illustrates the general mechanism of the Mitsunobu reaction.
Caption: Simplified mechanism of the Mitsunobu reaction.
Purification and Characterization
Purification of piperidine derivatives is crucial to remove unreacted starting materials and reaction byproducts.[10] Column chromatography on silica gel is the most common method. The choice of eluent system will depend on the polarity of the synthesized derivative.
Characterization of the final products should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and the successful derivatization of the hydroxyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the O-H stretch and the appearance of new characteristic bands (e.g., C-O-C stretch for ethers, C=O stretch for esters).
Conclusion
The derivatization of the hydroxyl group in methyl 5-hydroxypiperidine-3-carboxylate opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The choice of synthetic strategy—etherification, esterification, or the Mitsunobu reaction—will depend on the desired final product and the required reaction conditions. By following the detailed protocols and considering the chemical nature of the starting material, researchers can efficiently and reliably generate libraries of piperidine derivatives for further investigation.
References
- Benchchem.
- Benchchem. Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
- Chandrasekhar, S., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 847–850.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
- Gao, Y., et al. (2022). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 12(45), 29539-29553.
- Kaur, N., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6234.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]
-
PubMed Central (PMC). (2024). Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
Sources
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- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Fast Esterification Method Mediated by Coupling Reagent NDTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Experimental procedures for scaling up the synthesis of "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride"
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: Experimental Procedures for Scaling Up the Synthesis of "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride"
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore placement. Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a valuable bifunctional building block, offering multiple points for diversification in the synthesis of complex pharmaceutical intermediates. The development of a robust, safe, and scalable synthesis for this compound is therefore a critical enabling step for drug discovery and development programs.
This guide provides a comprehensive, field-proven methodology for the synthesis of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, with a specific focus on the practical challenges and strategic decisions required for scaling the process from the bench to the pilot plant.
Synthetic Strategy: A Four-Step Approach to Asymmetry and Saturation
The primary challenge in synthesizing the target molecule is the controlled installation of three distinct functional groups—a methyl ester, a hydroxyl group, and an amine—onto a saturated heterocyclic ring with specific regiochemistry. Our chosen strategy addresses this by building the molecule in a logical, stepwise fashion that is amenable to large-scale production.
The core of our approach is the catalytic hydrogenation of a functionalized pyridine precursor. This method is highly atom-economical and is a well-established industrial process for the synthesis of piperidines.[1] The key is to select a starting material where the required functional groups are already in place or are masked by a suitable protecting group that can be removed under scalable conditions.
Our four-step synthetic pathway is as follows:
-
Protection: Benzyl protection of the hydroxyl group of commercially available Methyl 5-hydroxynicotinate. This prevents side reactions during the subsequent reduction step.
-
Catalytic Hydrogenation: Reduction of the substituted pyridine ring to a piperidine ring using a heterogeneous catalyst under hydrogen pressure.
-
Deprotection: Removal of the benzyl protecting group via hydrogenolysis to unmask the target hydroxyl group.
-
Salt Formation: Conversion of the resulting free-base piperidine to its stable hydrochloride salt, which facilitates isolation, purification, and storage.
Caption: Proposed four-step synthesis of the target compound.
Part 1: Detailed Experimental Protocols
Safety Precaution: The synthesis of piperidine derivatives involves hazardous materials and reactions. All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. High-pressure hydrogenation must be performed in a certified high-pressure reactor by trained personnel.
Step 1: Synthesis of Methyl 5-(benzyloxy)nicotinate (Protection)
Rationale: The acidic proton of the hydroxyl group on the pyridine ring can interfere with the catalytic hydrogenation. Protecting it as a benzyl ether is a classic and robust strategy. The benzyl group is stable to the conditions of the ring reduction but can be easily removed in a subsequent step.
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous Dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Methyl 5-hydroxynicotinate (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30-45 minutes, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Add Benzyl bromide (BnBr, 1.1 eq.) dropwise, again keeping the temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl 5-(benzyloxy)nicotinate as a solid.
Step 2: Synthesis of Methyl 5-(benzyloxy)piperidine-3-carboxylate (Hydrogenation)
Rationale: Catalytic hydrogenation using Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic medium is a highly effective method for reducing pyridine rings.[2] Acetic acid serves as both the solvent and a co-catalyst that protonates the pyridine nitrogen, activating the ring toward reduction.[1]
Procedure:
-
Charge a high-pressure autoclave reactor with Methyl 5-(benzyloxy)nicotinate (1.0 eq.) and glacial acetic acid (10-15 mL per gram of substrate).
-
Carefully add PtO₂ (5 mol%) to the solution.
-
Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Begin vigorous stirring and maintain the reaction at room temperature (20-25 °C).
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete in 6-10 hours.
-
Once hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Crucial Safety Note: Carefully filter the mixture through a pad of Celite® to remove the catalyst. The catalyst can be pyrophoric upon exposure to air. Do not allow the filter cake to dry completely. Immediately quench the filter cake with water after filtration.[1]
-
Transfer the filtrate to a separatory funnel and neutralize the acetic acid by washing carefully with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence stops.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification if TLC shows a clean conversion.
Step 3: Synthesis of Methyl 5-hydroxypiperidine-3-carboxylate (Deprotection)
Rationale: Palladium on carbon (Pd/C) is the catalyst of choice for hydrogenolysis, the cleavage of a carbon-oxygen bond by hydrogen. This step efficiently removes the benzyl protecting group to reveal the desired hydroxyl functionality.
Procedure:
-
Dissolve the crude Methyl 5-(benzyloxy)piperidine-3-carboxylate (1.0 eq.) from the previous step in methanol (MeOH).
-
Transfer the solution to a hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).
-
Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon of hydrogen.
-
Evacuate the vessel and backfill with hydrogen gas (3 cycles).
-
Stir the reaction under a hydrogen atmosphere (1-3 bar) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-hydroxypiperidine-3-carboxylate as an oil.
Step 4: Synthesis of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (Salt Formation)
Rationale: The final product is an amine and can be unstable or difficult to handle as a free base. Conversion to a hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and store.[3][4]
Procedure:
-
Dissolve the crude Methyl 5-hydroxypiperidine-3-carboxylate from Step 3 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (HCl) in diethyl ether (e.g., 2.0 M solution, 1.1 eq.) dropwise with stirring.
-
A white precipitate will form immediately.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride as a white to off-white crystalline solid.
Part 2: Scale-Up Considerations and Process Logic
Transitioning from laboratory scale (grams) to pilot or production scale (kilograms) introduces significant challenges that must be proactively addressed.[1]
Caption: General experimental workflow for chemical synthesis.
-
Thermal Management: The catalytic hydrogenation (Step 2) is highly exothermic. On a large scale, the heat generated can lead to dangerous temperature and pressure increases. A jacketed reactor with an efficient cooling system is essential. The rate of hydrogen addition must be carefully controlled to manage the reaction rate and heat output.
-
Catalyst Handling and Filtration: Handling large quantities of potentially pyrophoric catalysts (PtO₂ and Pd/C) requires specialized equipment and procedures. Enclosed filter-dryers are often used to prevent catalyst exposure to air and to allow for safe handling and recovery. The efficiency of catalyst filtration is critical for product purity, as residual heavy metals are unacceptable in pharmaceutical intermediates.
-
Solvent Selection and Recovery: While solvents like DMF and diethyl ether are effective in the lab, their use at scale may be restricted due to safety (low flash points) and environmental concerns. Toluene can be a substitute for DMF in Step 1, and 2-Methyl-THF or MTBE can replace diethyl ether in Step 4. Solvent recovery and recycling systems are crucial for making the process economically viable and environmentally sustainable.
-
Crystallization and Polymorphism (Step 4): The final salt formation and crystallization is a critical unit operation. The rate of addition of HCl, the temperature, the solvent system, and the agitation rate will all influence the crystal size, form (polymorph), and purity of the final product. This step must be carefully developed and controlled to ensure consistent product quality.
Quantitative Data Summary (Example for Step 2)
This table provides an example calculation for the key hydrogenation step at a laboratory scale.
| Parameter | Value | Unit | Molar Ratio (eq.) | Notes |
| Reactant | ||||
| Methyl 5-(benzyloxy)nicotinate | 25.0 | g | 1.0 | Substrate |
| Molar Mass of Substrate | 243.26 | g/mol | - | |
| Moles of Substrate | 0.103 | mol | 1.0 | |
| Catalyst | ||||
| Platinum(IV) oxide (PtO₂) | 1.17 | g | 0.05 | Adams' catalyst (5 mol%) |
| Solvent | ||||
| Glacial Acetic Acid | 250 | mL | - | Provides acidic medium |
| Reaction Conditions | ||||
| Hydrogen Pressure | 60 | bar | - | High pressure is required |
| Temperature | 25 | °C | - | Reaction is exothermic |
| Reaction Time | ~8 | hours | - | Monitor by H₂ uptake |
| Expected Outcome | ||||
| Theoretical Yield | 25.6 | g | - | Assumes 100% conversion |
| Expected Practical Yield | 21.8 - 24.3 | g | - | 85-95% |
| Purity (Crude) | >90 | % | - | Determined by HPLC/NMR |
References
-
BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem Scientific.
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ChemicalBook. (2025). dimethyl pyridine-3,5-dicarboxylate.
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Sato, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
-
BenchChem. (2025). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. BenchChem Scientific.
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Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS - Safety Data Sheet.
-
ChemicalBook. (n.d.). Piperidine hydrochloride synthesis.
-
Google Patents. (n.d.). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
-
Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
-
Google Patents. (n.d.). US3426028A - Piperidine derivatives and their salts.
-
MySkinRecipes. (n.d.). Dimethyl pyridine-3,5-dicarboxylate.
-
Kuchar, M., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules.
-
Eisner, U., et al. (1972). Reduction of 3,5-disubstituted pyridines to dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1.
-
American Chemical Society. (2023). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society.
-
Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US3426028A - Piperidine derivatives and their salts - Google Patents [patents.google.com]
- 4. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this critical piperidine building block. Piperidine derivatives are among the most important synthetic fragments in the pharmaceutical industry, present in numerous classes of drugs.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during its synthesis.
Section 1: Frequently Asked Questions (FAQs) - Core Synthesis Concepts
Q1: What is the most common and efficient synthetic route to Methyl 5-hydroxypiperidine-3-carboxylate?
The most prevalent and scalable method for synthesizing this piperidine derivative is the catalytic hydrogenation of its aromatic precursor, Methyl 5-hydroxynicotinate.[2] This reaction involves the reduction of the pyridine ring to a piperidine ring using a heterogeneous catalyst and a hydrogen source.
Typical Reaction Scheme:
-
Starting Material: Methyl 5-hydroxynicotinate
-
Reaction: Catalytic Hydrogenation
-
Catalyst: Typically a Rhodium-based catalyst (e.g., Rh/C, Rh₂O₃)[3][4]
-
Solvent: Protic solvents like ethanol or methanol are common.[2][4]
-
Product: Methyl 5-hydroxypiperidine-3-carboxylate (usually as a mix of stereoisomers)
Q2: Why is the final product typically isolated as a hydrochloride salt?
The product is isolated as a hydrochloride (HCl) salt for several key reasons:
-
Improved Stability: The free piperidine, being a secondary amine, can be susceptible to oxidation and other degradation pathways. The salt form is significantly more stable for long-term storage.
-
Ease of Handling: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the potentially oily or hygroscopic free base.[5]
-
Simplified Purification: Formation of the salt can facilitate purification by crystallization or precipitation, effectively removing non-basic impurities and residual catalyst.
-
Enhanced Solubility: The salt form often has better solubility in aqueous media, which can be advantageous for subsequent reaction steps or biological screening.
Q3: What are the most critical parameters to control during the catalytic hydrogenation of the pyridine precursor?
The success of the hydrogenation reaction hinges on the careful control of several parameters. Failure to optimize these can lead to incomplete reactions or the formation of significant side products.
| Parameter | Importance & Rationale | Typical Range |
| Catalyst Choice | The catalyst dictates selectivity. Rhodium (Rh) catalysts are highly effective for pyridine ring reduction.[3][6] Palladium (Pd) can sometimes promote unwanted side reactions like dehydroxylation. | 0.5-10 mol% Rh₂O₃ or Rh/C[3] |
| Hydrogen Pressure | Sufficient pressure is required to ensure an adequate concentration of dissolved hydrogen for the reaction to proceed efficiently. | 5 bar (75 psi) to 200 psi[3][4] |
| Temperature | Higher temperatures increase the reaction rate but can also promote side reactions like decarboxylation or hydrogenolysis. Mild conditions are often preferred.[3] | Room Temperature to 60°C[2][3] |
| Solvent & Acidity | The solvent can influence catalyst activity. Using an acidic medium (e.g., adding HCl or using acetic acid as a solvent) protonates the pyridine nitrogen, preventing it from poisoning the catalyst and activating the ring for reduction.[7][8] | Ethanol, Methanol, or Acetic Acid[4][7] |
| Reaction Time | Sufficient time is needed for the reaction to go to completion. Progress should be monitored by an appropriate technique (TLC, LC-MS, or GC-MS). | 12 hours to 7 days, depending on conditions[2][3] |
Section 2: Troubleshooting Guide - Common Side Reactions & Issues
This section addresses specific problems encountered during the synthesis in a practical Q&A format.
Issue 1: Incomplete Reduction of the Pyridine Ring
Question: My reaction has stalled, and the crude product analysis (NMR/LC-MS) shows a mixture of the starting material and partially hydrogenated intermediates (e.g., tetrahydropyridines). What is causing this, and how can I fix it?
Answer: This is one of the most common issues and typically points to catalyst deactivation or suboptimal reaction conditions. The lone pair of electrons on the pyridine nitrogen can strongly adsorb onto the surface of the metal catalyst, effectively "poisoning" it and preventing it from catalyzing the hydrogenation.[3]
Troubleshooting Steps & Solutions:
-
Introduce an Acidic Additive: The most effective solution is to protonate the pyridine nitrogen. By adding a stoichiometric amount of an acid like HCl or using an acidic solvent like acetic acid, you form a pyridinium salt. This prevents the nitrogen's lone pair from binding to and deactivating the catalyst.[8]
-
Increase Hydrogen Pressure: A low concentration of dissolved hydrogen can slow the reaction. Increasing the pressure can improve the rate and drive the reaction to completion.
-
Optimize Catalyst Loading: While catalyst poisoning is the primary suspect, ensuring you have sufficient catalyst loading (typically 1-10 mol%) is crucial. If poisoning is severe, increasing the loading might help, but addressing the root cause with acid is more efficient.
-
Ensure Efficient Agitation: For heterogeneous catalysis, vigorous stirring is essential to ensure proper mixing of the substrate, hydrogen gas, and catalyst particles.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete pyridine reduction.
Issue 2: Unwanted Reduction of Substituent Groups (Hydrogenolysis)
Question: My analysis shows a byproduct that has lost the C5-hydroxyl group (dehydroxylation) or where the methyl ester has been reduced to an alcohol. How can I improve selectivity?
Answer: This side reaction is known as hydrogenolysis, where a C-O bond is cleaved by hydrogen. It is highly dependent on the choice of catalyst and the reaction conditions.
Key Factors and Solutions:
-
Catalyst Choice is Critical: Palladium (Pd) catalysts are well-known for promoting hydrogenolysis, especially of benzylic groups, but they can also affect other hydroxyl groups under harsh conditions. Rhodium (Rh) catalysts generally show higher selectivity for the reduction of the pyridine ring while preserving hydroxyl and ester functionalities.[1][3]
-
Milder Reaction Conditions: High temperatures and excessive hydrogen pressure can favor hydrogenolysis. Running the reaction at or near room temperature and using the minimum effective hydrogen pressure can significantly reduce these side products.[8]
-
Substrate Purity: Ensure the starting Methyl 5-hydroxynicotinate is pure. Some impurities might be more susceptible to reduction.
Issue 3: Dimerization and Polymerization Byproducts
Question: I am observing a complex mixture of high molecular weight species in my crude product. What could be the cause?
Answer: While less common in standard catalytic hydrogenation, dimerization can occur, particularly if alternative reduction methods are used. For instance, electrochemical reduction or dissolving metal reductions can proceed through a radical anion intermediate, which is highly reactive and can lead to undesired dimerization or partial hydrogenation side reactions.[6][9] If you are using catalytic hydrogenation and observing this, it could point to an unusual reaction with impurities or catalyst-mediated decomposition at elevated temperatures. Stick to well-established hydrogenation protocols to avoid these pathways.
Section 3: Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation using Rh/C
This protocol is a representative example based on literature procedures.[4] Researchers should optimize based on their specific equipment and scale.
-
Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add Methyl 5-hydroxynicotinate (1.0 equiv.).
-
Solvent and Catalyst Addition: Add ethanol (approx. 6-10 mL per gram of substrate). Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 5% Rhodium on Carbon (Rh/C) catalyst (5-10 mol %).
-
Hydrogenation: Seal the vessel. Purge the system 3-5 times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-200 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with additional ethanol.
-
Concentration: Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain the crude Methyl 5-hydroxypiperidine-3-carboxylate free base.
Protocol 2: Formation and Purification of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base from Protocol 1 in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl in isopropanol) dropwise with stirring until the pH is acidic (pH ~1-2).
-
Precipitation/Crystallization: The hydrochloride salt will typically precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether or cold ethyl acetate) to remove any non-salt impurities. Dry the solid under vacuum to yield the pure Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.[5]
Section 4: Reaction Pathway Diagrams
Caption: Primary synthesis pathway and major side reactions.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. benchchem.com [benchchem.com]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride"
Technical Support Center: Synthesis of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
Welcome to the dedicated technical support guide for the synthesis of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS No. 1186663-43-3)[1][2][3]. This document is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.
Overview of the Synthetic Pathway
The synthesis of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride typically proceeds from a protected keto-piperidine precursor. The core transformations involve a stereoselective reduction of the ketone, followed by deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt. Understanding this workflow is crucial for effective troubleshooting.
Caption: General synthetic workflow for Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My ketone reduction step is resulting in a low yield and multiple spots on my TLC plate. What is going wrong?
Answer: This is a common issue that typically points to one of three areas: the choice of reducing agent, reaction temperature, or side reactions involving the ester group.
-
Causality of Reducing Agent Choice: The reactivity of the reducing agent is paramount.
-
Sodium borohydride (NaBH₄): This is the preferred reagent for this transformation. It is a mild reducing agent that is highly selective for ketones in the presence of esters, especially at low temperatures (0-5 °C).
-
Lithium aluminum hydride (LiAlH₄): This is a very strong and non-selective reducing agent. It will readily reduce both the ketone and the methyl ester, leading to the formation of a diol by-product and significantly lowering the yield of your desired product. It should be avoided for this specific transformation.
-
-
Temperature Control: The reduction of ketones is an exothermic process. Running the reaction at elevated temperatures can lead to side reactions and the formation of impurities. It is critical to maintain a low temperature, typically between 0 °C and room temperature, to ensure high selectivity.
-
Monitoring the Reaction: A common pitfall is allowing the reaction to run for too long or not long enough. Monitor the disappearance of the starting material (the keto-ester) by Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched promptly to prevent the formation of degradation products.
Optimized Reduction Conditions:
| Reducing Agent | Solvent(s) | Temperature | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | 0 °C to RT | Recommended Method. Highly selective for the ketone. The reaction is typically clean with easy workup. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, Acetic Acid (AcOH) | Room Temperature | Milder than NaBH₄; useful if the ketone is particularly sensitive. Requires acidic conditions. |
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | 0 °C to RT | Stronger than NaBH₄ and may cause some reduction of the ester. Use with caution. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Et₂O | -78 °C to 0 °C | Not Recommended. Highly reactive and likely to reduce both the ketone and the ester. |
Question 2: I'm struggling with the N-deprotection step. My reaction is either incomplete or I'm seeing significant degradation of my product.
Answer: The success of the N-deprotection step depends entirely on the protecting group used and the reaction conditions.
-
For N-Boc (tert-Butyloxycarbonyl) Protecting Groups:
-
Problem: Incomplete cleavage.
-
Solution: The Boc group is acid-labile. Incomplete reaction is often due to insufficient acid strength or concentration. Using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of 4M HCl in 1,4-dioxane is highly effective. The reaction is typically fast (30 minutes to 2 hours) at room temperature. Ensure you are using a sufficient excess of the acid reagent.
-
-
For N-Cbz (Carboxybenzyl) Protecting Groups:
-
Problem: Incomplete reaction or catalyst poisoning.
-
Solution: The Cbz group is removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C).[4] If the reaction is sluggish, the catalyst may be poisoned. Impurities containing sulfur or other heavy atoms from previous steps can deactivate the catalyst. Ensure your substrate is sufficiently pure before this step. If the reaction stalls, filtering the mixture and adding fresh catalyst can sometimes restart the reaction.
-
-
Product Degradation: The hydroxyl and ester functional groups can be sensitive to harsh conditions. Prolonged exposure to strong acids or high temperatures during deprotection can lead to side reactions like ester hydrolysis or elimination of the hydroxyl group.[5] Monitor the reaction closely and, once complete, work up the reaction immediately to neutralize the acid and isolate the product.
Question 3: My final hydrochloride salt is an oil and will not crystallize. How can I obtain a solid product?
Answer: Obtaining a crystalline salt can be challenging, especially if minor impurities are present which can inhibit crystal lattice formation.
-
Ensure Anhydrous Conditions: Water is your enemy during salt formation. The free-base product is often hygroscopic, and any absorbed water can prevent crystallization. Ensure your free-base is completely dry before attempting salt formation. Using a freshly prepared, anhydrous solution of HCl (e.g., HCl in diethyl ether or 1,4-dioxane) is critical. Do not use aqueous HCl.
-
Solvent Selection: The choice of solvent is crucial. You need a solvent system where the free-base is soluble, but the hydrochloride salt is insoluble.
-
Dissolve your purified, dry free-base in a minimal amount of a solvent like anhydrous methanol or isopropanol.
-
Slowly add the anhydrous HCl solution dropwise while stirring.
-
Add a less polar "anti-solvent" like diethyl ether or methyl tert-butyl ether (MTBE) dropwise until the solution becomes cloudy.
-
Cool the mixture (0 °C or -20 °C) and allow it to stand. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
-
Purification of the Free-Base: If the salt still refuses to crystallize, it is likely due to impurities. Purify the free-base intermediate using flash column chromatography on silica gel before attempting the salt formation again. A gradient of methanol in dichloromethane is often an effective eluent system.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this synthesis? A1: The synthesis typically begins with a commercially available piperidine derivative. Common precursors include Methyl 4-oxopiperidine-3-carboxylate hydrochloride or N-protected versions like 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate.[6] The choice depends on the desired protecting group strategy for the overall synthetic plan.
Q2: How can I control the stereochemistry at the C3 and C5 positions? A2: The reduction of the ketone at C5 creates a new stereocenter. The relative stereochemistry (cis vs. trans) between the C3-ester and the C5-hydroxyl group is influenced by the reducing agent. Bulky reducing agents tend to approach the ketone from the less sterically hindered face, which can favor the formation of one diastereomer over the other. For precise control, chiral catalysts or more advanced asymmetric synthesis methods may be required.[7]
Q3: Why is the final product isolated as a hydrochloride salt instead of the free base? A3: There are several reasons for this. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the free base, which is often an oil.[5] The salt form also improves the compound's shelf-life by protecting the basic nitrogen from atmospheric carbon dioxide and oxidative degradation.[5]
Q4: What are the recommended storage conditions for Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride? A4: The compound should be stored in a tightly sealed container in a cool, dry place.[1] To prevent degradation from moisture and air, it is best stored under an inert atmosphere, such as nitrogen or argon.[5]
Detailed Experimental Protocols
Protocol 1: Reduction of N-Boc-Methyl 5-oxopiperidine-3-carboxylate
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-methyl 5-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc-protected alcohol.
-
Purification: The crude product can be purified by flash column chromatography if necessary.
Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation
-
Setup: Dissolve the purified N-Boc-methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Acid Addition: Cool the solution to 0 °C. Slowly bubble anhydrous HCl gas through the solution or add a 4M solution of HCl in 1,4-dioxane (2.0-3.0 eq) dropwise.
-
Precipitation: A white precipitate should form immediately or upon stirring.
-
Isolation: Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any non-salt impurities.
-
Drying: Dry the resulting white solid under high vacuum to obtain the final product, Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
-
D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- LookChem. (n.d.).
- CymitQuimica. (n.d.).
-
PubChem. (n.d.). 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride [cymitquimica.com]
- 3. Methyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride | 1186663-43-3 [amp.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | C12H19NO5 | CID 10515290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
Introduction: Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its structure, however, presents a unique combination of chemical features—a basic piperidine nitrogen, a hydrolyzable methyl ester, a polar hydroxyl group, and stereocenters—that introduce significant, though surmountable, purification challenges. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven techniques to empower researchers in achieving high purity for this compound.
PART 1: Troubleshooting Guide
This section directly addresses common issues encountered during the purification of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in a practical question-and-answer format.
Q1: My compound streaks severely on standard silica gel TLC plates and does not elute from my normal-phase flash column. What is happening and how can I fix it?
Root Cause Analysis: This is the most common issue and stems from the compound's dual nature as both a highly polar molecule and a hydrochloride salt. The protonated piperidine nitrogen (a cation) interacts very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This powerful ionic interaction causes the compound to "stick" to the stationary phase, leading to poor mobility (streaking or immobility) and often, irreversible adsorption and sample loss.[3][4]
Solutions:
-
Solution A: Modified Normal-Phase Chromatography For researchers committed to normal-phase systems, the silica gel's acidity must be neutralized. This is achieved by adding a basic modifier to the mobile phase.
-
Mechanism: The basic additive (e.g., triethylamine) competes with your compound for binding to the acidic sites on the silica, effectively "capping" them and allowing your compound to elute.
-
Recommended Mobile Phase: Start with a base eluent of Dichloromethane (DCM) and Methanol (MeOH). To this mixture, add 0.5-2% triethylamine (TEA) or a 25% ammonia solution in water. A typical starting gradient might be 0-10% MeOH in DCM with 1% TEA.
-
Caveat: This method may not be suitable if your compound is exceptionally polar, and it can be difficult to completely remove the high-boiling point TEA from the final product.
-
-
Solution B: Reversed-Phase (C18) Flash Chromatography This is often the most effective and reproducible chromatographic method for highly polar and ionic compounds.[5][6]
-
Mechanism: Separation occurs based on hydrophobic interactions. The polar compound has minimal interaction with the non-polar C18 stationary phase and elutes with the highly aqueous mobile phase.
-
Recommended Mobile Phase: A gradient of Water and Methanol (or Acetonitrile). It is crucial to add an acidic modifier (0.1% Trifluoroacetic acid - TFA, or 0.1% Formic acid) to both solvents. This ensures the piperidine nitrogen remains consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks.
-
Protocol: See the detailed experimental protocol in Part 3.
-
-
Solution C: Ion-Exchange Chromatography For particularly challenging purifications, Strong Cation Exchange (SCX) chromatography offers an orthogonal separation mechanism.
-
Mechanism: The positively charged piperidinium ion is "captured" by the negatively charged sulfonic acid groups on the SCX resin. Neutral and acidic impurities are washed off with a non-basic solvent (e.g., Methanol). The desired compound is then released by eluting with a stronger base, such as 2M ammonia in methanol.[5] This technique is excellent for removing non-basic impurities.
-
Q2: My ¹H NMR analysis indicates my product is a mixture of cis and trans diastereomers. How can I separate them?
Root Cause Analysis: The presence of substituents at the C3 and C5 positions of the piperidine ring creates two diastereomers: cis (where the substituents are on the same face of the ring) and trans (opposite faces). Many synthetic routes leading to this scaffold, particularly those involving the reduction of pyridine precursors, yield diastereomeric mixtures.[7][8] The separation of these isomers is critical as they can have different pharmacological properties.
Solutions:
-
Solution A: High-Resolution Flash Chromatography While challenging, chromatographic separation is often the most direct method.
-
Strategy 1 (Reversed-Phase): Optimized reversed-phase chromatography (as described in Q1, Solution B) on a high-performance C18 column with a shallow gradient can often resolve diastereomers. The subtle differences in their 3D shape lead to differential hydrophobic interactions.
-
Strategy 2 (Normal-Phase): If the compound is first converted to its free-base form (see FAQ 2), high-resolution normal-phase silica gel chromatography can be effective. Diastereomers often show better separation in less polar solvent systems (e.g., Ethyl Acetate/Hexanes or DCM/MeOH) where dipole-dipole interactions are more pronounced.
-
-
Solution B: Fractional Recrystallization This classical technique relies on potential differences in the crystal lattice energies and solubilities of the diastereomers. It is often a process of trial and error but can be highly effective and scalable.
-
Mechanism: One diastereomer is typically less soluble in a specific solvent system and will preferentially crystallize, leaving the other enriched in the mother liquor.
-
Solvent System Selection: For a polar hydrochloride salt, suitable systems often involve a polar solvent in which the compound is soluble (e.g., Methanol, Ethanol, Isopropanol) and a less polar "anti-solvent" (e.g., Diethyl Ether, Methyl tert-butyl ether (MTBE), Ethyl Acetate).
-
General Procedure:
-
Dissolve the mixture in a minimum amount of the hot polar solvent.
-
Slowly add the anti-solvent dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the polar solvent to redissolve the solid and then allow the solution to cool slowly to room temperature, and then to 0-4 °C.
-
Collect the crystals by filtration and analyze the purity of both the solid and the mother liquor by NMR or LC-MS.
-
-
Q3: My final product is a persistent, sticky gum instead of a solid powder. How can I induce crystallization?
Root Cause Analysis: The failure to crystallize can be due to several factors: the presence of residual solvents acting as impurities, the compound's inherent hygroscopicity leading to water absorption, or the product being an amorphous solid. Amine hydrochloride salts are notoriously prone to these issues.
Solutions:
-
Solution A: Rigorous Solvent Removal Ensure all solvents from the previous step are completely removed. Use a high-vacuum pump, possibly with gentle heating (if the compound is thermally stable), for an extended period. Co-evaporation with a solvent like toluene can help azeotropically remove trace amounts of water or other high-boiling solvents.
-
Solution B: Trituration This technique uses a solvent in which your compound is insoluble or poorly soluble.
-
Procedure: Add a small amount of an anti-solvent (e.g., cold Diethyl Ether, Hexanes, or Ethyl Acetate) to the gum. Vigorously scratch the side of the flask with a glass rod and stir. The mechanical agitation and solvent interaction can disrupt the amorphous state and induce nucleation, often causing the gum to transform into a solid precipitate which can then be filtered.
-
-
Solution C: Lyophilization (Freeze-Drying) If the compound is water-soluble and other methods fail, lyophilization is an excellent option.
-
Procedure: Dissolve the gum in a minimal amount of water (or a mixture like tert-butanol/water), freeze the solution, and place it under high vacuum. The solvent sublimes, leaving a fine, often amorphous, but solid and easy-to-handle powder.
-
PART 2: Frequently Asked Questions (FAQs)
-
Q1: What is the recommended way to handle and store this compound?
-
Given its polar nature and the presence of a hydrochloride salt, the compound is likely to be hygroscopic. It should be stored tightly sealed in a cool, dry place, preferably inside a desiccator. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
-
Q2: Should I purify the compound as the hydrochloride salt or convert it to the free-base first?
-
This is a strategic choice dependent on the primary purification challenge.
-
Purifying as the Salt: Pros: Avoids an extra chemical step; ideal for reversed-phase or ion-exchange chromatography. Cons: Incompatible with standard silica gel chromatography.
-
Converting to Free-Base: Pros: Allows for purification using standard normal-phase silica gel chromatography, which can be advantageous for separating diastereomers. Cons: Requires an additional step (e.g., neutralization with aq. NaHCO₃ and extraction with an organic solvent), and the free amine may be less stable. A final step to reform the HCl salt with high purity (e.g., using HCl in ether or isopropanol) is also required.
-
-
-
Q3: What analytical methods are best for assessing purity and diastereomeric ratio?
-
¹H NMR Spectroscopy: The primary tool for confirming the structure and, crucially, for determining the diastereomeric ratio (dr) by integrating specific, well-resolved proton signals that differ between the cis and trans isomers.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for assessing overall purity. A reversed-phase method will show the main peak and any impurities. The mass spectrometer confirms the molecular weight of the components.
-
FT-IR Spectroscopy: Useful for confirming the presence of key functional groups (O-H stretch, N-H stretch from the ammonium salt, C=O stretch from the ester).
-
PART 3: Data & Protocols
Table 1: Comparison of Primary Purification Strategies
| Strategy | Primary Mechanism | Pros | Cons | Best For |
| Normal-Phase (Modified) | Adsorption (Polarity) | Utilizes common lab equipment. | Requires basic additives (e.g., TEA) which can be hard to remove; may not work for very polar compounds. | Removing non-polar impurities. |
| Reversed-Phase (C18) | Partitioning (Hydrophobicity) | Excellent for polar/ionic compounds; highly reproducible; sharp peaks with acid modifier.[6] | Requires specialized columns; fractions are aqueous and require evaporation/lyophilization. | Baseline purity assessment and separation of polar compounds and diastereomers. |
| Ion-Exchange (SCX) | Ionic Binding | Highly selective for basic compounds; excellent for removing neutral/acidic impurities. | Requires specialized cartridges; elution requires a strong base which must be removed. | Capturing the amine product from a complex mixture. |
| Recrystallization | Differential Solubility | Potentially highly efficient, scalable, and cost-effective; yields crystalline material directly. | Trial-and-error to find the right solvent system; may not work for all mixtures or gums. | Final purification step; separating diastereomers on a larger scale. |
Protocol: Purification by Reversed-Phase Flash Chromatography
This protocol provides a robust starting point for purifying the title compound.
1. Materials & Setup:
-
Flash chromatography system
-
Reversed-Phase C18 column
-
Mobile Phase A: Deionized Water + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Methanol + 0.1% Trifluoroacetic Acid (TFA)
-
Crude Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
2. Sample Preparation:
-
Dissolve the crude material in a minimum volume of Water or a Water/Methanol mixture.
-
If the sample has poor solubility, using Dimethyl Sulfoxide (DMSO) is an option, but keep the injection volume small.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulates.
3. Chromatography Method:
-
Equilibration: Equilibrate the C18 column with 5% Mobile Phase B in Mobile Phase A for at least 3-5 column volumes.
-
Loading: Load the prepared sample onto the column.
-
Elution Gradient:
-
Hold at 5% B for 2 column volumes.
-
Run a linear gradient from 5% B to 50% B over 15-20 column volumes.
-
Hold at 100% B for 3 column volumes to wash the column.
-
Return to 5% B to re-equilibrate.
-
Note: This gradient is a starting point and should be optimized based on the separation observed.
-
-
Detection: Monitor elution using a UV detector (if the molecule has a chromophore) or an evaporative light scattering detector (ELSD)/mass spectrometer.
4. Fraction Processing:
-
Combine the pure fractions as determined by TLC or LC-MS analysis.
-
Remove the organic solvent (Methanol) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the final product as a fluffy, solid powder.
PART 4: Visualization
Purification Troubleshooting Workflow
The following diagram outlines a logical decision-making process for purifying Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
Caption: A decision tree for troubleshooting common purification issues.
References
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
- LookChem (n.d.). Cas 1095010-45-9, Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate.
- Jones, S. P., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health (PMC).
- X-Y-Z Chemical (n.d.). Methyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride (CAS No. 1186663-43-3) SDS.
- Defense Technical Information Center (DTIC) (n.d.). Piperidine Synthesis.
- Royal Society of Chemistry (n.d.). Piperidines ESI-revised3.
- Google Patents (n.d.). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
- Biotage (2023). How should I purify a complex, polar, amide reaction mixture?.
- Antonsen, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (PMC).
- Teledyne LABS (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
- Reddit (2023). Purification of strong polar and basic compounds.
- Science Forums (2011). Amine purification.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. biotage.com [biotage.com]
- 6. labex.hu [labex.hu]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS: 1186663-43-3)[1][2][3]. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common challenges encountered during the synthesis of this valuable piperidine building block, focusing on improving yield, purity, and reproducibility.
The primary and most industrially viable route to this compound involves the catalytic hydrogenation of Methyl 5-hydroxynicotinate (CAS: 30766-22-4). While conceptually straightforward, the reduction of a substituted pyridine ring is a nuanced process where minor variations in conditions can lead to significant deviations in outcome. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride?
The most common and scalable approach is a two-step process starting from Methyl 5-hydroxynicotinate:
-
Catalytic Hydrogenation: The pyridine ring of Methyl 5-hydroxynicotinate is reduced to a piperidine ring using hydrogen gas in the presence of a heterogeneous catalyst. This is the most critical step, as it determines both the yield and the diastereomeric ratio (cis/trans) of the product.
-
Salt Formation: The resulting crude piperidine (a free base) is then treated with hydrochloric acid (HCl) in a suitable solvent to precipitate the stable, crystalline hydrochloride salt. This step is crucial for both purification and long-term stability of the final product.
Diagram 1: Overall Synthetic Workflow
Caption: General two-step synthesis of the target compound.
Q2: Why is the choice of catalyst so critical in the hydrogenation step?
The catalyst choice directly influences three key outcomes: reaction rate, chemoselectivity (avoiding side reactions), and diastereoselectivity (controlling the cis/trans isomer ratio). The pyridine ring is aromatic and requires a potent catalyst for reduction.
-
Rhodium (Rh) , particularly on carbon support (Rh/C), is often the catalyst of choice. It typically provides good activity under milder conditions than platinum and is less prone to causing over-reduction compared to palladium.
-
Ruthenium (Ru) is also highly effective and can sometimes offer different selectivity profiles.
-
Palladium (Pd) is generally too aggressive for this substrate. It has a high propensity to catalyze hydrogenolysis (C-N bond cleavage) of the piperidine ring once formed, a side reaction known as "over-reduction," which leads to ring-opened amine byproducts and significantly reduces the yield[4].
-
Platinum (Pt) , often as PtO₂, can be used but may require more acidic conditions, which can complicate the workup and potentially affect the ester group.
In our experience, starting with a 5% Rh/C catalyst is the most reliable approach for this transformation.
Q3: What is the purpose of isolating the product as a hydrochloride salt?
There are three primary reasons for isolating the final product as a hydrochloride salt:
-
Ease of Purification: The free base, Methyl 5-hydroxypiperidine-3-carboxylate, is often a viscous oil or a low-melting solid that is difficult to purify by crystallization. The hydrochloride salt is typically a stable, crystalline solid that can be easily purified by recrystallization from solvents like isopropanol, ethanol, or methanol/MTBE mixtures.
-
Improved Stability: Aliphatic amines, like the piperidine product, are susceptible to air oxidation and can absorb atmospheric carbon dioxide over time. The hydrochloride salt is significantly more stable, ensuring a longer shelf-life and consistent purity.
-
Handling Properties: Crystalline salts are generally free-flowing solids, making them much easier to handle, weigh, and dispense accurately on both lab and industrial scales compared to oils or amorphous solids.
Troubleshooting Guide: Hydrogenation Step
This section addresses specific issues that may arise during the catalytic hydrogenation of Methyl 5-hydroxynicotinate.
Problem 1: Low or No Conversion of Starting Material
Q: My hydrogenation reaction has stalled. After several hours, analysis shows mostly unreacted Methyl 5-hydroxynicotinate. What went wrong?
A: This is a common issue that almost always points to a problem with the catalyst or the reaction environment. The pyridine ring is stable, and its reduction requires an active catalytic system.
Root Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned. Sulfur compounds, strong chelating agents, or even residual reagents from previous steps can irreversibly bind to the catalyst's active sites.
-
Action: Ensure the starting material is of high purity. If necessary, purify the Methyl 5-hydroxynicotinate by recrystallization or silica gel chromatography before the hydrogenation step. Always use a fresh batch of catalyst from a reputable supplier.
-
-
Insufficient Hydrogen Pressure/Mass Transfer: The reaction is dependent on the efficient transfer of hydrogen gas from the headspace to the catalyst surface in the liquid phase.
-
Action: Increase the hydrogen pressure incrementally (within the safety limits of your equipment). More importantly, ensure vigorous stirring or agitation. Inadequate mixing is a frequent cause of slow or stalled reactions, especially on a larger scale[4].
-
-
Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction.
-
Action: For initial trials, a catalyst loading of 5-10 mol% (metal basis) is typical. If the reaction is slow, a higher loading (up to 20 mol%) can be tested.
-
-
Incorrect Solvent Choice: The solvent must fully dissolve the starting material and be inert under the reaction conditions.
-
Action: Methanol or ethanol are excellent choices as they readily dissolve the starting material and are stable.
-
Table 1: Troubleshooting Low Conversion
| Symptom | Potential Cause | Recommended Action |
|---|---|---|
| No reaction | Catalyst poisoning | Purify starting material; use a fresh catalyst. |
| Inactive catalyst | Test a new batch of catalyst on a small scale. | |
| Slow reaction | Poor mass transfer | Increase stirring speed; ensure proper agitation. |
| Insufficient H₂ pressure | Increase hydrogen pressure (e.g., from 50 psi to 100 psi). |
| Incomplete reaction | Insufficient catalyst | Increase catalyst loading (e.g., from 5 mol% to 10 mol%). |
Problem 2: Significant Byproduct Formation (Over-reduction)
Q: My reaction goes to completion, but my yield is low, and I've identified ring-opened byproducts. How can I prevent this over-reduction?
A: Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond within the newly formed piperidine ring, leading to various linear amine impurities. This is a classic side reaction in pyridine hydrogenation and is highly dependent on the reaction conditions[4].
Controlling Over-reduction:
-
Catalyst Selection: As mentioned, Palladium (Pd) catalysts are notorious for causing hydrogenolysis. Avoid them. Rhodium (Rh) and Ruthenium (Ru) are much less prone to this side reaction[4].
-
Temperature Control: Hydrogenolysis has a higher activation energy than hydrogenation. Therefore, running the reaction at lower temperatures will favor the desired ring reduction over C-N bond cleavage.
-
Action: Maintain a reaction temperature between 25-50°C. Avoid excessive heating, as it will almost certainly promote byproduct formation.
-
-
Hydrogen Pressure: While higher pressure can increase the rate of hydrogenation, excessively high pressures can also promote over-reduction.
-
Action: Find the "sweet spot." A pressure of 50-150 psi is usually sufficient. There is rarely a benefit to going to very high pressures for this substrate.
-
Diagram 2: Hydrogenation vs. Over-reduction Pathways
Caption: Competing reaction pathways during catalytic hydrogenation.
Problem 3: Inconsistent Diastereoselectivity (cis/trans Isomers)
Q: I am getting a variable mixture of cis and trans isomers. How can I improve the diastereoselectivity of the reduction?
A: The reduction of the pyridine ring creates two new stereocenters at positions C3 and C5. The orientation of the substituents (hydroxy and methoxycarbonyl) relative to each other can be cis (on the same face of the ring) or trans (on opposite faces). Controlling this is key to obtaining a single, desired isomer.
Factors Influencing Diastereoselectivity:
-
Catalyst and Solvent System: The way the substrate adsorbs onto the catalyst surface dictates the stereochemical outcome. This adsorption is influenced by the solvent and any additives. The hydroxyl group on the substrate can coordinate with the catalyst, directing the delivery of hydrogen from a specific face.
-
Action: Systematically screen different catalysts (e.g., Rh/C, Rh/Al₂O₃, Ru/C) and solvents (e.g., Methanol, Ethanol, Acetic Acid). Acetic acid as a solvent or co-solvent can sometimes alter the substrate's conformation and improve selectivity, but it requires a more robust workup.
-
-
Temperature and Pressure: These parameters can also influence the isomeric ratio, although often to a lesser extent than the catalyst/solvent choice. Lower temperatures generally lead to higher selectivity.
Experimental Protocol: Screening for Diastereoselectivity
-
Set up parallel small-scale (e.g., 100 mg) hydrogenation reactions in a multi-well reactor block.
-
Use the same substrate concentration, temperature (e.g., 30°C), and pressure (e.g., 100 psi) for all reactions.
-
Vary the catalyst (5% Rh/C, 5% Ru/C, 5% Pt/C) and solvent (MeOH, EtOH, THF, AcOH).
-
After a set time (e.g., 18 hours), filter the catalysts, evaporate the solvents, and analyze the crude product ratios by ¹H NMR or GC-MS. This systematic approach will quickly identify the optimal conditions for your desired isomer.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 5-hydroxynicotinate
This protocol is a representative starting point. Optimization may be required.
-
Reactor Setup: To a suitable hydrogenation reactor, add Methyl 5-hydroxynicotinate (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 5% Rhodium on Carbon (5-10 mol% Rh basis).
-
Solvent Addition: Add anhydrous Methanol (approx. 10-20 mL per gram of substrate).
-
Inerting: Seal the reactor and purge the system multiple times with Nitrogen, followed by several purges with hydrogen gas to ensure no oxygen is present.
-
Reaction: Pressurize the reactor with hydrogen to 100 psi. Begin vigorous stirring and maintain the internal temperature at 30-40°C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples (after carefully venting and re-purging the reactor) by TLC, GC-MS, or ¹H NMR until the starting material is fully consumed (typically 12-24 hours).
-
Work-up (Part 1): Once the reaction is complete, carefully vent the reactor and purge with Nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad and the reactor with additional Methanol to ensure complete recovery of the product.
Protocol 2: Isolation via Hydrochloride Salt Formation
-
Solvent Removal: Combine the methanolic filtrates from the previous step and concentrate under reduced pressure to obtain the crude Methyl 5-hydroxypiperidine-3-carboxylate free base, likely as an oil.
-
Solvent Exchange: Dissolve the crude oil in a suitable solvent for crystallization, such as Isopropanol (IPA) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude oil).
-
Acidification: Cool the solution in an ice bath (0-5°C). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or a calculated amount of concentrated HCl in IPA) dropwise with stirring. The product should begin to precipitate as a white solid. Monitor the pH of the solution to ensure it is acidic (pH 1-2).
-
Crystallization: Stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for crystallization) to remove soluble impurities.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Benchchem. Technical Support Center: Synthesis of Piperidine from Pyridine.
- Slideshare. Pyridine: Synthesis, reactions and medicinal uses.
- Synlett. Diastereoselective Synthesis of (3R,5R)-γ-Hydroxypiperazic Acid.
-
Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available from: [Link]
- Google Patents. Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- Google Patents. Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Organic Syntheses. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Available from: [Link]
Sources
Technical Support Center: Stereoselective Synthesis of 5-Hydroxypiperidine-3-Carboxylates
Welcome to the technical support center for the stereoselective synthesis of 5-hydroxypiperidine-3-carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling stereochemistry in this important class of heterocyclic compounds. The 5-hydroxypiperidine-3-carboxylate scaffold is a privileged motif in numerous pharmaceutical agents, making precise control over its stereocenters at C3 and C5 a critical challenge.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during synthesis, helping you troubleshoot and optimize your reaction outcomes.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses the most frequent and challenging problems encountered in the laboratory. Each issue is analyzed based on underlying mechanistic principles, followed by actionable solutions.
Question 1: My reaction is producing a poor diastereomeric ratio (d.r.) of the desired 3,5-substituted piperidine. How can I improve the cis/trans (or syn/anti) selectivity?
Poor diastereoselectivity is often a sign that the energy difference between the transition states leading to the two diastereomers is insufficient. This can be influenced by the reaction mechanism, substrate conformation, and reaction conditions.
Potential Causes & Recommended Solutions:
-
Reaction Mechanism Ambiguity: The reaction may be proceeding through a non-stereospecific pathway or a mixture of pathways (e.g., a concerted vs. a stepwise mechanism).[1]
-
Solution: For reactions like the aza-Diels-Alder, which can be stepwise, switching to a more coordinating Lewis acid or altering the solvent can favor a concerted pathway, often leading to higher selectivity. For radical cyclizations, the geometry of the starting olefin is crucial for determining the final stereochemistry.[2]
-
-
Inappropriate Catalyst Choice: In catalytic hydrogenations of substituted pyridine or tetrahydropyridine precursors, the catalyst surface plays a pivotal role in how the substrate adsorbs, directly influencing the direction of hydrogen addition.
-
Solution: Systematically screen different catalysts. For example, in the reduction of a pyridine precursor, using 10% Palladium on carbon (Pd/C) often favors the formation of the trans-isomer, whereas Platinum(IV) oxide (PtO₂, Adams' catalyst) can preferentially yield the cis-isomer.[3]
-
-
Sub-Optimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to lower selectivity.
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity by favoring the kinetically controlled product, which forms via the lower energy transition state.
-
-
Steric and Electronic Influence of the N-Protecting Group: The size and nature of the nitrogen protecting group (PG) can dramatically influence the conformational preference of the ring during the key bond-forming step, thereby directing the stereochemical outcome.[4][5]
-
Solution: Modify the N-protecting group. A bulky group like tert-butyloxycarbonyl (Boc) or a coordinating group like a benzyloxycarbonyl (Cbz) can shield one face of the molecule or chelate to a catalyst, forcing reagents to approach from the less hindered face. Experiment with different PGs (e.g., Boc, Cbz, tosyl) to find the optimal balance of steric and electronic effects for your specific transformation.[6]
-
Caption: Decision tree for troubleshooting poor diastereoselectivity.
Question 2: My reaction is producing the desired diastereomer, but with low enantiomeric excess (ee%). How can I improve enantioselectivity?
Low enantioselectivity indicates that the chiral catalyst, reagent, or auxiliary is not effectively discriminating between the two prochiral faces of the substrate.
Potential Causes & Recommended Solutions:
-
Ineffective Chiral Catalyst or Ligand: The chosen chiral ligand may not create a sufficiently rigid and asymmetric environment around the metal center to induce high enantioselectivity.
-
Solution: Screen a panel of chiral ligands. For rhodium- or iridium-catalyzed asymmetric hydrogenations, ligands with different bite angles and electronic properties (e.g., BINAP, Josiphos, P,N-ligands) can have a profound impact on ee%.[7] For asymmetric reductions, consider biocatalytic approaches using ketoreductases, which often exhibit exceptionally high enantioselectivity.[8][9]
-
-
Poor Substrate-Auxiliary Match: If using a chiral auxiliary (e.g., an Evans oxazolidinone), its stereodirecting ability may be undermined by steric or electronic factors in the substrate.[10]
-
Racemization or Epimerization: The product may be forming with high ee% initially, but then racemizing under the reaction or workup conditions. This is common if a stereocenter is adjacent to a carbonyl or has an acidic proton.
-
Solution: Modify the workup procedure to be non-basic and perform it at low temperatures. Analyze the ee% of the crude product at different time points to determine if racemization is occurring. If the reaction conditions are the cause (e.g., prolonged exposure to base or heat), they must be adjusted.[10]
-
-
Sub-Optimal Reaction Conditions: Factors like solvent, temperature, and additives can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[12][13]
-
Solution: Perform a systematic optimization of reaction parameters. Sometimes, the addition of a salt (e.g., LiCl) can improve the organization of the transition state. Switching to a less coordinating solvent can enhance the interaction between the substrate and the chiral catalyst.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for establishing the stereocenters in 5-hydroxypiperidine-3-carboxylates?
There are several effective strategies, broadly categorized as:
-
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor like an amino acid (e.g., glutamic acid) or a carbohydrate, where the stereocenters are already set.[14]
-
Catalytic Asymmetric Methods: Using a small amount of a chiral catalyst to convert a prochiral substrate into an enantiomerically enriched product. This is highly atom-economical and includes methods like asymmetric hydrogenation, reductive Heck reactions, and biocatalytic reductions.[7][10][15]
-
Chiral Auxiliary-Mediated Synthesis: Covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical course of a reaction. The auxiliary is removed in a subsequent step.[10]
-
Diastereoselective Reactions: Using an existing stereocenter in the molecule to direct the formation of a new one. This includes diastereoselective reductions, alkylations, or cyclizations.[16][17]
Q2: How does the choice of the N-protecting group specifically influence stereoselectivity?
The N-protecting group is not merely a passive spectator; it is a critical control element.[6][18][19]
-
Steric Hindrance: Large, bulky groups like Boc or triphenylmethyl (trityl) can block one face of the piperidine ring, forcing an incoming reagent or catalyst to attack from the opposite, less hindered face.
-
Conformational Locking: Certain protecting groups can restrict the conformational flexibility of the ring. For example, the A-value of the protecting group influences the equilibrium between axial and equatorial conformers, which can be critical in stereoselective transformations.
-
Chelation and Directing Effects: Groups containing carbonyls (e.g., Cbz, Ac) or other Lewis basic atoms can chelate to metal catalysts, holding the catalyst on one face of the molecule and directing reactions to a specific site. This is a powerful strategy for achieving high levels of regio- and stereocontrol.[4][5]
Caption: A bulky N-protecting group sterically shields one face of the ring.
Q3: When should I choose a catalytic enantioselective method over a chiral auxiliary?
The choice depends on factors like scalability, cost, and the number of synthetic steps.
-
Choose Catalytic Methods for:
-
Efficiency and Atom Economy: They require only a small amount of the chiral source and avoid the steps of attaching and removing an auxiliary.[10] This is highly advantageous for large-scale synthesis.
-
Directness: They often provide the chiral product in a single step from a prochiral precursor.
-
-
Choose Chiral Auxiliaries for:
-
Reliability and Predictability: The stereochemical outcomes are often well-established and highly predictable (e.g., Evans aldol additions).
-
Difficult Transformations: When a suitable catalytic system has not yet been developed for a specific transformation, auxiliaries provide a robust and dependable alternative.
-
Separation: The resulting diastereomers can often be separated by standard chromatography or crystallization, providing access to enantiopure material even if the diastereoselectivity is not perfect.
-
Key Experimental Protocols
The following are generalized protocols that serve as a starting point. They must be optimized for specific substrates.
Protocol 1: General Procedure for Diastereoselective Reduction of an N-Boc-5-oxo-piperidine-3-carboxylate
This protocol aims to reduce the C5 ketone to a hydroxyl group, with the stereochemistry being directed by the existing C3 substituent and the N-Boc group.
-
Reactor Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc-5-oxo-piperidine-3-carboxylate substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable anhydrous solvent (e.g., THF, Methanol, or a mixture) to a concentration of 0.1 M.
-
Cooling: Cool the solution to the desired temperature (start with -78 °C for maximum selectivity) using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of a reducing agent (e.g., Sodium borohydride (NaBH₄, 1.5 eq) for syn selectivity or L-Selectride® (1.5 eq) for anti selectivity) dropwise over 30 minutes. The choice of a bulky vs. small reducing agent is critical for diastereoselectivity.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product's diastereomeric ratio should be determined by ¹H NMR or HPLC analysis. Purify the product by flash column chromatography.
Protocol 2: Screening and Optimization of Conditions for Asymmetric Hydrogenation
This workflow is designed to find the optimal conditions for the enantioselective reduction of a tetrahydropyridine precursor.
-
Parallel Screening Setup: In a parallel reactor or an array of high-pressure vials, add the substrate (1.0 eq, e.g., 20 mg) to each vial.
-
Catalyst/Ligand Preparation: In a glovebox, prepare stock solutions of various chiral ligands (e.g., (R)-BINAP, (S,S)-f-Binaphane) and a metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂).
-
Catalyst Dosing: Add the metal precursor (e.g., 1 mol%) and the ligand (e.g., 1.1 mol%) to each vial.
-
Solvent and Additive Screening: Add the chosen solvent (e.g., Methanol, Toluene, DCM) to each vial. A subset of vials can include an additive being tested.
-
Hydrogenation: Seal the vials, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Stir the reactions at a set temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).
-
Analysis: After depressurization, take an aliquot from each vial, filter through a small plug of silica, and analyze the conversion (by GC/LC-MS) and enantiomeric excess (by chiral HPLC).
| Entry | Catalyst Precursor | Chiral Ligand | Solvent | Pressure (bar) | Conversion (%) | ee% (S) |
| 1 | [Ir(COD)Cl]₂ | (R)-BINAP | MeOH | 50 | >99 | 85 |
| 2 | [Ir(COD)Cl]₂ | (R)-SYNPHOS | MeOH | 50 | >99 | 92 |
| 3 | [Rh(COD)₂]BF₄ | (S,S)-f-Binaphane | Toluene | 20 | 95 | 97 |
| 4 | [Rh(COD)₂]BF₄ | (S,S)-f-Binaphane | DCM | 20 | 88 | 94 |
References
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Chen, S., Mercado, B. Q., Bergman, R. G., & Ellman, J. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. [Link]
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Wang, C., et al. (2019). Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. Chemistry – A European Journal. [Link]
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Chen, S., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. [Link]
-
Chen, S., Mercado, B. Q., Bergman, R. G., & Ellman, J. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PubMed. [Link]
-
Chen, S., Mercado, B. Q., Bergman, R. G., & Ellman, J. A. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. NIH National Center for Biotechnology Information. [Link]
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Shashkov, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH National Center for Biotechnology Information. [Link]
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Chemler, S. R., et al. (2007). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. NIH National Center for Biotechnology Information. [Link]
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Davies, H. M., & Lian, Y. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. ResearchGate. [Link]
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Kim, M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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Wang, X., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
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Davies, H. M., & Lian, Y. (2012). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. NIH National Center for Biotechnology Information. [Link]
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Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Wiley. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
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Comins, D. L., & Dehghani, A. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. PubMed. [Link]
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Lee, S., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
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Cui, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. NIH National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
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Ghavami, M., & Fairbanks, A. J. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Chemistry–A European Journal. [Link]
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American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
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Kim, M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS. [Link]
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Wang, X., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace. [Link]
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Wang, X., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances. [Link]
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J. L. Greenfield, et al. (2024). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. NIH National Center for Biotechnology Information. [Link]
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Comins, D. L., & Dehghani, A. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ResearchGate. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
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Bäckvall, J. E., et al. (2005). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link]
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National Institutes of Health. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. PubChem. [Link]
- Google Patents. (n.d.). Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
- Google Patents. (n.d.). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
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Lee, K., & Hong, J. (2023). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. [Link]
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- 19. Protecting group - Wikipedia [en.wikipedia.org]
Removal of by-products in the synthesis of 5-hydroxypiperidine-3-carboxylates
Welcome to the technical support center for the synthesis and purification of 5-hydroxypiperidine-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and troubleshoot common issues related to by-product formation and removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-hydroxypiperidine-3-carboxylates, and what are the typical by-products for each?
A1: The two most prevalent strategies for synthesizing the 5-hydroxypiperidine-3-carboxylate core are the catalytic hydrogenation of pyridine precursors and the intramolecular Dieckmann condensation. Each route presents a unique impurity profile.
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Catalytic Hydrogenation of Pyridine Esters: This is a common and often high-yielding method, typically starting from substituted nicotinic or 5-hydroxypicolinic acid esters.[1][2] The pyridine ring is reduced to a piperidine ring.
-
Expected By-products:
-
Partially Hydrogenated Intermediates: Incomplete reduction can lead to tetrahydropyridine derivatives.
-
Over-reduction Products: Loss of the C5-hydroxyl group to yield piperidine-3-carboxylate.
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Unreacted Starting Material: Residual pyridine precursor.
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Catalyst Residues: Traces of palladium, platinum, or rhodium from the catalyst.[1][3]
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Diastereomers: If the starting material is prochiral, the reduction can create a mixture of cis and trans diastereomers, which often exhibit different physical properties and require separation.
-
-
-
Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can then be reduced to the target hydroxyl compound.[4][5][6] This method is powerful for building the piperidine ring itself.[7][8]
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Expected By-products:
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Intermolecular Condensation Products: Dimerization or polymerization of the starting diester can occur, especially when forming medium or large rings.[4]
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Unreacted Acyclic Diester: Incomplete cyclization.
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By-products from Decarboxylation: If the subsequent hydrolysis and decarboxylation of the β-keto ester is not controlled, side reactions can occur.
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Products of Base-Induced Side Reactions: The strong base (e.g., sodium ethoxide) can sometimes participate in unwanted side reactions.[4]
-
-
Q2: My catalytic hydrogenation is sluggish and incomplete. How can I drive the reaction to completion and minimize partially reduced impurities?
A2: Incomplete hydrogenation is a frequent issue. The stability of the aromatic pyridine ring requires forcing conditions. Here are several parameters to optimize:
-
Increase Hydrogen Pressure: Elevating the H₂ pressure (from 50 psi up to 6 MPa, as tolerated by your equipment) increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.[1][3]
-
Optimize Catalyst Loading: While typically used at 5-10 mol%, increasing the catalyst (e.g., Pd/C) loading can improve conversion. However, be mindful of potential increases in over-reduction by-products and the cost.
-
Elevate Reaction Temperature: Increasing the temperature (e.g., from room temperature to 80-100°C) can significantly enhance the reaction rate.[3] Monitor carefully, as higher temperatures can also promote side reactions.
-
Solvent Choice: The choice of solvent can impact catalyst activity and substrate solubility. Protic solvents like methanol, ethanol, or water are commonly used.[1][3] Acetic acid can sometimes be added to activate the ring for reduction, but this may lead to N-acetylation if not controlled.
-
Catalyst Poisoning: Ensure your starting materials and solvent are free from catalyst poisons like sulfur compounds or strong chelating agents. If poisoning is suspected, filtering the reaction mixture through a pad of Celite and adding fresh catalyst may be necessary.
Q3: I am observing significant dimerization during my Dieckmann condensation. How can I promote the desired intramolecular cyclization?
A3: The formation of intermolecular by-products in a Dieckmann condensation is often a concentration-dependent issue. The key is to favor the intramolecular reaction kinetically.
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High-Dilution Conditions: The most effective strategy is to perform the reaction under high-dilution conditions. By slowly adding the diester substrate to a solution of the base, the concentration of the substrate remains low at all times, minimizing the probability of two molecules reacting with each other.
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Choice of Base and Solvent: Using a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF can minimize side reactions compared to traditional sodium ethoxide in ethanol.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes help favor the thermodynamically more stable cyclic product over oligomers.[4]
Q4: My final product is a mixture of cis and trans diastereomers. What are the best methods for separation?
A4: The separation of diastereomers is a common challenge. Since diastereomers have different physical properties, they can often be separated using standard laboratory techniques.
-
Flash Column Chromatography: This is the most common method. The polarity difference between cis and trans isomers is often sufficient for separation on silica gel. A systematic screen of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is recommended to find the optimal mobile phase for separation.
-
Recrystallization: If the product is crystalline, fractional recrystallization can be a highly effective and scalable purification method. One diastereomer is typically less soluble in a given solvent system and will crystallize out preferentially.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC), often on a chiral stationary phase, can resolve the isomers.[9]
Q5: I need to obtain a single enantiomer of my product. What are the common strategies for chiral resolution?
A5: Obtaining enantiomerically pure compounds is crucial for drug development. Several methods are available:
-
Classical Resolution with a Chiral Resolving Agent: This involves reacting the racemic piperidine with a chiral acid or base (e.g., L-camphorsulfonic acid, tartaric acid derivatives) to form a pair of diastereomeric salts.[10] These salts have different solubilities and can be separated by fractional crystallization. The desired salt is then treated with a base or acid to liberate the pure enantiomer.
-
Enzymatic Kinetic Resolution: Lipases are commonly used to selectively acylate or hydrolyze one enantiomer over the other, allowing for the separation of the unreacted enantiomer from the modified one.[2][11]
-
Chiral Preparative HPLC: This method directly separates the enantiomers on a chiral stationary phase. While effective, it can be expensive and time-consuming for large-scale synthesis.[12]
Troubleshooting Guide
This table provides a quick reference for common issues, their potential causes, and actionable solutions.
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| Broad, unresolved peaks in NMR | Mixture of diastereomers, presence of paramagnetic catalyst residues, product degradation. | Confirm isomer presence with LC-MS. Filter sample through a silica plug or Celite to remove catalyst. Re-purify. |
| Low overall yield after purification | Incomplete reaction, formation of water-soluble by-products, losses during work-up or chromatography. | Monitor reaction by TLC/LC-MS to ensure completion. Optimize extraction pH. Use alternative purification like crystallization. |
| Product appears as an oil, fails to crystallize | Presence of impurities (solvent, by-products) inhibiting crystallization. Product may be intrinsically non-crystalline at RT. | Re-purify by column chromatography. Attempt crystallization from different solvent systems. Try converting to a salt (e.g., HCl salt). |
| TLC shows a baseline spot after work-up | Highly polar impurities, unreacted starting amine, or product salt formation. | Neutralize the reaction mixture properly during work-up. Use a more polar eluent system for chromatography (e.g., with NH₄OH). |
| Product color is dark (off-white to brown) | Residual palladium catalyst ("Pd black"), trace impurities, or product instability. | Filter the crude product solution through a pad of Celite. Perform an activated carbon (charcoal) treatment. |
Key Experimental Protocols & Workflows
Synthetic & Purification Workflow Visualization
The following diagram illustrates the major synthetic pathways and the decision-making process for purification.
Caption: Synthetic routes and purification decision workflow.
Protocol 1: General Purification by Flash Column Chromatography
This protocol is effective for removing both more and less polar impurities, as well as for separating diastereomers.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes or dichloromethane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or ethyl acetate). If solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Start eluting with a low-polarity solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For piperidines, which are basic, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent peak tailing.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Removal of Palladium Catalyst Residues
Palladium residues can interfere with subsequent reactions and are toxicological concerns.
-
Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., methanol, ethyl acetate) and filter it through a pad of Celite® or a 0.45 µm syringe filter to remove the bulk of the Pd/C catalyst.
-
Activated Carbon Treatment: If the filtrate is still dark, add a small amount of activated carbon (charcoal) to the solution, stir for 15-30 minutes at room temperature, and then filter again through Celite®. This adsorbs finely dispersed palladium particles.
-
Chelating Agent Wash: For stringent removal, wash the organic solution with an aqueous solution of a chelating agent like thiourea or N-acetylcysteine, which can sequester soluble palladium species.
Logical Relationship Diagram
This diagram illustrates the logical relationships between experimental problems and their corresponding solutions.
Caption: Problem-to-solution mapping for common synthesis issues.
References
- Marcus, I. (1965). U.S. Patent No. 3,192,220.
-
University College London. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]
- CN104557674A. (2015). Preparation method of (S)-N-Boc-3-hydroxypiperidine.
-
Wang, T., et al. (2018). Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam. Organic Process Research & Development, 22(12), 1738–1744. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. PubChem. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from Wikipedia. [Link]
-
PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from PrepChem.com. [Link]
-
O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
-
Gładkowski, W., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 768. [Link]
-
University College London. (2011). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. UCL Discovery. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from Chemistry Steps. [Link]
- WO1996034858A1. (1996). Nicotinic acid esters and pharmaceutical compositions containing them.
-
Carbone, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. [Link]
- CN105439939A. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]
-
Duncan, H., et al. (2024). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. FEMS Yeast Research, 24. [Link]
-
Huang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. ResearchGate. [Link]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
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- 9. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 10. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
Stability of "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride" under acidic and basic conditions
Welcome to the technical support center for Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic and basic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in solution?
A1: The principal stability concern for Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in aqueous solutions is the hydrolysis of its methyl ester functional group.[1][2] This reaction can be catalyzed by both acidic and basic conditions.[1][3][4] The piperidine ring itself is generally stable under these conditions, but the ester linkage is susceptible to cleavage, yielding 5-hydroxypiperidine-3-carboxylic acid and methanol as the primary degradation products.
The hydrochloride salt form indicates that the piperidine nitrogen is protonated. In solution, the pH will influence the equilibrium between the protonated and free base forms of the piperidine nitrogen, which can, in turn, affect the overall stability and reaction kinetics.
Q2: How does the stability of this compound differ under acidic versus basic conditions?
A2: The stability of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is highly pH-dependent.
-
Acidic Conditions: Under acidic conditions, the hydrolysis of the ester is typically reversible.[3][4] The reaction is catalyzed by hydronium ions (H₃O⁺). To drive the reaction towards hydrolysis, a large excess of water is required.[3] The protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Basic Conditions (Saponification): In the presence of a base, such as sodium hydroxide, the ester undergoes irreversible hydrolysis, a reaction commonly known as saponification.[3][5] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester. This process is generally faster and goes to completion compared to acid-catalyzed hydrolysis.[3] The final product in basic media is the carboxylate salt of 5-hydroxypiperidine-3-carboxylic acid.[5]
It is important to note that some molecules can exhibit complex pH-rate profiles, where the rate of degradation does not simply increase with acidity or basicity but may show a "bell-shaped" curve, indicating a change in the rate-determining step of the hydrolysis mechanism at different pH values.
Q3: I am observing unexpected degradation of my compound even under mild conditions. What could be the cause?
A3: If you are observing degradation under seemingly mild conditions, consider the following factors:
-
Buffer Effects: Certain buffer components can act as catalysts for hydrolysis. For example, buffers containing nucleophilic species can directly participate in the degradation of the ester. It is advisable to use non-nucleophilic buffers when studying the intrinsic stability of the compound.
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis.[6] Ensure that your experiments are conducted at a controlled and documented temperature. Even room temperature fluctuations can impact results over extended periods.
-
Presence of Impurities: The starting material may contain acidic or basic impurities that could be catalyzing the degradation. Ensure the purity of your compound before initiating stability studies.
-
Oxidation: While hydrolysis is the primary concern, oxidation can also be a degradation pathway for some molecules, especially those with electron-rich centers.[6] The secondary alcohol on the piperidine ring could be susceptible to oxidation under certain conditions, although this is generally less likely than ester hydrolysis.
Troubleshooting Guides
Guide 1: Designing a Forced Degradation Study
Forced degradation, or stress testing, is crucial for understanding the degradation pathways and developing a stability-indicating analytical method.[6][7][8]
Objective: To intentionally degrade the sample to identify potential degradation products and establish the specificity of your analytical method. A target degradation of 5-20% is generally considered appropriate.[7]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol if solubility is an issue) at a known concentration (e.g., 1 mg/mL).[9]
-
Stress Conditions:
-
Incubation: Incubate the stressed samples at a controlled temperature, for example, 60°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples. For example, the acidic sample can be neutralized with an equivalent amount of NaOH, and the basic sample with an equivalent amount of HCl. Dilute all samples to a suitable concentration for your analytical method.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Data Presentation:
| Stress Condition | Reagent Concentration | Temperature (°C) | Time (hours) | % Degradation (Example) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | 15% |
| Base Hydrolysis | 0.1 M NaOH | 60 | 4 | 20% |
| Neutral Hydrolysis | Water | 60 | 48 | < 5% |
Expected Outcome: You should observe significant degradation under acidic and, more rapidly, under basic conditions. The primary degradation product is expected to be 5-hydroxypiperidine-3-carboxylic acid.
Visualization of Workflow:
Guide 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Key Requirements:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and any other components in the sample matrix.
-
Accuracy and Precision: The method should provide accurate and reproducible results.
-
Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.
Typical HPLC Parameters:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all components.
-
Detection: UV detection is often suitable if the compound has a chromophore. If not, or for structure elucidation of degradation products, mass spectrometry (LC-MS) is highly recommended.[10]
Method Validation:
To prove that your method is stability-indicating, you must analyze the samples from your forced degradation study. The chromatograms should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
Visualization of Degradation Pathway:
References
-
Results of forced degradation studies. (n.d.). ResearchGate. Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1), 1-10.
-
An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. (1995). PubMed. Retrieved from [Link]
- Saimalakondaiah, D., et al. (2014).
-
Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. Retrieved from [Link]
-
Hydrolysis Rates for Various pH Levels. (n.d.). ResearchGate. Retrieved from [Link]
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- Szczepek, W. J., Kosmacińska, B., Bielejewska, A., Łuniewski, W., Skarzyński, M., & Rozmarynowska, D. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682-1691.
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A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. (n.d.). ResearchGate. Retrieved from [Link]
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pH-rate profiles for the hydrolysis of compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (n.d.). Redalyc. Retrieved from [Link]
- Characterization of products formed by forced degradation of Amlodipine Besyl
-
Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. Retrieved from [Link]
-
Crash Course Organic Chemistry. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]
- Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. (2016).
- Shoukry, M., Al-Najjar, A., et al. (2010). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+.
- Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. (2019). Chemical Methodologies.
-
General base catalysis of ester hydrolysis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. (n.d.). Shanghai Amole Biotechnology Co., Ltd. Retrieved from [Link]
-
Forced degradation. (n.d.). 1743 Publications | 7250 Citations | Top Authors | Related Topics. Retrieved from [Link]
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Minimizing impurities in the production of "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride"
An invaluable intermediate in pharmaceutical synthesis, Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride serves as a critical building block for a range of therapeutic agents. However, its synthesis is not without challenges, particularly concerning the control of stereochemistry and the prevention of process-related impurities. Achieving high purity is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the chemical principles behind each step to empower you to diagnose and resolve issues encountered during production.
Common Synthetic Pathway Overview
The production of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride typically involves a multi-step synthesis. A generalized pathway begins with a protected piperidone precursor, proceeds through a critical stereoselective reduction, and concludes with deprotection and salt formation. Understanding this sequence is key to identifying potential impurity ingress points.
Caption: Generalized synthetic workflow for Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
Troubleshooting Guide: Impurity Mitigation
This section addresses specific issues that may arise during synthesis, providing explanations and actionable solutions.
Q1: My final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity of the ketone reduction at the C-5 position?
A1: The formation of diastereomers is a common challenge stemming from the reduction of the C-5 ketone, which creates a new stereocenter. The facial selectivity of the hydride attack on the carbonyl group determines the stereochemical outcome (cis or trans). The choice of reducing agent is the most critical factor in controlling this selectivity.
-
Mechanism Insight: Bulky reducing agents (e.g., L-Selectride®, K-Selectride®) tend to approach the ketone from the less sterically hindered face, leading to a higher proportion of a specific diastereomer. Conversely, smaller reducing agents like sodium borohydride (NaBH₄) are less selective and may yield mixtures. The stereochemical outcome can also be influenced by the solvent and temperature.
-
Strategic Solution: Employ a sterically hindered reducing agent to maximize the formation of the desired diastereomer. It is crucial to conduct small-scale trials to determine the optimal agent and conditions for your specific substrate.
| Reducing Agent | Typical Selectivity | Operating Temperature | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low to moderate | 0 °C to RT | Inexpensive, easy to handle, but often results in diastereomeric mixtures. |
| Lithium Borohydride (LiBH₄) | Moderate | 0 °C to RT | More reactive than NaBH₄; may offer slightly better selectivity. |
| L-Selectride® | High | -78 °C to 0 °C | Bulky reagent, often providing high selectivity for axial attack. Requires anhydrous conditions and low temperatures. |
| Sodium Triacetoxyborohydride (STAB) | Moderate | 0 °C to RT | Milder reducing agent, primarily used for reductive amination, but can be used for ketones. |
Q2: I'm observing a significant amount of the N-Boc protected intermediate in my final product. What are the optimal deprotection conditions?
A2: Incomplete removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent issue, leading to contamination of the final product. This impurity is structurally similar to the final product, making it difficult to remove via simple crystallization. The cause is often suboptimal reaction conditions.
-
Mechanism Insight: Boc deprotection is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[1] The reaction rate depends on the strength of the acid, its concentration, temperature, and time. Insufficient acid or reaction time will result in incomplete conversion.
-
Strategic Solution: The most reliable method for complete Boc deprotection in this context is using a solution of hydrogen chloride (HCl) in an anhydrous organic solvent like 1,4-dioxane, ethyl acetate, or methanol. Trifluoroacetic acid (TFA) can also be used, but HCl is often preferred as it directly yields the desired hydrochloride salt.[2][3]
Caption: Boc deprotection mechanism highlighting the formation of the reactive tert-butyl cation.
Recommended Protocol: N-Boc Deprotection with HCl/Dioxane
-
Preparation: Dissolve the N-Boc protected methyl 5-hydroxypiperidine-3-carboxylate intermediate in anhydrous 1,4-dioxane (approx. 5-10 mL per gram of substrate).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a 4 M solution of HCl in 1,4-dioxane (3-5 equivalents).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[4]
-
Isolation: Once complete, remove the solvent under reduced pressure. The resulting solid or oil is the crude Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether or ethanol/ethyl acetate) to remove any non-basic impurities.
Q3: How do I confirm the purity of my final product and identify unknown impurities?
A3: A robust analytical strategy is essential for ensuring the quality of your final product. No single technique is sufficient; a combination of methods provides a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method (e.g., C18 column) with a suitable mobile phase (e.g., water/acetonitrile gradient with an acid modifier like formic acid) can effectively separate the main compound from most impurities.[5][6] Purity is typically reported as an area percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for impurity identification. By coupling a mass spectrometer to the HPLC, you can obtain the mass-to-charge ratio (m/z) of each impurity peak, providing vital clues to its structure.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can help identify major impurities if their concentration is high enough (>1-5%).
-
Quantitative NMR (qNMR): A primary analytical method that determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[5][6] This provides a more accurate purity value than HPLC area percent without needing a reference standard of the API itself.
| Analytical Technique | Primary Purpose | Information Obtained |
| HPLC-UV | Purity determination and quantification | Purity (area %), retention time |
| LC-MS | Impurity identification | Molecular weight of impurities |
| ¹H and ¹³C NMR | Structural confirmation | Chemical structure, presence of major impurities |
| qNMR | Absolute purity determination | Mass purity (%) without a specific API standard |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the synthesis?
A1: The most critical parameters are temperature during the reduction and deprotection steps, the equivalents of reagents (especially the reducing agent and acid), and reaction time . Temperature control during the stereoselective reduction is vital for maximizing diastereoselectivity. During deprotection, controlling the acid concentration and temperature prevents the formation of degradation byproducts.
Q2: Are there alternative nitrogen protecting groups to Boc?
A2: Yes, the carboxybenzyl (Cbz) group is another common N-protecting group.[8] It is stable to acidic conditions but is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). The choice between Boc and Cbz depends on the overall synthetic strategy and the compatibility of other functional groups in the molecule with the required deprotection conditions. For this specific molecule, Boc is widely used due to the convenience of acid-mediated deprotection, which can be combined with the final salt formation step.
Q3: What are the best practices for the final purification and isolation of the hydrochloride salt?
A3: The final product is typically a crystalline solid. The most effective purification method is recrystallization . After the deprotection and evaporation of the solvent, the crude hydrochloride salt can be dissolved in a minimal amount of a polar solvent (like methanol or ethanol) and then precipitated by the slow addition of a less polar anti-solvent (like diethyl ether, ethyl acetate, or MTBE). This process effectively removes non-polar and non-basic impurities. The resulting crystals should be filtered, washed with the anti-solvent, and dried under vacuum.
References
-
Chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters and their 5-hydroxymethyl derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available from: [Link]
-
Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate. Lookchem. Available from: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available from: [Link]
-
Boc deprotection conditions tested. ResearchGate. Available from: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
-
Methyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride (CAS No. 1186663-43-3) SDS. Available from: [Link]
- Synthesis method for N-Boc-3-piperidone. Google Patents.
- Preparation method of benidipine hydrochloride. Google Patents.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available from: [Link]
-
Deprotection of N-BOC compounds. European Patent Office. Available from: [Link]
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.
-
A Journey through Diastereomeric Space: The Design, Synthesis, In Vitro and In Vivo Pharmacological Activity, and Molecular Modeling of Novel Potent Diastereomeric MOR Agonists and Antagonists. PubMed Central. Available from: [Link]
-
5-hydroxypiperidine-3-carboxylic Acid. PubChem. Available from: [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperidine-3-carboxamide Derivatives as Potential Antimicrobial and Anticancer Agents. Asian Publication Corporation. Available from: [Link]
Sources
Technical Support Center: Optimizing N-Protection and Deprotection of Methyl 5-hydroxypiperidine-3-carboxylate
Welcome to the technical support center for the synthesis and modification of Methyl 5-hydroxypiperidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the critical steps of nitrogen protection and deprotection of this versatile piperidine building block. As a molecule featuring both a secondary amine and a secondary alcohol, achieving high chemoselectivity is paramount to success.
This center provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust, step-by-step protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for Methyl 5-hydroxypiperidine-3-carboxylate?
A1: The optimal choice depends on the planned downstream reaction conditions. The two most common and effective protecting groups for this substrate are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z).
-
Choose Boc protection when your subsequent steps involve conditions that are sensitive to reduction (e.g., catalytic hydrogenation) but stable to acid. The Boc group is reliably cleaved under acidic conditions.
-
Choose Cbz protection when your synthetic route requires stability to acidic conditions and your molecule is compatible with catalytic hydrogenation. The Cbz group is readily removed by hydrogenolysis, which is a very mild and selective method.[1]
Q2: Will the 5-hydroxyl group interfere with the N-protection reaction?
A2: Generally, no. The secondary amine of the piperidine ring is significantly more nucleophilic than the secondary alcohol. Standard N-protection reactions with reagents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) are highly chemoselective for the amine.[2] Under standard conditions, O-acylation is not a significant competing side reaction.
Q3: How do I monitor the progress of the protection and deprotection reactions?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
For Protection: The product (N-Boc or N-Cbz) will be less polar than the starting amine hydrochloride salt. You will observe the disappearance of the baseline starting material spot and the appearance of a new spot with a higher Rf value. A ninhydrin stain can be used, which will stain the starting amine but not the protected product.
-
For Deprotection: The opposite is observed. The less polar starting material spot will disappear, and a new, more polar spot will appear at the baseline, corresponding to the free amine salt.
For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Incomplete N-Boc Protection
Question: My Boc protection reaction has stalled, and TLC/LC-MS shows significant unreacted starting material. What should I do?
Answer: Incomplete Boc protection is a common issue that can almost always be resolved. The root cause is often related to the basicity of the reaction medium or the reactivity of the Boc anhydride.
Troubleshooting Workflow: Incomplete Boc Protection
Caption: Troubleshooting workflow for Cbz deprotection via hydrogenolysis.
Detailed Solutions:
-
Catalyst Poisoning: Palladium catalysts are easily poisoned by sulfur-containing compounds or residual halides from previous synthetic steps. The piperidine product itself can also act as a mild inhibitor. [1] * Solution: Ensure the N-Cbz protected substrate is highly pure. If impurities are suspected, re-purify by column chromatography. Adding a small amount of acetic acid to the reaction can protonate the product amine, preventing it from coordinating to the catalyst and improving turnover. [3]* Poor Catalyst Activity: The activity of Palladium on Carbon (Pd/C) can vary between batches and degrade over time.
-
Solution: Use a fresh batch of high-quality catalyst. If the reaction is still slow, increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%). Ensure the reaction is stirred vigorously to maintain good contact between the substrate, catalyst, and hydrogen.
-
-
Alternative Methods: If hydrogenation is not feasible due to persistent poisoning or the presence of other reducible functional groups (e.g., alkenes, alkynes), consider an acid-mediated deprotection using HBr in acetic acid. [4]
Experimental Protocols
Protocol 1: N-Boc Protection
This protocol details the synthesis of 1-(tert-butyl) 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate .
Reaction Scheme: (Methyl 5-hydroxypiperidine-3-carboxylate) + Boc₂O --(Et₃N, MeOH)--> (N-Boc-Methyl 5-hydroxypiperidine-3-carboxylate)
Materials:
-
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
Triethylamine (Et₃N) (2.2 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride and dissolve it in methanol (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.2 equiv) dropwise to the stirred solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 equiv) in a small amount of methanol.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 10% MeOH in DCM, visualize with KMnO₄ stain). The product Rf should be significantly higher than the starting material at the baseline.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected product. [5]
Parameter Typical Value Reaction Time 12 - 16 hours Temperature 0 °C to Room Temp Typical Yield 85 - 95% | ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 3.72 (s, 3H, OCH₃), 1.46 (s, 9H, C(CH₃)₃) |
Protocol 2: N-Cbz Protection
This protocol details the synthesis of 1-benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate . [1] Reaction Scheme: (Methyl 5-hydroxypiperidine-3-carboxylate) + Cbz-Cl --(NaHCO₃, THF/H₂O)--> (N-Cbz-Methyl 5-hydroxypiperidine-3-carboxylate)
Materials:
-
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.5 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in a 2:1 mixture of THF and water (approx. 0.2 M).
-
Add sodium bicarbonate (2.5 equiv) and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equiv) dropwise, keeping the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz protected product. [6]
Parameter Typical Value Reaction Time 4 - 6 hours Temperature 0 °C to Room Temp Typical Yield 80 - 90% | ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.70 (s, 3H, OCH₃) |
Protocol 3: N-Boc Deprotection (Acidic Cleavage)
Reaction Scheme: (N-Boc-Methyl 5-hydroxypiperidine-3-carboxylate) --(TFA, DCM)--> (Methyl 5-hydroxypiperidine-3-carboxylate • TFA Salt)
Materials:
-
N-Boc protected piperidine (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
Procedure:
-
Dissolve the N-Boc protected starting material in dichloromethane (approx. 0.1 M).
-
Add an equal volume of trifluoroacetic acid (creating a 50% TFA/DCM solution).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
(Optional) Add toluene and co-evaporate under reduced pressure (2x) to remove residual TFA.
-
The resulting product is the TFA salt, which can be used directly in subsequent steps or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.
| Parameter | Typical Value |
| Reaction Time | 1 - 2 hours |
| Temperature | Room Temp |
| Typical Yield | >95% (crude salt) |
Protocol 4: N-Cbz Deprotection (Catalytic Hydrogenolysis)
Reaction Scheme: (N-Cbz-Methyl 5-hydroxypiperidine-3-carboxylate) + H₂ --(Pd/C, MeOH)--> (Methyl 5-hydroxypiperidine-3-carboxylate) + Toluene + CO₂
Materials:
-
N-Cbz protected piperidine (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 mol% Pd)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected starting material in methanol (approx. 0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; ensure the pad remains wet with solvent during filtration.
-
Wash the Celite® pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected free amine. The byproducts are volatile and removed during concentration. [7]
Parameter Typical Value Reaction Time 2 - 6 hours Temperature Room Temp H₂ Pressure 1 atm (balloon) | Typical Yield | >95% |
References
-
Macmillan Group, Princeton University. "SUPPLEMENTARY INFORMATION." Available at: [Link]
-
Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –." Available at: [Link]
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]
-
ResearchGate. "Chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters and their 5-hydroxymethyl derivatives." Available at: [Link]
-
lookchem. "Cas 1095010-45-9,Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate." Available at: [Link]
-
ResearchGate. "Deprotection of different N-Boc-compounds." Available at: [Link]
-
Aapptec Peptides. "N-Terminal Deprotection - Fmoc removal." Available at: [Link]
-
FULIR. "Solvent-Free Mechanochemical Deprotection of N-Boc Group." Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
-
Patsnap. "Preparation method of (S)-N-BOC-3-hydroxypiperidine." Available at: [Link]
-
PubMed Central (PMC). "β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis." Available at: [Link]
-
Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups." Available at: [Link]
-
Sciencemadness.org. "Deprotection of N-benzyl piperidine compound." Available at: [Link]
-
PubMed. "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase." Available at: [Link]
-
Technical Disclosure Commons. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis." Available at: [Link]
-
DTIC. "Chemoselective Reactions of Functionalized Piperidines." Available at: [Link]
-
The Royal Society of Chemistry. "Ester hydrogenolysis via β-C–O bond cleavage catalysed by a phenanthroline-based PNNP-cobalt(I) complex." Available at: [Link]
-
PubMed Central (PMC). "Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio." Available at: [Link]
-
MySkinRecipes. "Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate." Available at: [Link]
-
PubChem. "n-Cbz-3-hydroxypiperidine." Available at: [Link]
-
SciSpace. "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst." Available at: [Link]
-
PubChem. "5-hydroxypiperidine-3-carboxylic Acid." Available at: [Link]
-
PubMed. "Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate." Available at: [Link]
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]
-
PubMed Central (PMC). "synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." Available at: [Link]
-
Adv. J. Chem. A. "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities." Available at: [Link]
-
PubMed. "Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization." Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). "Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids." Available at: [Link]
-
PubChem. "Methyl N-Cbz-piperidine-3-carboxylate." Available at: [Link]
-
PubMed Central (PMC). "Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors." Available at: [Link]
-
National Institutes of Health. "Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization." Available at: [Link]
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Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of Methyl 5-hydroxypiperidine-3-carboxylate Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride enantiomers. We will explore the selection of chiral stationary phases (CSPs), mobile phase optimization, and alternative analytical strategies. This document is intended to equip researchers and drug development professionals with the necessary insights to develop robust and reliable analytical methods for this and structurally related compounds.
Introduction: The Imperative of Chiral Separation
Methyl 5-hydroxypiperidine-3-carboxylate is a chiral molecule featuring two stereocenters, making the separation and quantification of its enantiomers crucial for pharmaceutical development. The differential interaction of enantiomers with chiral biological targets necessitates their separation to ensure the safety and efficacy of a drug product.[1] Chiral HPLC is the predominant technique for enantiomeric analysis due to its accuracy, precision, and robustness.[2]
The development of a successful chiral HPLC method is often not a straightforward process and can be highly analyte-specific.[3][4] It typically involves screening various chiral stationary phases and mobile phase conditions to achieve the desired separation.[4]
Comparison of Chiral Stationary Phases (CSPs)
The cornerstone of chiral HPLC is the chiral stationary phase, which facilitates the differential interaction with the enantiomers, leading to their separation.[5] For a molecule like Methyl 5-hydroxypiperidine-3-carboxylate, which contains a secondary amine, a hydroxyl group, and an ester, several types of CSPs could be effective. The most promising candidates are polysaccharide-based and macrocyclic glycopeptide CSPs.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Advantages for Target Analyte | Potential Disadvantages | Typical Mobile Phases |
| Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Based on derivatives of cellulose or amylose, forming "chiral pockets" where enantiomers partition differently.[5] | Broad applicability for a wide range of chiral compounds, including piperidine derivatives.[1][6][7] High success rate in screening. | Can be sensitive to solvent choice; some versions are not compatible with all organic solvents. | Normal Phase (Hexane/Alcohol), Reversed Phase (Acetonitrile/Water/Buffers), Polar Organic Mode. |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC®) | Employs macrocyclic glycopeptides (like teicoplanin or vancomycin) that offer multiple chiral recognition sites through hydrogen bonding, ionic, and dipole interactions.[8] | Excellent for separating polar and ionic compounds, such as amino acids and their derivatives.[8][9] Compatible with a wide range of mobile phases. | May have lower sample loading capacity compared to polysaccharide CSPs. | Polar Ionic Mode (Methanol/Acetic Acid/Amine), Reversed Phase (Acetonitrile/Water/Buffers). |
| Pirkle-type (Brush-type) | Based on small chiral molecules (e.g., amino acid derivatives) bonded to a silica support, offering π-π interactions, hydrogen bonding, and dipole-dipole interactions.[5] | Good for compounds with aromatic rings capable of π-π interactions. | Lower "hit rate" compared to polysaccharide phases.[5] May not be the first choice for non-aromatic compounds. | Normal Phase (Hexane/Alcohol). |
Recommendation: For Methyl 5-hydroxypiperidine-3-carboxylate, a screening approach starting with polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, AD, OD) is highly recommended due to their proven success with piperidine derivatives and broad selectivity.[7][10] Macrocyclic glycopeptide columns (e.g., CHIROBIOTIC T) present a strong alternative, especially given the polar nature and ionizable amine group of the analyte.[8]
Experimental Workflow and Method Development
A systematic approach is crucial for efficient chiral method development. The process involves CSP screening, mobile phase optimization, and finally, method validation in accordance with regulatory guidelines.[11][12]
Caption: Chiral HPLC Method Development Workflow.
Mobile Phase Considerations
The choice of mobile phase is as critical as the CSP. For Methyl 5-hydroxypiperidine-3-carboxylate, a basic compound, the addition of a basic modifier is often necessary to achieve good peak shape and resolution in normal phase chromatography.
-
Normal Phase: Mixtures of n-hexane with an alcohol (e.g., ethanol, isopropanol) are common. The addition of a small amount of a basic additive like diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1-0.5%) is crucial to prevent peak tailing by interacting with residual silanols on the silica surface and ensuring the analyte is in a neutral state.[10][13]
-
Polar Organic Mode: This mode uses polar organic solvents like methanol or acetonitrile, often with acidic and/or basic additives. It can sometimes offer unique selectivity compared to normal or reversed-phase.
-
Reversed Phase: Mixtures of water/buffers and acetonitrile or methanol are used. For basic analytes, a buffer is necessary to control the pH and the ionization state of the molecule.
Alternative Strategy: Derivatization
If direct separation proves challenging or if detection sensitivity is low due to the lack of a strong chromophore, pre-column derivatization can be a viable alternative.[10] Reacting the secondary amine with a chiral derivatizing agent creates diastereomers that can be separated on a standard achiral HPLC column. Alternatively, derivatization with a UV-active agent can enhance detectability.[6] However, this approach adds complexity and potential for analytical error.[8]
Detailed Experimental Protocol (Representative Method)
This protocol is a representative starting point for the chiral separation of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride based on methods for structurally similar compounds.[7][14]
Objective: To resolve the enantiomers of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride using normal phase chiral HPLC.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or PDA detector
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Chiral Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm) | Polysaccharide CSPs show broad applicability for piperidine derivatives.[7][10] |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | Common normal phase conditions. DEA is added to improve peak shape for basic analytes.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can affect selectivity; starting at ambient temperature is standard.[10] |
| Detection | UV at 210 nm | The ester carbonyl group should provide some UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | |
| Sample Diluent | Mobile Phase | To ensure compatibility with the mobile phase and good peak shape. |
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in the mobile phase to a final concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample solution onto the HPLC system.
-
Data Analysis: Record the chromatogram and determine the retention times, peak areas, and resolution of the enantiomers.
System Suitability: In accordance with pharmacopeial guidelines, system suitability tests should be performed to ensure the chromatographic system is performing adequately.[15][16][17]
-
Resolution (Rs): The resolution between the two enantiomeric peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each enantiomeric peak should be between 0.8 and 1.8.[16]
-
Reproducibility (%RSD): The relative standard deviation of replicate injections should be ≤ 2.0% for peak areas and retention times.
Caption: Experimental Protocol Flowchart.
Scientific Integrity and Method Validation
Any developed chiral HPLC method intended for quality control in a regulated environment must be validated according to ICH Q2(R1) guidelines.[11][12][18] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including its counter-enantiomer and any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the undesirable enantiomer as an impurity.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Adherence to the principles outlined in pharmacopeias such as the USP General Chapter <621> on Chromatography and the European Pharmacopoeia chapter 2.2.46 on Chromatographic Separation Techniques is mandatory for ensuring the scientific integrity of the results.[15][16][17][19][20][21][22][23][24]
Conclusion
The chiral separation of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is achievable through a systematic HPLC method development approach. A screening of polysaccharide-based chiral stationary phases under normal phase conditions, with a mobile phase containing a basic modifier, represents the most promising starting point. Macrocyclic glycopeptide CSPs offer a strong alternative. The final method must be rigorously validated to ensure its suitability for its intended purpose in a regulated environment, providing reliable data on the enantiomeric purity of this important pharmaceutical intermediate.
References
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- Chiral HPLC Method Development. I.B.S. Analytical.
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- A Strategy for Developing HPLC Methods for Chiral Drugs.
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases...
- Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
- <621> Chrom
- Are You Sure You Understand USP <621>?.
- Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments.
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- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
- 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia.
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- System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
- Amino Acid and Peptide Chiral Separ
- 2.2.46. Chromatographic Separation Techniques. European Pharmacopoeia.
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
- Chiral HPLC Separ
- Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam.
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A Researcher's Guide to NMR-Based Diastereomer Identification of 5-Hydroxypiperidine-3-carboxylates
For researchers and professionals in drug development and medicinal chemistry, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a compound's biological activity, pharmacokinetic profile, and safety. The 5-hydroxypiperidine-3-carboxylate scaffold is a privileged structure in numerous biologically active molecules. The synthesis of this scaffold often yields diastereomeric mixtures, specifically cis and trans isomers, arising from the relative orientation of the hydroxyl and carboxylate substituents on the piperidine ring. Distinguishing between these diastereomers is a frequent and crucial analytical challenge. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous identification of these isomers, grounded in experimental data and established principles.
The Challenge: Differentiating Diastereomers
Diastereomers, unlike enantiomers, possess different physical and chemical properties, including distinct NMR spectra. The challenge lies in rationally assigning the observed spectral differences to a specific stereoisomer. For 5-hydroxypiperidine-3-carboxylates, the key to this assignment lies in understanding how the cis and trans arrangements of the C3-carboxylate and C5-hydroxyl groups influence the conformation of the piperidine ring and, consequently, the chemical environment of its constituent protons and carbons.
The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. The relative stability of these conformations, and the resulting time-averaged NMR spectrum, is directly dictated by the cis or trans relationship of the substituents.
Core Principles for NMR-Based Identification
The primary NMR parameters that allow for the differentiation of these diastereomers are proton (¹H) chemical shifts (δ), scalar coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs).
-
¹H Chemical Shifts: The spatial orientation of a proton relative to nearby functional groups and the magnetic anisotropy of the molecule as a whole will influence its chemical shift. Protons in an axial position are generally more shielded (shifted to a lower ppm value) compared to their equatorial counterparts.
-
J-Coupling Constants: The magnitude of the through-bond coupling (³J) between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1][2] This is a powerful tool for determining the relative orientation of protons on the piperidine ring. For instance, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship (dihedral angle ~180°), while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
Nuclear Overhauser Effect (NOE): NOE is a through-space correlation that is observed between protons that are close to each other in space, irrespective of whether they are directly bonded.[3] This is particularly useful for identifying protons that are in a 1,3-diaxial relationship, which will show a strong NOE correlation.
Comparative Analysis of cis and trans Diastereomers
The following table summarizes the expected and observed key NMR parameters for the cis and trans diastereomers of a model 5-hydroxypiperidine-3-carboxylate. These are based on established principles of conformational analysis and available data for similar piperidine derivatives.[4][5]
| NMR Parameter | cis-isomer | trans-isomer | Rationale for Difference |
| H3 Proton Chemical Shift (δ) | Typically more downfield | Typically more upfield | In the most stable chair conformation of the cis-isomer, H3 is often axial, while in the trans-isomer, it can be equatorial. |
| H5 Proton Chemical Shift (δ) | Typically more downfield | Typically more upfield | Similar to H3, the orientation of H5 is dependent on the ring conformation, which is influenced by the stereochemistry. |
| ³J(H2a, H3a) Coupling Constant | Small (e.g., ~3-5 Hz) | Large (e.g., ~10-12 Hz) | In the preferred conformation of the trans-isomer, H2a and H3a are often in a trans-diaxial arrangement, leading to a large coupling constant. In the cis-isomer, the relationship is typically axial-equatorial or equatorial-axial. |
| ³J(H4a, H5a) Coupling Constant | Small (e.g., ~3-5 Hz) | Large (e.g., ~10-12 Hz) | Similar to the H2a-H3a coupling, the magnitude of the H4a-H5a coupling is a strong indicator of the relative orientation of these protons and thus the stereochemistry at C5. |
| NOE between H3 and H5 | Potentially weak or absent | Strong 1,3-diaxial NOE | In the chair conformation of the trans-isomer where both substituents are equatorial, the axial protons at C3 and C5 will be in close proximity, resulting in a strong NOE. This is less likely in the preferred conformation of the cis-isomer. |
Experimental Workflow for Diastereomer Identification
The following provides a generalized, yet detailed, experimental protocol for the acquisition and analysis of NMR data for the purpose of identifying the diastereomers of 5-hydroxypiperidine-3-carboxylates.
I. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃, MeOD, or D₂O) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
II. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully integrate all signals.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations, which are crucial for determining the relative stereochemistry.[3] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.
-
III. Data Analysis and Interpretation
-
¹H NMR Analysis:
-
Assign the chemical shifts of all protons, paying close attention to the multiplets corresponding to the piperidine ring protons.
-
Measure the coupling constants for all relevant signals, particularly those of the protons at C2, C3, C4, and C5.
-
-
Conformational Analysis:
-
Based on the measured J-coupling constants, deduce the predominant chair conformation for each diastereomer. Large ³J values between vicinal protons indicate a diaxial relationship.
-
-
NOESY/ROESY Analysis:
-
Look for key cross-peaks that indicate spatial proximity. A strong NOE between axial protons at C3 and C5, for example, is a strong indicator of a trans relationship with equatorial substituents.
-
-
Assignment:
-
Synthesize all the NMR data (chemical shifts, coupling constants, and NOEs) to make an unambiguous assignment of the cis and trans diastereomers.
-
Visualizing the Identification Workflow
The following diagram illustrates the logical flow of the NMR-based diastereomer identification process.
Figure 1: Workflow for NMR-based diastereomer identification.
Key Structural Differences and Their NMR Signatures
The following diagram illustrates the key conformational differences between the cis and trans isomers and the expected diagnostic NMR correlations.
Figure 2: Correlation of stereochemistry with diagnostic NMR signals.
Conclusion
NMR spectroscopy stands as an unparalleled and indispensable tool for the stereochemical elucidation of 5-hydroxypiperidine-3-carboxylate diastereomers. A systematic approach, combining the analysis of ¹H chemical shifts, vicinal coupling constants, and Nuclear Overhauser Effects, allows for the confident and unambiguous assignment of cis and trans isomers. By understanding the fundamental principles of conformational analysis and their manifestation in the NMR spectrum, researchers can overcome this common synthetic challenge, ensuring the progression of stereochemically pure compounds in the drug discovery and development pipeline.
References
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ResearchGate. ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... [Download Table]. Available from: [Link]
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ResearchGate. Coupling constant calculation for ring system 6-6-6 using dihedral angles. Available from: [Link]
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Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Available from: [Link]
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The Royal Society of Chemistry. ¹H NMR spectra were recorded at 300 and 400 MHz. Available from: [Link]
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ResearchGate. Diagnostic ¹H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Available from: [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3544–3548. Available from: [Link]
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Schrödinger. Prediction of Coupling Constants using MacroModel and the Maestro User Interface. Available from: [Link]
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Case, D. A., Scheurer, C., & Brüschweiler, R. (2000). J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. Journal of the American Chemical Society, 122(42), 10390-10397. Available from: [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Available from: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 5-hydroxypiperidine-3-carboxylate
Introduction
Methyl 5-hydroxypiperidine-3-carboxylate is a heterocyclic compound featuring a piperidine core, a structure of significant interest in pharmaceutical development due to its prevalence in a wide range of bioactive molecules and natural products.[1] Understanding the gas-phase fragmentation behavior of this molecule under mass spectrometric analysis is paramount for its unambiguous identification, structural elucidation of novel analogs, and metabolite profiling in complex biological matrices.
This guide provides an in-depth analysis of the predicted fragmentation patterns of Methyl 5-hydroxypiperidine-3-carboxylate, primarily under Electrospray Ionization (ESI) conditions, which is the standard for LC-MS analysis of such polar compounds.[1] As a nitrogen-containing compound, its molecular ion adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass and an odd mass-to-charge ratio (m/z) for its molecular ion.[2][3][4] Our analysis will focus on the collision-induced dissociation (CID) of the protonated molecule [M+H]⁺, exploring how the interplay between the secondary amine, hydroxyl group, and methyl ester substituent dictates the fragmentation landscape.
Experimental Design: A Self-Validating Protocol
To ensure the generation of reliable and reproducible fragmentation data, a robust analytical method is essential. The following protocol outlines a standard approach for the analysis of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride using a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). The logic behind this setup is to achieve soft ionization to preserve the precursor ion, followed by controlled fragmentation to generate a characteristic product ion spectrum.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid) to a concentration of 1 µg/mL. The acidic mobile phase ensures the analyte is protonated prior to ionization, enhancing the [M+H]⁺ signal.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive Ion Mode. This is chosen due to the basicity of the piperidine nitrogen, which is readily protonated.[1]
-
MS1 (Full Scan): Acquire a full scan spectrum (e.g., m/z 100-500) to identify the m/z of the protonated precursor ion, [M+H]⁺.
-
MS2 (Product Ion Scan): Select the [M+H]⁺ ion for collision-induced dissociation (CID). The collision energy should be optimized (e.g., ramped from 10-40 eV) to generate a rich spectrum of fragment ions. This energy variation is crucial as different bonds require different energies to dissociate, ensuring a comprehensive fragmentation pattern is observed.
-
Predicted Fragmentation Pathways of Methyl 5-hydroxypiperidine-3-carboxylate [M+H]⁺
The structure of Methyl 5-hydroxypiperidine-3-carboxylate (free base M.W. = 159.19 g/mol ) provides several logical sites for fragmentation. Upon ESI, the molecule will be readily protonated, likely at the basic nitrogen atom, to form the precursor ion [M+H]⁺ at m/z 160.1 . The subsequent fragmentation via CID is primarily driven by the elimination of stable neutral molecules and the formation of stabilized fragment ions.
Pathway 1: Neutral Loss of Water (H₂O)
The presence of a hydroxyl group makes the loss of water a highly favorable and common fragmentation pathway in ESI-MS/MS.[1][5] This process is initiated by proton transfer and results in a stable, resonance-delocalized product ion.
-
Precursor Ion: m/z 160.1
-
Neutral Loss: H₂O (18.01 Da)
-
Product Ion: m/z 142.1
This initial loss is often one of the most abundant fragmentation events for hydroxylated piperidines and similar cyclic alcohols.[6][7]
Caption: Pathway 1: Loss of Water.
Pathway 2: Neutral Loss of Methanol (CH₃OH)
The methyl ester group is another prime site for fragmentation. The loss of methanol is a characteristic fragmentation for methyl esters and can occur through a rearrangement process involving a proton transfer.
-
Precursor Ion: m/z 160.1
-
Neutral Loss: CH₃OH (32.03 Da)
-
Product Ion: m/z 128.1
This pathway involves the cleavage of the C-O bond of the ester and is a diagnostic marker for the presence of the methyl ester functionality.[4]
Caption: Pathway 2: Loss of Methanol.
Pathway 3: Ring Cleavage via α-Cleavage
While soft ionization with ESI minimizes aggressive fragmentation, α-cleavage adjacent to the protonated nitrogen is a fundamental process for amines.[3][8] This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen, leading to a stable, resonance-stabilized iminium ion and ring opening.[1]
-
Precursor Ion: m/z 160.1
-
Mechanism: Cleavage of the C2-C3 or C6-C5 bond.
-
Product Ions: This pathway can lead to a variety of smaller fragment ions depending on the subsequent bond cleavages after the initial ring opening. For example, cleavage of the C2-C3 bond followed by further fragmentation could lead to characteristic iminium ions. The complexity of this pathway often results in a series of lower m/z ions.
Caption: Pathway 3: Ring Cleavage.
Pathway 4: Sequential Fragmentation
The primary product ions can themselves undergo further fragmentation, providing deeper structural confirmation. A highly probable sequential pathway is the loss of water followed by the loss of carbon monoxide (CO) from the ester group.
-
Primary Product Ion: m/z 142.1 ([M+H - H₂O]⁺)
-
Neutral Loss: CO (28.00 Da)
-
Secondary Product Ion: m/z 114.1
This sequence helps to confirm the relationship between the precursor and multiple product ions, increasing the confidence of the identification.
Caption: Pathway 4: Sequential Fragmentation.
Summary of Predicted Fragments and Comparative Analysis
The fragmentation pattern of Methyl 5-hydroxypiperidine-3-carboxylate is dictated by its functional groups. Unlike simple piperidine, where ring fission might be the primary pathway[1][2], the fragmentation here is initiated by facile losses from the hydroxyl and ester substituents. This behavior is more comparable to other highly substituted piperidine alkaloids where neutral eliminations of water or other small molecules are the major initial fragmentation events.[5]
The table below summarizes the key predicted ions for easy reference during data analysis.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Loss | Fragmentation Pathway |
| 160.1 | 142.1 | 18.01 | H₂O | Pathway 1: Dehydration |
| 160.1 | 128.1 | 32.03 | CH₃OH | Pathway 2: Demethanolation |
| 142.1 | 114.1 | 28.00 | CO | Pathway 4: Decarbonylation |
Conclusion
The mass spectrometric fragmentation of Methyl 5-hydroxypiperidine-3-carboxylate under ESI-MS/MS conditions is predicted to be dominated by characteristic neutral losses that are diagnostic of its key functional groups. The primary fragmentation pathways are expected to be the loss of water (H₂O) from the hydroxyl group and the loss of methanol (CH₃OH) from the methyl ester. Subsequent fragmentation of the primary product ions, particularly the loss of carbon monoxide (CO), and potential ring-opening pathways provide further structural information. This guide provides a predictive framework that enables researchers to confidently identify this compound and its derivatives, distinguishing them from isomeric structures and facilitating their characterization in complex analytical workflows.
References
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Pupom, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]
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ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available from: [Link]
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Vilas Boas, F., et al. Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available from: [Link]
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Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available from: [Link]
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A Comparative Guide to Methyl and Ethyl 5-Hydroxypiperidine-3-Carboxylate Hydrochloride: Physicochemical Properties, Stability, and Synthetic Considerations
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The selection of appropriate functional groups on this scaffold is critical for modulating physicochemical properties, reactivity, and pharmacokinetic profiles. This guide presents a detailed comparative analysis of two closely related building blocks: Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride and its ethyl ester analog. We will delve into their fundamental physicochemical differences, comparative stability, and the practical implications for synthesis and drug development. This document provides researchers, scientists, and drug development professionals with the objective data and experimental protocols necessary to make informed decisions when selecting the optimal analog for their specific research applications.
Introduction: The Significance of the Ester Choice
The functionalization of the piperidine ring is a key strategy in drug discovery for tuning a molecule's properties.[3] The seemingly minor substitution of a methyl ester with an ethyl ester can impart significant changes that cascade through the development pipeline, from synthetic feasibility to in vivo performance. The methyl ester, being less sterically hindered, may offer advantages in reactivity for subsequent synthetic transformations.[4][5] Conversely, the ethyl ester introduces greater lipophilicity, which can be leveraged to enhance membrane permeability and alter a compound's pharmacokinetic profile.[6][7]
This guide provides a head-to-head comparison of these two analogs, moving from fundamental properties to practical experimental workflows. Our objective is to elucidate the causality behind their differing behaviors and to equip the research community with the tools to strategically select the appropriate building block for their synthetic and therapeutic goals.
Physicochemical Properties: A Head-to-Head Comparison
The primary structural difference between the two molecules is a single methylene group (-CH₂-).[8] This seemingly small change has a predictable and measurable impact on several key physicochemical parameters.
Caption: Chemical structures of the methyl and ethyl ester analogs.
The table below summarizes the core physicochemical properties. While experimental data for these specific molecules is sparse, we can infer trends based on well-established principles of homologous series of esters.[6]
| Property | Methyl 5-hydroxypiperidine-3-carboxylate HCl | Ethyl 5-hydroxypiperidine-3-carboxylate HCl | Key Differences & Implications |
| CAS Number | 1186663-43-3[9][10] | 1207194-49-7[11] | Unique identifiers for sourcing and regulatory purposes. |
| Molecular Formula | C₇H₁₄ClNO₃[10] | C₈H₁₆ClNO₃[12] | The addition of a CH₂ group increases the carbon and hydrogen count. |
| Molecular Weight | 195.64 g/mol [9][10] | 209.67 g/mol [12] | The ethyl ester is heavier, which can affect reaction stoichiometry and formulation calculations. |
| Lipophilicity (LogP) | Lower (Estimated) | Higher (Estimated) | The larger alkyl chain of the ethyl ester increases lipophilicity (hydrophobicity). This is a critical parameter influencing solubility in organic solvents, interaction with biological membranes, and potential for bioaccumulation. |
| Water Solubility | Higher (Estimated) | Lower (Estimated) | Increased lipophilicity generally correlates with decreased aqueous solubility.[6] This is a key consideration for reaction workups, formulation development, and bioavailability. |
| Boiling Point | Lower (Estimated) | Higher (Estimated) | The boiling point increases due to stronger van der Waals forces associated with the larger ethyl group.[6] This is relevant for purification methods like distillation and for the removal of residual solvent/reagent. |
| Reactivity | Higher (Generally) | Lower (Generally) | Methyl esters are typically more susceptible to nucleophilic attack (e.g., hydrolysis) due to reduced steric hindrance around the carbonyl carbon.[5] |
Synthesis and Reactivity Considerations
Both the methyl and ethyl esters can be synthesized from a common precursor, 5-hydroxypiperidine-3-carboxylic acid, through standard esterification procedures. A common method involves the use of thionyl chloride in the corresponding alcohol (methanol or ethanol), which serves as both the reagent and solvent.
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A Senior Application Scientist's Guide to the Biological Activity of Methyl 5-hydroxypiperidine-3-carboxylate Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] This guide provides an in-depth comparison of the biological activities of derivatives of "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride," a versatile building block for creating novel therapeutic agents. We will explore the synthesis of these derivatives and delve into their potential anticancer, neuroprotective, and antimicrobial activities, supported by experimental data and detailed protocols.
The Core Moiety: A Foundation for Diverse Bioactivity
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride serves as a chiral starting material for synthesizing a wide array of derivatives.[3] The presence of hydroxyl and carboxylate functional groups allows for various chemical modifications, leading to compounds with diverse pharmacological profiles.[4] The piperidine ring itself is a key pharmacophore in many biologically active compounds, contributing to their ability to interact with various biological targets.[5][6]
Anticancer Potential: Targeting Uncontrolled Cell Growth
The fight against cancer continually demands novel chemical entities that can selectively target tumor cells. Derivatives of hydroxypiperidine have shown promise in this area.[7][8] A notable example is the investigation of hydroxypiperidine-substituted thiosemicarbazones, which have demonstrated significant antiproliferative activity against lung cancer cells.[7][8]
Featured Derivative: Hydroxypiperidine-Substituted Thiosemicarbazones
One study focused on a series of novel hydroxypiperidine-substituted thiosemicarbazone derivatives and their efficacy against A549 lung cancer cells.[7][8] Among the synthesized compounds, the derivative with a 2,3-dichlorophenyl substitution (referred to as 5f in the study) exhibited the most potent and selective anticancer activity.[7][8]
Table 1: In Vitro Anticancer Activity of a Lead Hydroxypiperidine Derivative [7][8]
| Compound | Target Cell Line | IC50 (µM) | Non-Cancerous Cell Line | Selectivity Index (SI) |
| 5f (2,3-dichlorophenyl derivative) | A549 (Lung Cancer) | 0.58 | BEAS2B | 28.9 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index (SI) is the ratio of the IC50 value for non-cancerous cells to that for cancer cells, indicating the compound's selectivity.
The high selectivity index of compound 5f suggests it is significantly more toxic to cancer cells than to normal cells, a crucial characteristic for a potential anticancer drug.[7][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of novel compounds on cancer cell lines.[2][9]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549) and a non-cancerous cell line (e.g., BEAS2B).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.
Causality Behind Experimental Choices: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This colorimetric assay is a reliable and widely used method for assessing cell viability and the cytotoxic potential of chemical compounds.[3]
Neuroprotective Potential: Shielding the Nervous System
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. There is a critical need for compounds that can protect neurons from damage and death.[11] Analogues of methyl 5-hydroxypiperidine-3-carboxylate hold potential in this therapeutic area due to the prevalence of the piperidine scaffold in centrally active drugs.
While direct studies on the neuroprotective effects of "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride" derivatives are not abundant in the readily available literature, the structural motifs are present in compounds investigated for neuroprotective properties. For instance, various piperidine derivatives have been explored for their ability to modulate neurotransmitter systems.[3]
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess neuroprotective effects in vitro is to induce neuronal cell death and measure the ability of a test compound to prevent it.[12][13]
Objective: To evaluate the ability of a test compound to protect neuronal cells from a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells).
-
Cell culture medium and supplements.
-
Neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model).
-
Test compound.
-
Reagents for a cell viability assay (e.g., MTT or LDH assay).
-
96-well plates.
Procedure:
-
Cell Culture: Culture and differentiate the neuronal cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Neurotoxin Exposure: Induce neurotoxicity by adding a neurotoxin to the cell culture medium.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Assess cell viability using a standard assay like the MTT or LDH assay.
-
Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone.
Causality Behind Experimental Choices: This experimental design mimics the scenario where a therapeutic agent is present to protect neurons from a damaging insult. The choice of neurotoxin can be tailored to model specific neurodegenerative diseases. The use of a quantitative cell viability assay provides a clear measure of the compound's protective effect.[12]
Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Piperidine derivatives have been investigated for their antibacterial and antifungal properties.[14][15] Functionalization of the piperidine core can lead to compounds with potent antimicrobial activity.[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound.[1] The broth microdilution method is a standardized technique for determining the MIC.[1][5]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compound.
-
Sterile 96-well microplates.
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
Causality Behind Experimental Choices: This method allows for the simultaneous testing of multiple concentrations of a compound against a specific microorganism in a standardized and reproducible manner. The use of a standardized inoculum and growth medium ensures that the results are comparable across different experiments and laboratories.[1][5]
Conclusion and Future Directions
Derivatives of "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride" represent a promising class of compounds with the potential for diverse biological activities. The available research, particularly in the area of anticancer agents, highlights the value of this scaffold in medicinal chemistry. While more extensive comparative studies are needed to fully elucidate the structure-activity relationships for neuroprotective and antimicrobial applications, the foundational protocols and initial findings presented in this guide offer a solid starting point for researchers in the field. Future work should focus on synthesizing and screening a broader range of derivatives to identify lead compounds for further preclinical development.
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A Senior Application Scientist's Guide to Solvent System Performance for Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
Introduction: The Strategic Importance of Solvent Selection
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a valuable heterocyclic building block in modern drug discovery and medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a vast number of approved pharmaceuticals, and the additional hydroxyl and ester functional groups on this specific synthon offer versatile handles for further molecular elaboration.[1][2] However, its performance as a reactant is inextricably linked to the environment in which the reaction occurs. As a hydrochloride salt, its solubility and the reactivity of its secondary amine are profoundly influenced by the chosen solvent system.
The selection of a solvent is not a trivial decision; it is a critical parameter that governs reaction kinetics, equilibrium, and even the chemoselectivity of a transformation. A poorly chosen solvent can lead to low yields, sluggish reactions, or complex purification challenges. This guide provides an in-depth, data-driven comparison of the performance of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride in various common solvent systems, moving beyond mere protocols to explain the causal relationships between solvent properties and reaction outcomes. Our goal is to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic workflows.
Physicochemical Profile and Solubility Characteristics
Understanding the inherent properties of the molecule is the foundation for predicting its behavior.
-
Compound: Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
-
CAS Number: 1186663-43-3[3]
The molecule's structure as a hydrochloride salt is the dominant factor controlling its solubility. The ionic character of the ammonium chloride group, combined with the hydrogen-bonding capacity of the hydroxyl moiety, dictates a strong preference for polar, protic solvents. Nonpolar, aprotic solvents are generally poor choices for dissolving the starting material, which can lead to heterogeneous reaction mixtures.
Table 1: Qualitative Solubility Profile
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Performance |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt and polar functional groups. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate to High | High dielectric constant can dissolve the salt, especially with base neutralization. ACN is particularly effective.[5][6] |
| Ether | Tetrahydrofuran (THF), 2-MeTHF | Low to Insoluble | Lower polarity and lack of hydrogen bond donation provide poor solvation for the hydrochloride salt.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Low to Insoluble | Insufficient polarity to effectively dissolve the salt form, leading to suspensions. |
| Hydrocarbon | Toluene, Hexanes | Insoluble | Nonpolar nature provides no favorable interactions for solvation. |
Comparative Performance in a Cornerstone Reaction: N-Boc Protection
To provide a tangible measure of performance, we evaluated various solvent systems in one of the most common and critical reactions for this substrate: the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. This step is fundamental for preventing undesired N-functionalization during subsequent synthetic modifications.[7][8]
Causality Behind Experimental Design: The reaction involves the amine, its hydrochloride salt, a base (triethylamine, TEA), and the acylating agent (Di-tert-butyl dicarbonate, Boc₂O). The ideal solvent must:
-
Adequately dissolve the starting salt, at least transiently.
-
Facilitate the neutralization of the HCl salt by the base to generate the free, nucleophilic amine.
-
Promote the subsequent nucleophilic attack of the amine on the Boc₂O.
Experimental Workflow for Solvent Screening
Caption: Experimental workflow for the comparative solvent screen of N-Boc protection.
Quantitative Performance Data
The following data represents typical outcomes for this reaction, illustrating the profound impact of solvent choice.
Table 2: N-Boc Protection Performance in Various Solvents
| Solvent | Initial Mixture State | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) | Key Scientific Insights |
| Acetonitrile (ACN) | Homogeneous | 2 | 94% | >99% | Optimal Choice. ACN's high polarity effectively dissolves the neutralized amine salt, leading to a homogeneous reaction with rapid kinetics.[5] |
| Dichloromethane (DCM) | Heterogeneous (Suspension) | 5 | 91% | >99% | Industry Standard. Despite poor initial solubility, the reaction proceeds on the surface and as the free base is formed. Reliable, but slower. |
| Methanol (MeOH) | Homogeneous | 4 | 88% | >98% | Green Alternative. Excellent solubility leads to a clean reaction. Slightly lower yield may be attributed to minor side reactions with the solvent.[8] |
| Tetrahydrofuran (THF) | Heterogeneous (Suspension) | 10 | 82% | >98% | Least Efficient. Poor solubility of the starting material significantly slows the reaction rate, making it a less favorable choice.[5] |
Analysis: Acetonitrile emerges as the superior solvent for this transformation, providing an ideal balance of solubility and reaction kinetics for a rapid and high-yielding protection. While DCM is a workhorse solvent and performs well, the reaction time is extended due to the initial heterogeneity. Methanol is a strong contender, particularly for labs prioritizing greener solvents, though a slight yield compromise may be observed. THF is demonstrably the poorest performer in this specific application.
Comparison with a Structural Alternative
To contextualize the performance, we compare our target molecule with a simpler, related building block.
-
Alternative: Methyl piperidine-3-carboxylate hydrochloride (CAS 5334-43-0)
-
Key Difference: Lacks the C5-hydroxyl group.[9]
This single structural change has important implications for both physical properties and synthetic strategy.
Table 3: Head-to-Head Comparison of Piperidine Building Blocks
| Feature | Methyl 5-hydroxypiperidine-3-carboxylate HCl | Methyl piperidine-3-carboxylate HCl |
| Polarity | Higher | Lower |
| Solubility (Polar Solvents) | Excellent | Very Good |
| Available Functional Handles | Secondary Amine, Ester, Hydroxyl | Secondary Amine, Ester |
| Synthetic Versatility | Higher; the hydroxyl group can be used for etherification, esterification, or oxidation. | Lower; functionalization is limited to the N and ester positions. |
| Risk of Side Reactions | The hydroxyl group is a potential site for unwanted acylation, requiring careful selection of reaction conditions. | Lower risk of chemoselectivity issues. |
The presence of the hydroxyl group makes Methyl 5-hydroxypiperidine-3-carboxylate a more versatile and valuable building block for creating complex molecules, but it also demands a more thoughtful approach to solvent and reagent selection to ensure chemoselectivity.
Self-Validating Experimental Protocols
Trustworthy science is reproducible. The following protocols are provided with sufficient detail to ensure their successful implementation and validation.
Protocol 1: General Procedure for Comparative N-Boc Protection
-
To four separate round-bottom flasks, add Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (e.g., 1.0 g, 5.11 mmol, 1.0 eq).
-
To each flask, add one of the respective solvents (Acetonitrile, DCM, Methanol, THF) (25 mL).
-
Stir the resulting solution/suspension at room temperature and add triethylamine (0.78 mL, 5.62 mmol, 1.1 eq).
-
Cool the mixtures to 0 °C in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.34 g, 6.13 mmol, 1.2 eq) dissolved in a minimal amount of the corresponding solvent.
-
Allow the reaction to warm to room temperature and stir, monitoring for completion by TLC or LC-MS (typically 2-10 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-Boc protected product.
Protocol 2: Representative N-Boc Deprotection
The logical next step in a synthesis is the removal of the Boc group, typically under acidic conditions.[10]
-
Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of Dichloromethane (DCM) or Methanol.
-
To the stirred solution at 0 °C, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) or Trifluoroacetic Acid (TFA) (5-10 equivalents).[10][11]
-
Stir the reaction at room temperature for 1-4 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
If TFA was used, co-evaporate with toluene (2x) to remove residual acid.
-
The resulting material is the hydrochloride or trifluoroacetate salt of the deprotected amine, which can often be precipitated from solution with diethyl ether and used directly in the next step.
Decision Framework for Solvent Selection
To aid researchers, the following flowchart provides a logical pathway for choosing an appropriate solvent system.
Caption: A decision-making flowchart for optimal solvent selection.
Conclusion and Final Recommendations
The empirical data clearly demonstrates that acetonitrile is the premier solvent for the N-Boc protection of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, offering a superior combination of reaction speed and chemical yield. This performance is directly attributable to its ability to create a homogeneous reaction environment. Dichloromethane remains a reliable and effective alternative, albeit with slower kinetics due to the initial heterogeneity of the mixture. For laboratories focused on sustainability, methanol presents a viable green option.
Ultimately, while this guide provides a robust and data-supported framework, the ideal solvent is always context-dependent. Downstream steps, co-reactants, and specific process safety requirements may influence the final choice. Therefore, we strongly recommend that researchers use this guide as a starting point and conduct a rapid, small-scale solvent screen to confirm the optimal conditions for their unique synthetic challenges.
References
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Title: An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]
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Title: methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. Source: Chemsrc. URL: [Link]
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Title: Methyl piperidine-3-carboxylate hydrochloride. Source: PubChem. URL: [Link]
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Title: 5-hydroxypiperidine-3-carboxylic Acid. Source: PubChem. URL: [Link]
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Title: Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature. Source: ResearchGate. URL: [Link]
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Title: Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate. Source: LookChem. URL: [Link]
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Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Source: National Institutes of Health (NIH). URL: [Link]
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Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Mild and Useful Method for N-Acylation of Amines. Source: ResearchGate. URL: [Link]
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Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Advice on N-boc deprotection in the presence of acid sensitive groups. Source: Reddit. URL: [Link]
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Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Common Solvents Used in Organic Chemistry: Table of Properties. Source: Master Organic Chemistry. URL: [Link]
- Title: Method of using substituted piperidines that increase p53 activity. Source: Google Patents.
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Title: Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel. Source: Organic and Biomolecular Chemistry. URL: [Link]
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Title: Methyl 3-hydroxypiperidine-3-carboxylate. Source: PubChem. URL: [Link]
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A Comparative Guide to Catalysts for the Stereoselective Synthesis of 5-Hydroxypiperidine-3-carboxylates
The chiral 5-hydroxypiperidine-3-carboxylate framework is a highly sought-after scaffold in medicinal chemistry and drug development, forming the core of numerous bioactive molecules.[1] The precise control of stereochemistry at the C3 and C5 positions is paramount, as the biological activity of the final compound is often dictated by its three-dimensional arrangement. This guide provides a comparative analysis of prominent catalytic systems for the stereoselective synthesis of these valuable building blocks, offering insights into their mechanisms, performance, and practical applications for researchers and drug development professionals.
Introduction: The Significance of Stereocontrolled Synthesis
The piperidine ring is a prevalent N-heterocycle in FDA-approved drugs.[2] The introduction of hydroxyl and carboxylate functionalities at specific positions with defined stereochemistry significantly enhances the potential for molecular interactions with biological targets. Consequently, the development of efficient and highly stereoselective methods for the synthesis of molecules like 5-hydroxypiperidine-3-carboxylates is a critical endeavor in modern organic synthesis. This guide will explore and compare three major catalytic approaches: organocatalysis, metal-based catalysis, and biocatalysis.
Organocatalysis: A Metal-Free Approach to Asymmetric Induction
Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free and often milder alternative to traditional methods. Proline and its derivatives are particularly effective catalysts for the asymmetric synthesis of functionalized piperidines.
Mechanistic Rationale: The Enamine-Iminium Catalytic Cycle
The archetypal organocatalytic approach for this transformation involves a domino Michael addition/aminalization reaction. A chiral secondary amine catalyst, such as a protected diphenylprolinol, reacts with an aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a nitroolefin. Subsequent intramolecular cyclization and tautomerization lead to the formation of the highly functionalized piperidine ring with the creation of multiple stereocenters.
Diagram: Organocatalytic Domino Reaction
Caption: Organocatalytic domino Michael addition/aminalization workflow.
Performance and Experimental Data
Organocatalytic methods often provide excellent enantioselectivity, with the ability to generate up to four contiguous stereocenters in a single step.[3]
Table 1: Performance of an O-TMS Protected Diphenylprolinol Catalyst [3]
| Entry | Aldehyde | Nitroolefin | Yield (%) | dr | ee (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | 85 | >20:1 | 99 |
| 2 | Butanal | (E)-β-Nitrostyrene | 82 | >20:1 | 98 |
| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | 79 | 15:1 | 97 |
Experimental Protocol: Organocatalytic Synthesis[3]
-
To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in toluene, add the O-TMS protected diphenylprolinol catalyst (20 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the highly functionalized chiral piperidine.
Metal-Based Catalysis: Efficiency and Versatility
Transition metal catalysts, particularly those based on rhodium and palladium, offer powerful and versatile methods for the stereoselective synthesis of piperidine derivatives.[4][5][6][7][8] These catalysts can achieve high levels of diastereo- and enantioselectivity through various mechanistic pathways.
Mechanistic Rationale: Asymmetric Hydrogenation and C-H Functionalization
One prominent strategy involves the asymmetric hydrogenation of substituted pyridinium salts.[2] Chiral rhodium catalysts can facilitate the transfer hydrogenation from a hydrogen source like formic acid, leading to the formation of chiral piperidines with excellent stereocontrol. Another powerful approach is the rhodium-catalyzed C-H functionalization of pre-existing piperidine rings, allowing for the direct and site-selective introduction of functional groups.[4][5]
Diagram: Rhodium-Catalyzed Asymmetric Reductive Transamination
Caption: Rhodium-catalyzed asymmetric reductive transamination workflow.
Performance and Experimental Data
Rhodium-catalyzed methods are known for their high efficiency and broad substrate scope, tolerating a wide range of functional groups.
Table 2: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts [2]
| Entry | Pyridinium Salt Substituent | Chiral Amine | Yield (%) | dr | ee (%) |
| 1 | 3-Me | (R)-1-Phenylethylamine | 92 | >20:1 | 98 |
| 2 | 4-Ph | (R)-1-Phenylethylamine | 88 | >20:1 | 97 |
| 3 | 3-F | (S)-1-(1-Naphthyl)ethylamine | 95 | >20:1 | 99 |
Experimental Protocol: Rhodium-Catalyzed Synthesis[3]
-
In a sealed vial, combine the pyridinium salt (0.5 mmol), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).
-
Add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).
-
Stir the reaction mixture at 40 °C for 22 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Biocatalysis: Green and Highly Selective Transformations
Biocatalysis, utilizing enzymes to perform chemical transformations, offers an environmentally friendly and highly selective approach to the synthesis of chiral compounds.[1][9] Ketoreductases and amine oxidases are particularly relevant for the synthesis of hydroxylated piperidines.
Mechanistic Rationale: Chemo-Enzymatic Cascades
A powerful chemo-enzymatic strategy involves the use of an amine oxidase/ene imine reductase cascade.[1] This one-pot reaction can convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines with high precision. Another common biocatalytic method is the asymmetric reduction of a ketone precursor using a ketoreductase, often coupled with a cofactor regeneration system, such as glucose dehydrogenase, to ensure high conversion.[10]
Diagram: Chemo-Enzymatic Asymmetric Dearomatization
Caption: Chemo-enzymatic asymmetric dearomatization workflow.
Performance and Experimental Data
Biocatalytic methods are renowned for their exceptional selectivity under mild reaction conditions.
Table 3: Baker's Yeast Reduction of Substituted 3-Oxo-piperidine-1,2-dicarboxylates [11]
| Entry | Substrate | Product | Yield (%) | de (%) | ee (%) |
| 1 | 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate | (2R, 3S)-1-tert-butyl-2-methyl 3-hydroxy-piperidine-1,2-dicarboxylate | 80 | >99 | >97 |
| 2 | 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate | (3R, 4S)-1-tert-butyl-3-ethyl 4-hydroxy-piperidine-1,3-dicarboxylate | 74 | >99 | >93 |
Experimental Protocol: Chemo-Enzymatic Synthesis[1][3]
-
Prepare the N-substituted tetrahydropyridine by reducing the corresponding activated pyridine with NaBH₄.
-
In a buffered aqueous solution, combine the crude tetrahydropyridine with the amine oxidase and ene imine reductase enzymes.
-
Include any necessary cofactors and regeneration systems (e.g., NAD(P)H, glucose/glucose dehydrogenase).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress.
-
Upon completion, extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Comparative Summary and Outlook
Each catalytic system presents distinct advantages and disadvantages for the stereoselective synthesis of 5-hydroxypiperidine-3-carboxylates.
Table 4: Comparison of Catalytic Systems
| Feature | Organocatalysis | Metal-Based Catalysis | Biocatalysis |
| Catalyst | Chiral organic molecules | Transition metal complexes | Enzymes |
| Stereoselectivity | Generally high to excellent | High to excellent | Typically excellent |
| Reaction Conditions | Mild | Often requires inert atmosphere, can be high temp. | Mild, aqueous media |
| Substrate Scope | Can be limited | Generally broad | Can be highly specific |
| Cost & Availability | Catalysts can be expensive | Metals can be costly and toxic | Enzymes can be costly, but reusable |
| Environmental Impact | Generally low (metal-free) | Potential for metal contamination | Green and sustainable |
The choice of catalyst will ultimately depend on the specific requirements of the target molecule, including the desired stereochemistry, the scale of the reaction, and considerations of cost and environmental impact. Organocatalysis offers a robust, metal-free option, while metal-based catalysis provides versatility and high efficiency. Biocatalysis stands out for its exceptional selectivity and sustainability. Future research will likely focus on the development of hybrid catalytic systems that combine the advantages of these different approaches, leading to even more powerful and efficient methods for the synthesis of these vital chiral building blocks.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. benchchem.com [benchchem.com]
- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Pd-Catalyzed Synthesis of Functionalized Piperidines - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 11. Asymmetric piperidine synthesis - Nottingham ePrints [eprints.nottingham.ac.uk]
Cost-effectiveness analysis of using "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride" in drug synthesis
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to present functional groups in a well-defined three-dimensional orientation, crucial for specific interactions with biological targets. Within the diverse landscape of piperidine-based building blocks, N-Boc-methyl 5-hydroxypiperidine-3-carboxylate stands out as a particularly valuable intermediate, offering three distinct points for chemical modification, protected and ready for sequential elaboration in complex drug synthesis campaigns.
This guide presents a comprehensive cost-effectiveness analysis of two distinct synthetic routes to this key intermediate. We will objectively compare a direct, two-step approach starting from the specialized precursor, "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride," against a more protracted, multi-step synthesis commencing from the commodity chemical, "Dimethyl pyridine-3,5-dicarboxylate." Through a detailed examination of experimental protocols, reaction yields, and a thorough cost analysis of raw materials and reagents, this guide will provide researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed strategic decisions in the synthesis of complex piperidine-containing molecules.
Comparative Synthetic Strategies
Two plausible routes for the synthesis of N-Boc-methyl 5-hydroxypiperidine-3-carboxylate are outlined below. Route A leverages a highly functionalized starting material, promising a shorter synthesis at the potential expense of higher initial raw material cost. Route B, in contrast, builds complexity from a simpler, more economical starting material, necessitating a longer synthetic sequence.
Route A: The Direct Approach from a Specialized Precursor
This strategy begins with the commercially available, albeit more costly, "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride." The synthesis involves a straightforward neutralization of the hydrochloride salt, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
Route B: Building Complexity from a Commodity Chemical
This route commences with the inexpensive "Dimethyl pyridine-3,5-dicarboxylate." The synthesis involves the catalytic hydrogenation of the aromatic pyridine ring to the corresponding piperidine, followed by Boc protection of the nitrogen, and finally, a selective reduction of one of the two methyl ester functionalities to the desired hydroxyl group.
Experimental Protocols
Route A: Synthesis from Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
Step 1: Neutralization and Boc Protection
This one-pot procedure first neutralizes the hydrochloride salt to free the secondary amine, which is then immediately protected with di-tert-butyl dicarbonate (Boc)₂O.
-
Reaction Setup: To a solution of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (2.2 eq).
-
Boc Protection: To the stirred mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-Boc-methyl 5-hydroxypiperidine-3-carboxylate.
Caption: Workflow for the direct, two-step synthesis (Route A).
Route B: Synthesis from Dimethyl pyridine-3,5-dicarboxylate
Step 1: Catalytic Hydrogenation
The aromatic pyridine ring is reduced to a piperidine using a heterogeneous catalyst under a hydrogen atmosphere.
-
Reactor Setup: In a high-pressure reactor vessel, dissolve Dimethyl pyridine-3,5-dicarboxylate (1.0 eq) in a solvent like methanol or acetic acid.[1]
-
Catalyst Addition: Carefully add a catalyst such as Platinum(IV) oxide (PtO₂) (5 mol%) or Palladium on carbon (Pd/C).[1]
-
Reaction Execution: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 50-70 bar. The reaction is stirred vigorously at room temperature for 16-24 hours.[1]
-
Work-up: After carefully venting the hydrogen and purging with inert gas, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure.
Step 2: Boc Protection
The resulting piperidine diester is protected with a Boc group.
-
Procedure: This step follows a similar procedure to the Boc protection in Route A, using the crude piperidine diester from the previous step, a base, and (Boc)₂O.
Step 3: Selective Ester Reduction
One of the two methyl ester groups is selectively reduced to a primary alcohol. This can be a challenging step, often requiring careful control of stoichiometry and temperature.
-
Reaction Setup: Dissolve the N-Boc-dimethyl piperidine-3,5-dicarboxylate (1.0 eq) in an anhydrous solvent like THF or diethyl ether and cool to -78 °C.
-
Reducing Agent: Slowly add a solution of a mild reducing agent such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in a controlled manner (e.g., 1.0-1.2 eq).
-
Reaction Execution: Stir the reaction at low temperature for several hours, carefully monitoring the progress by TLC to avoid over-reduction.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The final product is purified by flash column chromatography.
Caption: Workflow for the multi-step synthesis from a pyridine precursor (Route B).
Comparative Data Analysis
The following table summarizes the key performance indicators for each synthetic route, based on typical yields reported in the literature for analogous transformations and estimated costs of reagents from various suppliers.
| Parameter | Route A: Direct Approach | Route B: Multi-step Synthesis |
| Starting Material | Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride | Dimethyl pyridine-3,5-dicarboxylate |
| Number of Steps | 1 (one-pot) | 3 |
| Estimated Overall Yield | ~85% | ~50% |
| Starting Material Cost | ~$150 - $250 / g | ~$1 - $5 / g |
| Key Reagent Costs | (Boc)₂O: ~$0.50 / g | PtO₂: ~ |
| Process Complexity | Low | High |
| Purification | Single chromatographic purification | Multiple work-ups and purifications |
| Scalability | Good | Moderate (high-pressure hydrogenation, selective reduction) |
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis extends beyond the initial price of the starting materials and must account for the total cost of ownership for the synthetic route, including reagents, solvents, catalysts, labor, and waste disposal.
Caption: Logical flow of the cost-effectiveness comparison.
Route A: The primary cost driver for this route is the high price of the starting material, "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride." However, this is significantly offset by the single-step, high-yielding nature of the synthesis. The reduced number of operations translates to lower solvent consumption, less waste generation, and fewer man-hours. For small-scale synthesis, such as in a research and development setting where speed and simplicity are paramount, the higher initial investment in the starting material can be justified by the rapid and reliable access to the desired intermediate.
Route B: The main advantage of this route is the exceptionally low cost of the starting material, "Dimethyl pyridine-3,5-dicarboxylate." However, the multi-step nature of the synthesis introduces several additional costs. The use of a precious metal catalyst like PtO₂ for the hydrogenation step, while efficient, adds a significant expense, although the catalyst can often be recovered and reused. The selective reduction step can be low-yielding and require careful optimization, potentially leading to material loss and increased purification costs. The cumulative cost of reagents, solvents, and the extended labor required for three distinct chemical transformations and purifications can erode the initial savings from the cheaper starting material. For large-scale industrial production, where the cost of the starting material is a dominant factor and the process can be highly optimized, this route may become more economically viable.
Conclusion for the Professional Audience
The choice between these two synthetic routes is a strategic one that depends heavily on the specific context of the synthesis.
-
For rapid access to material in a research or early development setting, Route A is likely the more cost-effective choice when considering the total cost of time and resources. The higher upfront cost of the starting material is compensated by the speed, simplicity, and high overall yield of the synthesis.
-
For large-scale manufacturing, where the cost of raw materials is a critical driver and significant resources can be invested in process optimization, Route B presents a more economically attractive long-term strategy. The substantial savings on the starting material can outweigh the increased process complexity and costs associated with a multi-step synthesis, provided that the yields of each step can be maximized and catalyst recycling is efficiently implemented.
Ultimately, this guide provides the foundational data and a logical framework to assist drug development professionals in making an informed decision that aligns with their project's specific timeline, budget, and scale.
References
Sources
"Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride" in solution-phase versus solid-phase synthesis: a comparative study
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex molecular scaffolds is a critical endeavor. The piperidine ring, a ubiquitous feature in a vast array of pharmaceuticals and natural products, presents a recurring synthetic challenge.[1][2] This guide provides an in-depth, comparative analysis of two fundamental synthetic strategies—solution-phase and solid-phase synthesis—as applied to a specific, functionally rich piperidine derivative: methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
This document moves beyond a mere recitation of protocols. It delves into the underlying strategic considerations, the causal relationships behind experimental choices, and a data-driven comparison to empower you, the practicing scientist, to select the optimal synthetic route for your specific research and development goals.
The Target Molecule: A Versatile Building Block
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a valuable chiral building block in medicinal chemistry. Its trifunctional nature—a secondary amine, a hydroxyl group, and a carboxylate ester—offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries and complex target molecules. The hydrochloride salt form enhances its stability and ease of handling.
Solution-Phase Synthesis: The Classical Approach
Solution-phase synthesis, the traditional mainstay of organic chemistry, involves carrying out all reactions with reactants, reagents, and catalysts dissolved in a suitable solvent system. Each step in the synthetic sequence requires the isolation and purification of the intermediate product before proceeding to the next transformation.
Proposed Solution-Phase Synthetic Route
A plausible retrosynthetic analysis of methyl 5-hydroxypiperidine-3-carboxylate hydrochloride suggests a route starting from a readily available precursor like a substituted pyridine or a protected piperidone derivative. A forward synthesis could proceed as follows:
Experimental Protocol: Solution-Phase Synthesis
-
Step 1: N-Protection of a Piperidone Precursor.
-
To a solution of a suitable 3-carbomethoxy-5-oxopiperidine precursor in dichloromethane (DCM), add one equivalent of di-tert-butyl dicarbonate (Boc)₂O and a slight excess of a non-nucleophilic base like triethylamine (TEA).
-
Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute aqueous acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidone. Rationale: The Boc group is a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions but readily removable under acidic conditions.[3]
-
-
Step 2: Stereoselective Reduction of the Ketone.
-
Dissolve the N-Boc protected piperidone in methanol and cool to 0°C.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The choice of reducing agent and conditions can influence the stereoselectivity of the hydroxyl group formation.[4]
-
Stir for 2-4 hours at 0°C, then allow to warm to room temperature.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry, and concentrate. Purify the resulting diastereomeric mixture of alcohols by flash column chromatography to isolate the desired stereoisomer.
-
-
Step 3: Deprotection and Salt Formation.
-
Dissolve the purified N-Boc protected methyl 5-hydroxypiperidine-3-carboxylate in a minimal amount of ethyl acetate.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
-
Workflow for Solution-Phase Synthesis
Caption: Generalized workflow for the solid-phase synthesis.
Head-to-Head Comparison: Solution-Phase vs. Solid-Phase
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Purification | Required after each step (e.g., extraction, chromatography, crystallization). | Performed at the end after cleavage from the resin. Intermediate purification is replaced by simple washing. [5] |
| Reaction Conditions | Stoichiometric amounts of reagents are typically used to minimize side products. | A large excess of reagents can be used to drive reactions to completion. [6] |
| Time per Cycle | Can be lengthy due to the need for isolation and purification of intermediates. | Significantly faster due to the elimination of intermediate workup and purification steps. |
| Scalability | Generally more scalable to produce large quantities (kilogram scale and beyond) of the final product. | Typically better suited for smaller scale synthesis (milligram to gram scale), especially for library generation. |
| Automation | Difficult to automate due to the complexity of intermediate handling and purification. | Readily amenable to automation, enabling high-throughput synthesis of compound libraries. |
| Overall Yield | Can be lower due to material loss during multiple purification steps. | Often higher for multi-step syntheses due to the simplified workflow and the ability to push reactions to completion. |
| Crude Purity | Intermediate purity is generally high, leading to a relatively clean crude product at the end. | The final crude product may contain byproducts from incomplete reactions at various stages, often requiring final purification by HPLC. |
| Development Time | Can be more time-consuming to optimize each step and purification protocol. | Can be faster for generating analogs and exploring structure-activity relationships (SAR). |
Senior Application Scientist's Perspective
The choice between solution-phase and solid-phase synthesis is not a matter of one being definitively superior to the other; rather, it is a strategic decision dictated by the specific goals of the project.
Choose Solution-Phase Synthesis when:
-
Large quantities of the final product are required. The economics of solution-phase synthesis are often more favorable at scale.
-
The synthetic route is short and the intermediates are crystalline and easy to purify. In such cases, the overhead of solid-phase synthesis may not be justified.
-
Reaction monitoring is critical. In solution-phase, it is straightforward to take aliquots for analysis (TLC, LC-MS, NMR) at any point during the reaction.
Choose Solid-Phase Synthesis when:
-
A library of analogs is needed for SAR studies. The speed and automation capabilities of SPS are unparalleled for generating a diverse set of related compounds. [6]* The synthesis involves many steps. The cumulative losses from multiple solution-phase purifications can be significant, making SPS a more efficient option in terms of overall yield.
-
The intermediates are difficult to handle or purify. Oily or highly polar intermediates that are challenging to purify by conventional chromatography are well-suited for a solid-phase approach where such difficulties are circumvented.
For the synthesis of a single target like methyl 5-hydroxypiperidine-3-carboxylate hydrochloride on a laboratory scale, a well-optimized solution-phase route may be more practical. However, if the goal is to explore derivatives by modifying the N-substituent, the hydroxyl group, or the ester, a solid-phase strategy would offer a significant advantage in terms of speed and efficiency.
Conclusion
Both solution-phase and solid-phase synthesis are powerful methodologies in the modern chemist's toolbox. A thorough understanding of the principles, advantages, and limitations of each approach is essential for the strategic design of efficient and effective synthetic routes. By carefully considering the project's objectives—be it large-scale production or rapid library generation—researchers can harness the full potential of these techniques to accelerate discovery and innovation.
References
- BenchChem. (2025). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. BenchChem.
- BenchChem. (2025).
- Atom Scientific Ltd. (n.d.). Piperidine for Peptide Synthesis.
- Royal Society of Chemistry. (2021).
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. (2025). Linkers for solid-phase organic synthesis.
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- BenchChem. (2025).
- RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
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- ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis. ChemicalBook.
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- Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research.
- Taylor & Francis Online. (2020). Multicomponent synthesis of highly functionalized piperidines.
- American Peptide Society. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
- Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier. Ketone Pharma.
- Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
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- ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride. As research and development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, including their disposal. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
A Critical Note on Data Availability
A thorough search for a comprehensive Safety Data Sheet (SDS) for Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS No. 1186663-43-3) has revealed a significant data gap. Currently available documentation is largely incomplete, with most hazard classifications and disposal guidelines listed as "no data available"[1].
In the absence of specific toxicological and environmental hazard data, a conservative approach is not only recommended but essential. The disposal procedures outlined in this guide are therefore based on the known hazards of the parent compound, piperidine , and its hydrochloride salt, as well as structurally related piperidine derivatives. Piperidine is known to be a flammable, corrosive, and toxic compound, while piperidine hydrochloride is recognized as toxic if swallowed[2]. We will operate under the assumption that Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride may share some of these hazardous properties.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the piperidine backbone and the hydrochloride salt form, we must anticipate potential hazards including skin and eye irritation, respiratory tract irritation, and oral toxicity. The appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense.
Table 1: Inferred Hazard Profile and Required PPE
| Potential Hazard | Basis of Inference | Required Personal Protective Equipment (PPE) |
| Skin and Eye Irritation/Corrosion | Piperidine is corrosive and causes severe skin burns and eye damage. Other piperidine derivatives are known skin and eye irritants[3][4][5]. | Gloves: Nitrile or neoprene gloves. Inspect for tears or holes before use. Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard. Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is advisable. |
| Respiratory Irritation | Piperidine vapor can irritate the nose and throat. Similar compounds are known to cause respiratory irritation[5][6]. | Respiratory Protection: All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
| Oral Toxicity | Piperidine hydrochloride is toxic if swallowed[2]. | Adherence to standard laboratory practice of no eating or drinking in the lab is mandatory[3]. |
Waste Segregation and Temporary Storage
Proper segregation and storage of chemical waste are fundamental to laboratory safety and regulatory compliance.
Step-by-Step Storage Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container. The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be labeled "Hazardous Waste"[7]. The label must also include the full chemical name: "Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride," and an indication of the potential hazards (e.g., "Toxic," "Irritant").
-
Container Integrity: Ensure the container has a tightly sealing lid. Keep the container closed at all times except when adding waste[6].
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][7]. This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a secondary containment tray to prevent the spread of material in case of a leak.
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, keep it separate from strong oxidizing agents and bases[4][8].
Decontamination and Disposal Workflow
For small quantities of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride, a neutralization step is recommended to mitigate the acidity of the hydrochloride salt before final disposal. This process should be carried out with caution in a chemical fume hood.
Neutralization Protocol (for small quantities):
-
Preparation: In a chemical fume hood, prepare a stir bar and a beaker of appropriate size. Place the beaker in a larger secondary container (an ice bath is recommended to dissipate any heat generated).
-
Dilution: If dealing with a solid, slowly add the Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride waste to a beaker of cold water with stirring to create a dilute solution. If it's already in a solution, you may further dilute it with water.
-
Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the stirred solution of the chemical waste. The hydrochloride salt will react with the bicarbonate to form a neutral salt, water, and carbon dioxide gas, which will be observed as bubbling or fizzing[9].
-
Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is between 6 and 8.
-
Final Disposal: Once neutralized, this aqueous waste can typically be disposed of down the drain with copious amounts of water. However, you must always check your local institutional and municipal regulations for sewer disposal[10]. Some jurisdictions may require collection by a licensed hazardous waste disposal company regardless of neutralization.
For larger quantities or if you choose not to neutralize the waste in the lab, it must be disposed of through your institution's hazardous waste management program.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
Caption: Decision tree for the disposal of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as outlined in Table 1.
-
Containment: For a solid spill, carefully sweep the material into a designated waste container. Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EH&S) department.
This guide is intended to provide a framework for the safe disposal of Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride based on the best available, albeit limited, information. It is imperative that you supplement this guidance with your institution's specific chemical hygiene plan and waste disposal protocols, and always adhere to local, state, and federal regulations.
References
-
Chem-Supply.net. (n.d.). Methyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride SDS. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from [Link]
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Digital Analysis Corp. (n.d.). Hydrochloric (HCl) Acid Neutralization. Retrieved from [Link]
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New Jersey Department of Health. (1999, September). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
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Mindat.org. (2023, March 22). Techniques for Collectors : Neutralising used HCl before disposing it. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube. Retrieved from [Link]
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University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]
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Navigating the Uncharted: A Practical Guide to Handling Methyl 5-hydroxypiperidine-3-carboxylate Hydrochloride
In the landscape of drug discovery and development, novel chemical entities are the bedrock of innovation. Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is one such compound, offering potential in various synthetic pathways. However, with novelty comes the responsibility of navigating a landscape where comprehensive safety data may be limited. This guide is designed to provide you, our fellow researchers and scientists, with a robust framework for the safe handling, use, and disposal of this compound. Our approach is one of informed caution, drawing upon established principles of chemical safety and data from analogous structures to ensure a secure laboratory environment.
Hazard Identification: Proceeding with Informed Caution
A critical review of available safety data for Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride reveals a significant information gap; specific toxicological properties have not been fully investigated. The Safety Data Sheet (SDS) for this compound indicates "no data available" for several hazard classifications[1]. This absence of data does not equate to an absence of hazard. Therefore, we must extrapolate potential risks based on the compound's structural motifs: a piperidine ring and a hydrochloride salt of a carboxylate ester.
Piperidine and its derivatives can cause severe skin burns and eye damage and may be toxic if inhaled or in contact with skin[2][3][4]. Hydrochloride salts of organic compounds can be corrosive and may release hydrogen chloride gas upon thermal decomposition[5][6]. Given these characteristics, we will operate under the precautionary principle, treating Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride as a substance that is potentially corrosive, an irritant, and harmful through inhalation or skin contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling chemicals with unknown toxicological profiles. The following table outlines the recommended PPE, emphasizing the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Two pairs (double-gloving) are recommended. | Provides a barrier against potential skin absorption and irritation. Double-gloving is a best practice when handling potentially hazardous substances[7][8]. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that could cause serious eye damage. A face shield offers an additional layer of protection for the entire face[7][8]. |
| Body Protection | A polyethylene-coated polypropylene gown or a similar non-absorbent lab coat. | A disposable gown resistant to chemical permeation is crucial to prevent contamination of personal clothing[8]. |
| Respiratory Protection | To be used in a certified chemical fume hood. If weighing or handling outside of a hood, a NIOSH-approved respirator with acid gas cartridges may be necessary. | A fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide an additional layer of protection in specific situations[9]. |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling ensures safety at every step. The following workflow provides a procedural guide for working with Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
Experimental Workflow
Caption: A streamlined workflow for handling Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
Step-by-Step Methodologies
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6][10].
Handling and Use:
-
All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk[9][10].
-
Use tools such as spatulas and weighing paper that are dedicated to this compound or thoroughly cleaned after use.
-
Avoid the formation of dust when handling the solid material[1][5].
Accidental Release:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a small spill, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.
-
For a large spill, contain the material and absorb it with an inert material like sand or vermiculite[2][11].
-
Ventilate the area and wash the spill site after the material has been collected.
Emergency Procedures: Be Prepared
Exposure Response
Caption: Immediate actions to take in case of exposure.
First-Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician[1].
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1][5].
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1][5].
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[1][2].
Disposal Plan: Responsible Stewardship
All waste generated, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Dispose of the chemical waste through a licensed professional waste disposal service, following all local, state, and federal regulations[5][12]. Do not empty into drains[6].
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. The principles of careful planning, proper use of protective equipment, and adherence to established protocols are the cornerstones of responsible scientific practice.
References
-
Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]
-
Piperidine. (n.d.). PubChem. Retrieved from [Link]
-
Piperidine Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
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Piperidine Safety Data Sheet. (2024, May 7). Pentachemicals. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). HCT. Retrieved from [Link]
-
Standard Operating Procedure for Hydrochloric Acid. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]
-
Safe handling of hazardous drugs. (2019). PubMed Central. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Practice News. Retrieved from [Link]
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Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). University of Washington. Retrieved from [Link]
-
Standard Operating Procedures for Working with Organic Solvents. (n.d.). University of Prince Edward Island. Retrieved from [Link]
-
Precautions for Handling Organic Solvent. (n.d.). National Cheng Kung University. Retrieved from [Link]
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Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
